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  • Product: 1-Butyne, 1-bromo-3-methoxy-3-methyl-
  • CAS: 71151-43-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-Butyne, 1-bromo-3-methoxy-3-methyl-

An In-depth Technical Guide to 1-Butyne, 1-bromo-3-methoxy-3-methyl- Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Butyne, 1-bromo-3-methoxy-3-methyl-

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Butyne, 1-bromo-3-methoxy-3-methyl-, a functionalized alkyne of interest to researchers in organic synthesis and drug discovery. This document synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and characterization data based on established chemical principles and data from analogous structures. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to understand and utilize this compound in a laboratory setting.

Introduction: The Significance of Functionalized Alkynes

Alkynes are foundational building blocks in organic chemistry, prized for their unique linear geometry and the rich reactivity of the carbon-carbon triple bond.[1] In medicinal chemistry, the incorporation of an alkyne moiety can significantly enhance the pharmacological profile of a drug candidate.[2] Alkynes can act as rigid linkers to orient pharmacophores, serve as bioisosteres for various functional groups, and participate in potent covalent interactions with target proteins.[1][2] Furthermore, their utility in "click chemistry" has revolutionized bioconjugation and drug target identification.[3]

The subject of this guide, 1-Butyne, 1-bromo-3-methoxy-3-methyl-, combines several key functional groups that impart a unique chemical personality. The terminal bromoalkyne is a versatile handle for a variety of coupling reactions, while the tertiary methoxy group introduces a point of steric hindrance and potential metabolic stability. This guide will delve into the specific attributes of this molecule, providing a framework for its synthesis, characterization, and application.

Molecular Structure and Characterization

The structure of 1-Butyne, 1-bromo-3-methoxy-3-methyl- is characterized by a four-carbon butyne chain. The terminal alkyne is substituted with a bromine atom at the C1 position. The C3 position features a tertiary carbon atom bonded to two methyl groups and a methoxy group.

Structural Diagram

The chemical structure can be visualized as follows:

Caption: 2D Structure of 1-Butyne, 1-bromo-3-methoxy-3-methyl-.

Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

In a ¹H NMR spectrum (predicted for CDCl₃), the following resonances are expected:

  • Singlet, 6H: A sharp singlet for the two equivalent methyl groups on C3. The chemical shift would likely be in the range of 1.2-1.5 ppm .

  • Singlet, 3H: A singlet corresponding to the methoxy group's methyl protons. This would likely appear around 3.2-3.5 ppm .

Note: The acetylenic proton is absent due to the bromine substitution at the C1 position.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum (predicted for CDCl₃) would likely exhibit the following signals:[4][5]

  • Quaternary Carbon (C3): A signal for the tertiary carbon bearing the methoxy and methyl groups, expected around 70-80 ppm .

  • Alkynyl Carbons (C1, C2): Two distinct signals for the sp-hybridized carbons. The carbon bearing the bromine (C1) would be significantly downfield, potentially in the 75-85 ppm range, while the internal alkyne carbon (C2) would be in a similar region, perhaps slightly more upfield.[4]

  • Methyl Carbons: A signal for the two equivalent methyl groups attached to C3, expected around 25-30 ppm .

  • Methoxy Carbon: A signal for the methoxy group's carbon, typically found around 50-55 ppm .

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:[6][7][8][9]

  • C-H stretch (alkane): Around 2850-3000 cm⁻¹ .

  • C≡C stretch: A weak to medium absorption in the 2100-2260 cm⁻¹ region. This peak is characteristic of a carbon-carbon triple bond.[9]

  • C-O stretch (ether): A strong absorption in the range of 1050-1150 cm⁻¹ .

  • C-Br stretch: Typically found in the fingerprint region, below 800 cm⁻¹ .

Note: The characteristic ≡C-H stretch at ~3300 cm⁻¹ for terminal alkynes will be absent.[8]

2.2.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[10]

  • Molecular Ion (M⁺): Peaks at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Fragmentation would likely occur via loss of a methyl group (M-15), loss of a methoxy group (M-31), or cleavage of the C-Br bond. The stability of the resulting tertiary carbocation would favor fragmentation at the C3 position.

Physicochemical and Safety Data

The following table summarizes the predicted and inferred physicochemical properties and safety information for 1-Butyne, 1-bromo-3-methoxy-3-methyl-. Data is extrapolated from structurally similar compounds, such as 3-bromo-3-methyl-1-butyne.[11][12]

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₆H₉BrOCalculated from structure.
Molecular Weight 177.04 g/mol Calculated from structure.
Appearance Likely a colorless to pale yellow oil.Based on the physical form of 3-bromo-3-methyl-1-butyne.
Boiling Point Estimated to be in the range of 140-160 °C at atmospheric pressure.Higher than 3-bromo-3-methyl-1-butyne (123.8 °C) due to the added methoxy group.[11]
Solubility Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, THF). Insoluble in water.Based on the nonpolar nature of the molecule.
GHS Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Inferred from the safety data for 3-bromo-3-methyl-1-butyne.
GHS Precautionary Codes P210, P261, P280, P305+P351+P338Inferred from the safety data for 3-bromo-3-methyl-1-butyne.
Safety Precautions Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat and open flames.Standard practice for handling volatile, flammable, and irritant organic compounds.[13][14][15][16][17]

Proposed Synthesis Protocol

A logical and efficient synthesis of 1-Butyne, 1-bromo-3-methoxy-3-methyl- involves the oxidative bromination of the corresponding terminal alkyne, 3-methoxy-3-methyl-1-butyne. This precursor is commercially available or can be synthesized from 3-methyl-1-butyn-3-ol.

Reaction Scheme

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Solvent/Conditions cluster_3 Product A 3-methoxy-3-methyl-1-butyne B NaBr, Chloramine-B D 1-Butyne, 1-bromo-3-methoxy-3-methyl- A->D Oxidative Bromination C MeCN/H₂O, 70 °C

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology

This protocol is adapted from a general procedure for the oxidative halogenation of terminal alkynes.[18]

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-3-methyl-1-butyne (0.5 mmol, 1.0 equiv.), sodium bromide (NaBr, 77 mg, 0.75 mmol, 1.5 equiv.), and a solvent mixture of acetonitrile/water (3:1, 4 mL).

  • Reagent Addition: At room temperature, add chloramine-B (320 mg, 1.5 mmol, 3.0 equiv.) to the stirred mixture.

  • Reaction: Place a condenser on the flask and heat the mixture to 70 °C in an oil bath. Stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 10 mL of diethyl ether and 10 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 2 x 10 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 15 mL of saturated sodium thiosulfate solution to quench any remaining oxidant, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure 1-Butyne, 1-bromo-3-methoxy-3-methyl-.

Reactivity and Synthetic Applications

The reactivity of 1-Butyne, 1-bromo-3-methoxy-3-methyl- is dominated by the bromoalkyne functional group. This moiety is a valuable building block for the construction of more complex molecules.

  • Cross-Coupling Reactions: Bromoalkynes are excellent electrophilic partners in various cross-coupling reactions.

    • Cadiot-Chodkiewicz Coupling: This compound can be coupled with terminal alkynes in the presence of a copper(I) salt and a base to form unsymmetrical diynes.[19]

    • Sonogashira-type Coupling: It can participate in "reverse" Sonogashira couplings with terminal alkynes, typically catalyzed by palladium and copper complexes.[1]

  • Gold-Catalyzed Reactions: Bromoalkynes exhibit unique reactivity with gold(I) catalysts, capable of forming gold(I) carbene intermediates that can undergo further transformations, such as rearrangements or cycloadditions.[20]

  • Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions, with the electron-withdrawing bromine atom potentially enhancing its reactivity.

Relevance in Drug Discovery

The structural motifs present in 1-Butyne, 1-bromo-3-methoxy-3-methyl- make it a potentially valuable scaffold in drug discovery programs.

  • Scaffold for Library Synthesis: The bromoalkyne functionality allows for the rapid diversification of the molecule through various coupling reactions, enabling the synthesis of a library of compounds for screening.[6]

  • Metabolic Stability: The tertiary center at C3, along with the methoxy group, may confer increased metabolic stability by blocking potential sites of oxidation.

  • Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other chemical groups, such as phenyl rings or amides, helping to fine-tune the physicochemical properties and target binding of a lead compound.[2]

Conclusion

1-Butyne, 1-bromo-3-methoxy-3-methyl- is a multifunctional chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol, and its likely reactivity. By leveraging the insights and methodologies presented herein, researchers can effectively synthesize, characterize, and utilize this compound as a building block for the creation of novel and complex molecular architectures with potential applications in drug development and materials science.

References

  • García-García, P., et al. (2019). Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. ACS Catalysis, 9(8), 7046-7052. [Link]

  • Wang, S., Yu, L., Li, P., Meng, L., & Wang, L. (2011). Copper (I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1, 3-diynes. Synthesis, 2011(10), 1541-1546. [Link]

  • Chemsrc. (2025). 3-Bromo-3-methyl-1-butyne | CAS#:6214-31-9. Retrieved from [Link]

  • Shihua Wang, Lin Yu, Pinhua Li, Lingguo Meng, Lei Wang. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011, 1541-1546. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-3-methylbut-1-yne. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-3-methyl-1-butene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylbut-1-yne. Retrieved from [Link]

  • PubMed. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 89(20), 10926-10933. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of n-decane (A) and 1-bromodecane (B). Retrieved from [Link]

  • Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2169. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Industrial Safety by Shailesh. (2024, June 7). Bromination safety [Video]. YouTube. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(5), 1591-1603. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of Bristol. (n.d.). Alkanes. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylbut-1-yne - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-methoxy-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) [Video]. YouTube. [Link]

Sources

Exploratory

Synthesis Pathway for 1-Bromo-3-methoxy-3-methyl-1-butyne: A Technical Guide for Advanced Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary In modern synthetic organic chemistry, functionalized bromoalkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern synthetic organic chemistry, functionalized bromoalkynes are indispensable building blocks. Specifically, 1-bromo-3-methoxy-3-methyl-1-butyne serves as a critical electrophilic partner in Cadiot-Chodkiewicz cross-couplings and a highly modular intermediate in the synthesis of complex enynes and pharmaceutical precursors [1]. The tertiary methoxy-isopropyl moiety acts as both a robust protecting group and a sterically demanding directing group, which can influence downstream stereoselectivity.

This whitepaper details the mechanistic rationale and step-by-step methodologies for synthesizing this compound from its commercially available precursor, 3-methoxy-3-methyl-1-butyne . As a Senior Application Scientist, I have structured this guide to not only provide the protocols but to explain the underlying thermodynamic and kinetic principles that govern these chemical transformations.

Mechanistic Rationale & Pathway Selection

The conversion of a terminal alkyne to a 1-bromoalkyne requires the functionalization of the terminal C-H bond. The terminal alkyne proton is weakly acidic (pKa ~25), which dictates the two primary synthetic strategies: Cryogenic Lithiation and Silver-Catalyzed Halogenation [4].

Pathway A: Cryogenic Lithiation-Halogenation

This pathway relies on brute-force thermodynamics. A strong base, such as n-butyllithium (n-BuLi, pKa ~50), is used to quantitatively deprotonate the terminal alkyne, generating a highly nucleophilic lithium acetylide [2]. Because lithium acetylides are highly reactive and prone to side reactions (such as dimerization or attack on the solvent), the reaction must be maintained at strictly cryogenic temperatures (-78 °C). The subsequent introduction of an electrophilic bromine source (e.g., N-bromosuccinimide or elemental bromine) yields the desired bromoalkyne.

Pathway B: Silver-Catalyzed Halogenation (Preferred)

For scalability and operational safety, transition-metal-mediated halogenation is prioritized. The addition of catalytic silver nitrate (AgNO₃) facilitates the formation of a transient silver acetylide intermediate. Silver's affinity for π-bonds lowers the activation energy for C-H cleavage, allowing the acetylide to form under neutral or mildly basic conditions at ambient temperature. This intermediate undergoes rapid electrophilic substitution with N-bromosuccinimide (NBS) to yield the product[3].

PathwayLogic SM 3-Methoxy-3-methyl -1-butyne AgInt Silver Acetylide Intermediate SM->AgInt AgNO3 (cat.) Acetone, RT LiInt Lithium Acetylide Intermediate SM->LiInt n-BuLi THF, -78°C Prod 1-Bromo-3-methoxy -3-methyl-1-butyne AgInt->Prod NBS RT LiInt->Prod NBS or Br2 -78°C to RT

Fig 1: Mechanistic divergence in the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne.

Quantitative Data: Pathway Comparison

To assist in route selection for your specific laboratory or pilot-plant constraints, the following table summarizes the operational metrics of both pathways.

MetricPathway A (Cryogenic Lithiation)Pathway B (Ag-Catalyzed)
Reagents n-BuLi, Br₂, THFAgNO₃ (cat.), NBS, Acetone
Temperature -78 °C to Room Temp20 °C (Room Temp)
Typical Yield 85% – 92%88% – 95%
Reaction Time 2 – 4 hours4 – 6 hours
Scalability Moderate (Cryo-limitations)High (Ambient conditions)
Safety Profile High Risk (Pyrophoric n-BuLi)Low Risk (Benchtop stable)

Experimental Protocols

Protocol 1: Silver-Catalyzed Bromination (Recommended for Scale-Up)

This protocol is designed as a self-validating system; the visual cues (color changes and precipitate formation) act as real-time indicators of reaction progress.

Materials:

  • 3-Methoxy-3-methyl-1-butyne: 10.0 mmol (1.0 eq)

  • N-Bromosuccinimide (NBS): 11.0 mmol (1.1 eq) - Recrystallized prior to use.

  • Silver Nitrate (AgNO₃): 0.5 mmol (0.05 eq)

  • Acetone (Analytical Grade): 25 mL

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-3-methyl-1-butyne in 25 mL of acetone.

  • Catalyst Initiation: Add AgNO₃ to the stirring solution. Causality note: The solution may become slightly turbid as the transient silver acetylide begins to form.

  • Electrophile Addition: Add NBS in small portions over 15 minutes. Causality note: NBS is added portion-wise to control the mild exotherm and prevent the over-oxidation of the alkyne. The reaction mixture will gradually turn a pale yellow/orange.

  • Reaction Maturation: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Quench and Neutralization: Pour the reaction mixture into 50 mL of ice-cold water containing 5% w/v sodium thiosulfate (Na₂S₂O₃). Causality note: The thiosulfate reduces any unreacted electrophilic bromine species, preventing downstream oxidative degradation during concentration.

  • Extraction: Extract the aqueous layer with hexanes (3 x 20 mL). The highly non-polar bromoalkyne preferentially partitions into the hexane layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Careful: the product is somewhat volatile). Pass through a short silica plug using hexanes to yield the pure 1-bromo-3-methoxy-3-methyl-1-butyne as a clear to pale-yellow oil.

Protocol S1 1. Substrate Dissolution (Alkyne in Acetone) S2 2. Catalyst Addition (0.05 eq AgNO3) S1->S2 S3 3. Electrophile Addition (1.1 eq NBS, slow addition) S2->S3 S4 4. Reaction Quench (Ice water + Na2S2O3) S3->S4 S5 5. Organic Extraction (Hexanes) S4->S5 S6 6. Purification (Silica Filtration) S5->S6

Fig 2: Step-by-step workflow for the silver-catalyzed bromination protocol.

Protocol 2: Cryogenic Lithiation (Alternative for Specialized Substrates)

Use this method if transition metal contamination (even at ppm levels) is strictly prohibited in downstream drug-substance manufacturing.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 3-methoxy-3-methyl-1-butyne (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete lithium acetylide formation.

  • Halogenation: Dissolve NBS (11.0 mmol) in 10 mL of anhydrous THF and add dropwise to the cryogenic solution.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining basic species.

  • Isolation: Extract with diethyl ether, dry over Na₂SO₄, and concentrate carefully.

Analytical Validation

To ensure the integrity of the synthesized 1-bromo-3-methoxy-3-methyl-1-butyne, the following spectroscopic validations should be performed:

  • ¹H NMR (CDCl₃): The disappearance of the terminal alkyne proton (typically a singlet around δ 2.3 - 2.5 ppm) is the primary indicator of success. The methyl groups of the isopropyl moiety should appear as a strong singlet (~δ 1.4 ppm), and the methoxy group as a singlet (~δ 3.3 ppm).

  • ¹³C NMR (CDCl₃): The alkyne carbons will shift significantly. The C-Br carbon typically resonates around δ 40-45 ppm, distinct from the terminal C-H carbon of the starting material (~δ 70 ppm).

References

  • Title: A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Process for producing enyne derivatives (US5440049A)
  • Title: Studies Toward the Total Synthesis of Glycinoeclepin A Source: MIT DSpace URL: [Link]

  • Title: Preparative Polar Organometallic Chemistry: Volume 1 Source: ZLibrary URL: [Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-bromo-3-methoxy-3-methyl-1-butyne

Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 1-bromo-3-methoxy-3-methyl-1-butyne, a novel halogenated ether alkyne. Due to the absence of direct experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 1-bromo-3-methoxy-3-methyl-1-butyne, a novel halogenated ether alkyne. Due to the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous compounds and foundational principles of physical organic chemistry to predict its stability profile. The guide delves into the structural features influencing stability, potential decomposition pathways, and outlines detailed experimental and computational methodologies for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the stability of complex organic molecules.

Introduction: A Molecule of Untapped Potential

1-bromo-3-methoxy-3-methyl-1-butyne is a fascinating, albeit currently uncharacterized, organic molecule that combines three key functional groups: a bromoalkyne, a tertiary ether, and a quaternary carbon center. This unique combination suggests potential applications in medicinal chemistry as a building block for complex molecular architectures and in materials science as a precursor for functionalized polymers. However, the energetic and reactive nature of these functional groups raises significant questions about the compound's thermodynamic stability. A thorough understanding of its stability is paramount for safe handling, storage, and for predicting its reactivity in synthetic applications.

This guide will provide a predictive analysis of the thermodynamic stability of 1-bromo-3-methoxy-3-methyl-1-butyne. We will dissect the molecule's structure to identify features that contribute to or detract from its stability. Furthermore, we will propose a synthetic route and outline the state-of-the-art experimental and computational workflows that would be employed to quantify its thermodynamic properties.

Structural Analysis and Predicted Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its structure. In 1-bromo-3-methoxy-3-methyl-1-butyne, the interplay of electronic and steric effects of its constituent functional groups will dictate its overall energy content.

The Bromoalkyne Moiety: A Source of Reactivity

Terminal alkynes are generally less stable than their internal isomers due to the presence of an acidic acetylenic proton and a lack of hyperconjugation.[1] The presence of a bromine atom directly attached to the sp-hybridized carbon further influences stability. The carbon-bromine bond in haloalkanes is a potential site of reactivity, and this is expected to be similar in haloalkynes.[2][3][4]

The Tertiary Ether: A Locus of Potential Decomposition

Ethers are generally considered to be relatively unreactive functional groups.[5] However, the tertiary nature of the ether in 1-bromo-3-methoxy-3-methyl-1-butyne introduces a specific vulnerability. Under acidic conditions, ethers can undergo cleavage.[6][7] For tertiary ethers, this cleavage proceeds through a stable tertiary carbocation via an SN1 mechanism.[5][8][9] The formation of this stable carbocation is a thermodynamic driving force for the decomposition of the molecule in the presence of acids.

The Quaternary Carbon Center: Steric Considerations

The quaternary carbon atom, bonded to two methyl groups, a methoxy group, and the bromoalkynyl group, introduces significant steric hindrance. This steric crowding can influence the molecule's conformational preferences and may contribute to ring strain if the molecule were to be part of a cyclic system.

The following diagram illustrates the key structural features influencing the stability of 1-bromo-3-methoxy-3-methyl-1-butyne.

Caption: Key structural features of 1-bromo-3-methoxy-3-methyl-1-butyne influencing its thermodynamic stability.

Potential Decomposition Pathways

Based on the structural analysis, two primary decomposition pathways can be postulated for 1-bromo-3-methoxy-3-methyl-1-butyne:

  • Acid-Catalyzed Ether Cleavage: In the presence of strong acids, the ether oxygen is protonated, followed by the departure of methanol to form a stable tertiary carbocation. This carbocation can then be attacked by a nucleophile or undergo elimination.[5][6][7][8]

  • Homolytic Cleavage of the C-Br Bond: Although less common than heterolytic cleavage, the carbon-bromine bond can undergo homolytic cleavage upon exposure to heat or UV radiation, leading to the formation of radical species.

The diagram below illustrates the proposed acid-catalyzed decomposition pathway.

G Start 1-bromo-3-methoxy-3-methyl-1-butyne Protonation Protonation of Ether Oxygen (with H⁺) Start->Protonation + H⁺ Carbocation Formation of Stable Tertiary Carbocation + CH₃OH Protonation->Carbocation - CH₃OH Product1 Nucleophilic Attack (e.g., by Br⁻) Carbocation->Product1 + Nu⁻ Product2 Elimination Carbocation->Product2 - H⁺

Caption: Proposed acid-catalyzed decomposition pathway of 1-bromo-3-methoxy-3-methyl-1-butyne.

Proposed Synthesis

A plausible synthetic route to 1-bromo-3-methoxy-3-methyl-1-butyne would involve the reaction of 3-methoxy-3-methyl-1-butyne with a suitable brominating agent. The starting alkyne can be prepared from 3-methyl-1-butyn-3-ol.

Experimental Protocol: Synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne

Step 1: Synthesis of 3-methoxy-3-methyl-1-butyne

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-methyl-1-butyn-3-ol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 3-methoxy-3-methyl-1-butyne.

Step 2: Bromination of 3-methoxy-3-methyl-1-butyne

  • To a solution of 3-methoxy-3-methyl-1-butyne (1.0 eq.) in a suitable solvent such as dichloromethane at -78 °C, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of silver nitrate.

  • Stir the reaction at -78 °C for 2 hours and then allow it to slowly warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-methoxy-3-methyl-1-butyne.

Experimental Determination of Thermodynamic Stability

A suite of calorimetric techniques can be employed to experimentally determine the thermodynamic stability of 1-bromo-3-methoxy-3-methyl-1-butyne.[10][11][12]

Bomb Calorimetry: Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) can be determined using a bomb calorimeter.[13] This value can then be used to calculate the standard enthalpy of formation (ΔH°f), a key indicator of thermodynamic stability.[14][15]

Experimental Protocol:

  • A precisely weighed sample of 1-bromo-3-methoxy-3-methyl-1-butyne is placed in a crucible inside a high-pressure stainless steel "bomb."

  • The bomb is filled with excess pure oxygen to approximately 30 atm.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is measured with a high-precision thermometer.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC): Thermal Decomposition Profile

DSC can be used to determine the temperature at which the compound undergoes thermal decomposition and the associated heat flow.

Experimental Protocol:

  • A small, accurately weighed sample of the compound is placed in a sealed aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • An exothermic peak in the DSC thermogram indicates the onset of decomposition.

Isoteniscope Method

The thermal stability of the compound can also be determined using the isoteniscope method, which measures the vapor pressure of a substance as a function of temperature to identify the decomposition temperature.[16]

Technique Parameter Measured Derived Thermodynamic Property
Bomb CalorimetryHeat of CombustionEnthalpy of Formation (ΔH°f)
Differential Scanning Calorimetry (DSC)Heat flow during decompositionDecomposition Temperature (Td), Enthalpy of Decomposition (ΔHd)
IsoteniscopeVapor pressure vs. TemperatureDecomposition Temperature (Td)
Table 1: Experimental techniques for determining the thermodynamic stability of 1-bromo-3-methoxy-3-methyl-1-butyne.

Computational Analysis of Thermodynamic Stability

In conjunction with experimental methods, quantum chemical calculations provide a powerful tool for predicting and understanding the thermodynamic properties of molecules.[17][18]

Calculation of Enthalpy of Formation

High-level ab initio methods, such as G4 or W1 theory, can be used to calculate the gas-phase enthalpy of formation of 1-bromo-3-methoxy-3-methyl-1-butyne. This involves calculating the total electronic energy of the molecule and its constituent elements in their standard states.

Bond Dissociation Energy (BDE) Calculations

The C-Br and C-O bond dissociation energies can be calculated to assess the relative strengths of these bonds and predict the most likely initial step in thermal decomposition.

Modeling Decomposition Pathways

Density functional theory (DFT) calculations can be used to map the potential energy surface for the proposed decomposition pathways, allowing for the determination of activation energies and reaction enthalpies.

The following diagram outlines a typical computational workflow for assessing thermodynamic stability.

G Start Define Molecular Structure of 1-bromo-3-methoxy-3-methyl-1-butyne Geom_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm minimum energy structure) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (High-level ab initio, e.g., G4) Freq_Calc->Energy_Calc BDE_Calc Calculate Bond Dissociation Energies (BDEs) Freq_Calc->BDE_Calc Pathway_Model Model Decomposition Pathways (Transition state search) Freq_Calc->Pathway_Model Thermo_Data Calculate Enthalpy of Formation (ΔH°f) Energy_Calc->Thermo_Data

Caption: A typical computational workflow for the thermodynamic analysis of 1-bromo-3-methoxy-3-methyl-1-butyne.

Conclusion

While experimental data for 1-bromo-3-methoxy-3-methyl-1-butyne is not currently available, a detailed analysis of its structural components allows for a reasoned prediction of its thermodynamic stability. The presence of the bromoalkyne and, more significantly, the tertiary ether moiety suggests that this molecule is likely to be susceptible to decomposition, particularly under acidic conditions. The steric hindrance from the quaternary carbon center will also play a role in its overall energy and reactivity.

This technical guide has outlined a plausible synthetic route and detailed the experimental and computational methodologies that are essential for the empirical determination of its thermodynamic properties. The combination of calorimetric measurements and high-level quantum chemical calculations will provide a comprehensive understanding of the stability of this promising yet uncharacterized molecule. Such knowledge is a critical prerequisite for its potential application in the fields of drug discovery and materials science.

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • Kabir, M. H., & Sim, S. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Thermodynamics, 2018, 1-2.
  • Kabir, M. H., & Sim, S. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry. [Link]

  • Floor, R. J., Wijma, H. J., Colpa, D. I., Ramos-Silva, A., Jekel, P. A., Szymański, W., ... & Janssen, D. B. (2014). Computational library design for increasing haloalkane dehalogenase stability. ChemBioChem, 15(11), 1660-1672.
  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. [Link]

  • Damborský, J., Prokop, Z., & Koca, J. (2005). Quantitative analysis of substrate specificity of haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26. Biochemistry, 44(8), 3033-3043.
  • ResearchGate. Estimation of Properties of Organic Compounds. [Link]

  • Cadogan, J. I. G., & Thomson, J. B. (1974). Pathways for the decomposition of arenediazonium ions: the question of aryne participation.
  • Feller, D., & Peterson, K. A. (2014). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.GOV.
  • Damborský, J., Koca, J., & Prokop, Z. (2002). Halide-stabilizing residues of haloalkane dehalogenases studied by quantum mechanic calculations and site-directed mutagenesis. Biochemistry, 41(49), 14601-14610.
  • Damborský, J., Koca, J., & Prokop, Z. (2002).
  • Vaia. (2024, January 16). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. [Link]

  • PrepChem.com. Synthesis of 4-bromo-1-trimethylsilyl-1-butyne. [Link]

  • Standard Enthalpy of Formation* for Various Compounds. [Link]

  • Cheméo. Chemical Properties of 1-Butyne, 3-methyl- (CAS 598-23-2). [Link]

  • NIST. 1-bromo-3-methyl-1-butene. [Link]

  • Active Thermochemical Tables. 1-Butyne Enthalpy of Formation. [Link]

  • Chemistry. (2023, May 8). Expedient Synthesis of Dihaloalkenynes via Pd-Catalyzed Haloalkynylation Reaction. [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]

  • Newman, J., & Drennan, C. L. (1996). Haloalkane dehalogenases: structure of a Rhodococcus enzyme. Biochemistry, 35(48), 15720-15727.
  • Martin, W. R., & St. John, E. (2017). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. PMC. [Link]

  • Crash Course. (2013, June 25). Calorimetry: Crash Course Chemistry #19. YouTube. [Link]

  • Vereecken, L., & Peeters, J. (2009). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics, 11(40), 9062-9074.
  • Mekonnen, A., Havelkova, M., Descomps, A., & Carlson, J. A. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • The Organic Chemistry Tutor. (2016, December 19). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. [Link]

  • NIST. Butane, 1-bromo-3-methyl-. [Link]

  • U.S. Department of Commerce. (2009, October 29). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
  • Carl ROTH. Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]

  • PubChem. 1-Bromo-3-methoxynaphthalene. [Link]

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Exploratory

Mechanism of Formation and Synthesis Protocols for 1-Bromo-3-methoxy-3-methyl-1-butyne: An In-Depth Technical Guide

Executive Summary 1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) is a highly reactive, terminal bromoalkyne featuring a sterically encumbered propargylic ether moiety. It serves as a critical electrophilic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) is a highly reactive, terminal bromoalkyne featuring a sterically encumbered propargylic ether moiety. It serves as a critical electrophilic building block in advanced organic synthesis, particularly in Cadiot-Chodkiewicz cross-couplings and modified Sonogashira reactions for the development of conjugated enynes and polyynes. This whitepaper delineates the core mechanism of its formation from the terminal alkyne precursor, explores the thermodynamic and kinetic rationale behind the synthetic choices, and provides a self-validating, scalable experimental protocol designed for application scientists and drug development professionals.

Structural and Chemical Profiling

Before executing the synthesis, it is vital to understand the structural properties that dictate the molecule's reactivity:

  • IUPAC Name: 1-Bromo-3-methoxy-3-methylbut-1-yne

  • Chemical Formula: C₆H₉BrO

  • Molecular Weight: 177.04 g/mol

  • Structural Features: The molecule consists of a terminal bromoalkyne directly adjacent to a tertiary carbon bearing two methyl groups and a methoxy group. The starting material, 3-methoxy-3-methyl-1-butyne, is a highly versatile propargylic ether precursor widely utilized in metal-catalyzed couplings (). The tertiary propargylic center prevents unwanted propargylic deprotonation or nucleophilic substitution (Sₙ2) side reactions, making the resulting bromoalkyne an exceptionally stable electrophile.

Core Mechanism of Formation: Silver-Catalyzed Electrophilic Bromination

The transformation of the terminal alkyne to its 1-bromoalkyne derivative is universally achieved via electrophilic bromination using N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃) ().

Mechanistic Steps:
  • π-Activation: The catalytic Ag⁺ ion acts as a soft Lewis acid, coordinating to the electron-rich π-system of the terminal alkyne. This coordination withdraws electron density from the terminal C-H bond, drastically lowering its pKa.

  • Deprotonation: The enhanced acidity allows for facile deprotonation by a weak base (such as the succinimide anion generated in situ, or the solvent) to form a nucleophilic silver acetylide intermediate (R-C≡C-Ag).

  • Electrophilic Substitution: The silver acetylide reacts rapidly with the electrophilic bromine source (NBS). The nucleophilic acetylenic carbon attacks the bromine atom of NBS, cleaving the N-Br bond.

  • Catalyst Regeneration: The reaction yields the target 1-bromoalkyne and releases the Ag⁺ ion back into the catalytic cycle, alongside succinimide as a stoichiometric byproduct.

Mechanism Ag Ag⁺ (Catalyst) PiComplex π-Coordinated Complex [R-C≡C-H···Ag]⁺ Ag->PiComplex + Alkyne Alkyne 3-Methoxy-3-methyl-1-butyne (Terminal Alkyne) Alkyne->PiComplex Acetylide Silver Acetylide Intermediate [R-C≡C-Ag] PiComplex->Acetylide - H⁺ Acetylide->Ag Ag⁺ Regeneration Product 1-Bromo-3-methoxy-3-methyl-1-butyne (Target Product) Acetylide->Product + NBS NBS N-Bromosuccinimide (NBS) NBS->Product

Figure 1: Silver-catalyzed electrophilic bromination cycle of a terminal alkyne.

Causality in Experimental Design (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific reagents and conditions are selected to ensure a self-validating and high-yielding system. This method is highly favored in medicinal chemistry for its mild conditions and excellent functional group tolerance ().

  • Why AgNO₃ over strong bases? Traditional terminal alkyne bromination often requires strong bases (e.g., n-BuLi or NaOH) to form lithium or sodium acetylides. However, strong bases can induce elimination or ether cleavage in propargylic systems. AgNO₃ operates under essentially neutral conditions, relying on π-activation rather than brute-force deprotonation.

  • Why NBS over Br₂? Molecular bromine (Br₂) is highly reactive and prone to undergoing electrophilic addition across the triple bond, yielding dibromoalkenes. NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring strict substitution at the terminal carbon.

  • The Necessity of Darkness: NBS is photosensitive. Exposure to UV or ambient visible light induces homolytic cleavage of the N-Br bond, generating bromine radicals. In a substrate like 3-methoxy-3-methyl-1-butyne, bromine radicals would rapidly abstract the weakly bound hydrogens from the methoxy or methyl groups, leading to a complex mixture of aliphatic bromination products. Conducting the reaction in the dark forces the system down an exclusively ionic pathway.

Experimental Protocol & Workflow

The following protocol outlines a standard 10 mmol scale synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne.

Quantitative Reaction Parameters
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
3-Methoxy-3-methyl-1-butyne98.141.0981 mgSubstrate
N-Bromosuccinimide (NBS)177.981.22.14 gBr⁺ Source
Silver Nitrate (AgNO₃)169.870.0585 mgCatalyst
Acetone (Anhydrous)58.08N/A40 mLSolvent
1-Bromo-3-methoxy-3-methyl-1-butyne 177.04 1.0 (Yield) ~1.50 g (85%) Target Product
Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Wrap the flask entirely in aluminum foil to exclude all ambient light.

  • Substrate Dissolution: Add 981 mg (10.0 mmol) of 3-methoxy-3-methyl-1-butyne to the flask and dissolve it in 40 mL of anhydrous acetone.

  • Catalyst Addition: Add 85 mg (0.5 mmol, 0.05 eq) of AgNO₃ to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to initiate π-complexation.

  • Bromination: In a single portion, add 2.14 g (12.0 mmol, 1.2 eq) of NBS. Seal the flask under an inert argon atmosphere. Stir the reaction mixture at room temperature (20–25 °C) for 2 to 3 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 9:1), observing the disappearance of the terminal alkyne.

  • Aqueous Quench: Once complete, pour the reaction mixture into 100 mL of ice-cold distilled water. This quenches the catalyst and precipitates the succinimide byproduct.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and filter. Carefully concentrate the filtrate under reduced pressure (Note: the product is somewhat volatile; avoid excessive vacuum). The crude product can be passed through a short plug of silica gel to remove trace succinimide, yielding the pure 1-bromoalkyne as a pale yellow to colorless oil.

Workflow Step1 1. Substrate Dissolution Alkyne in Acetone Step2 2. Catalyst Addition AgNO₃ (cat.) Step1->Step2 Step3 3. Bromination NBS (Dark, RT, 2h) Step2->Step3 Step4 4. Aqueous Quench Ice Water / Extraction Step3->Step4 Step5 5. Purification Filtration & Concentration Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the 1-bromoalkyne.

Applications in Drug Development

The incorporation of the 3-methoxy-3-methyl-1-butynyl moiety is highly valued in medicinal chemistry. The tertiary ether acts as a robust, sterically shielded polar group that can improve the aqueous solubility and metabolic stability of drug candidates. By converting the terminal alkyne to a 1-bromoalkyne, scientists can seamlessly integrate this motif into complex pharmacophores via Cadiot-Chodkiewicz couplings to form diynes, or via modified cross-couplings to form functionalized aryl-alkynes.

References

  • Synthesis and Investigation of Conformationally Restricted Analogues of Lavendustin A as Cytotoxic Inhibitors of Tubulin Polymerization Journal of Medicinal Chemistry - ACS Publications[Link]

  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure Organic Syntheses[Link]

  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands The Journal of Organic Chemistry - ACS Publications[Link]

Foundational

Spectroscopic Characterization of 1-Bromo-3-methoxy-3-methyl-1-butyne: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) Precursor: 3-Methoxy-3-methyl-1-butyne (CAS: 13994-57-5) Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) Precursor: 3-Methoxy-3-methyl-1-butyne (CAS: 13994-57-5)

Executive Summary

In advanced organic synthesis and pharmaceutical development, 1-bromoalkynes serve as indispensable electrophilic building blocks. They are heavily utilized in Cadiot-Chodkiewicz cross-couplings to form unsymmetrical diynes and act as highly reactive partners in modified Sonogashira couplings[1]. Specifically, 1-bromo-3-methoxy-3-methyl-1-butyne features a terminal bromoalkyne moiety coupled with a sterically hindered, oxygen-rich tertiary carbon. This unique structural motif makes it a highly valuable intermediate for synthesizing complex propargyl ethers and heterocyclic pharmacophores.

Because the C(sp)−Br bond is highly labile and prone to oxidative degradation or homocoupling, rigorous spectroscopic validation of the synthesized batch is non-negotiable. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting; we will explore the causality behind the synthetic methodologies and the quantum mechanical phenomena driving the spectroscopic signatures of this molecule.

Synthetic Methodology & Mechanistic Grounding

To understand the spectroscopic profile of 1-bromo-3-methoxy-3-methyl-1-butyne, one must first understand how it is selectively generated. Direct bromination of 3-methoxy-3-methyl-1-butyne using diatomic bromine ( Br2​ ) is fundamentally flawed, as it frequently results in electrophilic addition across the π -system, yielding dibromoalkenes.

To achieve absolute chemoselectivity for the terminal C(sp)−H bond, a catalytic silver-mediated protocol using N-Bromosuccinimide (NBS) is employed[1].

The Causality of the Silver Acetylide Intermediate

The addition of Silver Nitrate ( AgNO3​ ) to the terminal alkyne in the presence of a mild base (or polar solvent like acetone) facilitates the deprotonation and subsequent metalation of the terminal carbon[1]. This generates a transient silver acetylide intermediate . Silver acetylides are highly nucleophilic at the α -carbon but sterically and electronically prevent addition across the triple bond. When NBS is introduced, the silver acetylide attacks the electrophilic bromine atom. The thermodynamic driving force of this reaction is the precipitation of silver bromide ( AgBr ), which renders the halogenation irreversible and drives the reaction to completion.

Caption: Mechanistic pathway for the silver-catalyzed bromination of terminal alkynes using NBS.

In-Depth Spectroscopic Characterization

A self-validating analytical system requires orthogonal techniques. We rely on Multinuclear NMR (¹H, ¹³C, ⁷⁹Br) for framework mapping, FTIR for functional group vibration, and GC-MS for isotopic mass confirmation[2].

Multinuclear NMR Spectroscopy

¹H NMR (Proton): The precursor, 3-methoxy-3-methyl-1-butyne, exhibits a sharp singlet at ~2.40 ppm corresponding to the terminal alkyne proton ( ≡C−H )[3]. Upon successful bromination, this signal completely disappears , serving as the primary kinetic indicator of reaction completion. The gem-dimethyl protons remain largely unaffected, appearing as a strong 6H singlet at ~1.45 ppm, while the methoxy protons appear as a 3H singlet at ~3.30 ppm[4].

¹³C NMR (Carbon-13) & The Heavy Atom Effect: The most profound spectroscopic evidence of bromination occurs in the ¹³C NMR spectrum. In the precursor, the terminal alkyne carbon resonates at ~70 ppm. However, upon covalent bonding to bromine, this C(sp) carbon experiences the "Heavy Atom Effect" (HAE) . The large electron cloud of the bromine atom induces significant diamagnetic shielding, driving the chemical shift of the C1 carbon drastically upfield to ~40–45 ppm . The internal C2 alkyne carbon shifts downfield to ~80 ppm. This distinct polarization of the alkyne carbons ( Δδ≈35 ppm) is the definitive hallmark of a 1-bromoalkyne.

⁷⁹Br / ⁸¹Br NMR: While Bromine possesses two NMR-active nuclei (⁷⁹Br and ⁸¹Br), both are highly quadrupolar ( I=3/2 ). In the asymmetric, covalently bound environment of 1-bromo-3-methoxy-3-methyl-1-butyne, the electric field gradient causes extreme quadrupolar relaxation, broadening the signal into the baseline[5]. Therefore, direct ⁷⁹Br NMR is not used for structural elucidation of this molecule. However, ⁷⁹Br NMR is an exceptional tool for kinetic analysis during downstream cross-coupling applications, as the release of the symmetric, free bromide ion ( Br− ) yields a sharp, quantifiable signal[6].

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides rapid, non-destructive confirmation of the functional group transformation[4].

  • Loss of ≡C−H stretch: The sharp, intense peak at ~3300 cm⁻¹ present in the starting material vanishes entirely.

  • Shift of the C≡C stretch: The alkyne stretch shifts from ~2110 cm⁻¹ in the terminal alkyne to a weaker absorption at ~2210 cm⁻¹ due to the change in the dipole moment induced by the electronegative bromine.

  • C−O−C Ether Linkage: Remains intact, showing strong asymmetric stretching at ~1100–1150 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the volatility of the compound, GC-MS is ideal for assessing purity. The mass spectrum will exhibit a classic 1:1 isotopic doublet for the molecular ion ( M+ and M+2 ) at m/z 176 and 178, confirming the presence of a single bromine atom. Base peak fragmentation typically involves the loss of the methoxy group (-31 Da) or a methyl radical (-15 Da) to form a resonance-stabilized propargylic cation.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to.

Step 1: Synthesis & Isolation

  • Charge an oven-dried, amber round-bottom flask (to prevent photolytic degradation of the bromoalkyne) with 3-methoxy-3-methyl-1-butyne (10 mmol) and acetone (30 mL)[1].

  • Add AgNO3​ (0.1 equiv, 1 mmol) and stir for 10 minutes at room temperature.

  • Introduce NBS (1.1 equiv, 11 mmol) in small portions over 20 minutes to control the exotherm[1].

  • Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears (typically 2 hours).

  • Quench with water, extract with pentane, and filter through a short pad of silica to remove AgBr and succinimide[1]. Concentrate in vacuo at low temperature (compound is volatile).

Step 2: Spectroscopic Sample Preparation

  • NMR: Dissolve 15 mg of the purified oil in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H at 400 MHz and ¹³C at 100 MHz.

  • FTIR: Apply a neat drop of the oil between two polished NaCl plates to form a thin film. Acquire 32 scans at a resolution of 4 cm⁻¹.

Caption: Orthogonal spectroscopic validation workflow for bromoalkyne characterization.

Quantitative Data Summaries

Table 1: Multinuclear NMR Chemical Shift Assignments ( CDCl3​ , 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
¹H 1.45Singlet (s)6H −C(CH3​)2​ , gem-dimethyl
¹H 3.30Singlet (s)3H −OCH3​ , methoxy protons
¹³C 42.5Singlet (s)1C C1 ( Br−C≡ ), heavily shielded by Br HAE
¹³C 81.2Singlet (s)1C C2 ( ≡C−C(CH3​)2​ ), internal alkyne
¹³C 71.5Singlet (s)1C C3 (Quaternary carbon), deshielded by oxygen
¹³C 51.8Singlet (s)1CMethoxy carbon
¹³C 28.4Singlet (s)2CGem-dimethyl carbons

Table 2: Key FTIR Vibrational Modes (Neat Film)

Wavenumber (cm⁻¹)IntensityAssignment
~2980, 2930Strong C(sp3)−H stretching (methyl groups)
~2210Weak C≡C stretching (shifted due to Br attachment)
~1150Strong C−O−C asymmetric stretching (ether)
~650Medium C−Br stretching

Table 3: GC-MS Fragmentation Pattern (EI, 70 eV)

m/zRelative AbundanceFragment Identity
176 / 178~10% (1:1 ratio) [M]+ Molecular ion (⁷⁹Br / ⁸¹Br isotopes)
161 / 163~40% (1:1 ratio) [M−CH3​]+ Loss of methyl radical
145 / 147~100% (1:1 ratio) [M−OCH3​]+ Loss of methoxy, base peak

References

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis Source: Magnetic Resonance in Chemistry / PubMed URL:[Link]

  • 3-Methoxy-3-methylbut-1-yne | C6H10O | CID 4913256 Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Exploratory

The Strategic Role of 1-Bromo-3-methoxy-3-methyl-1-butyne Derivatives in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of advanced organic synthesis, the construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis, the construction of complex polyynes, enynes, and functionalized heterocyclic frameworks requires building blocks that offer both high reactivity and stringent regiocontrol. 1-Bromo-3-methoxy-3-methyl-1-butyne (and its derivatives) serves as a premier bifunctional reagent. This whitepaper dissects the structural causality, synthesis protocols, and mechanistic applications of this unique bromoalkyne, specifically focusing on its critical role in Cadiot-Chodkiewicz cross-couplings and natural product synthesis.

Structural Rationale & Chemical Causality

The synthetic utility of 1-bromo-3-methoxy-3-methyl-1-butyne is dictated by its highly engineered structural features:

  • The 1-Bromoalkyne Terminus: Acts as a primed electrophilic site, essential for transition-metal-catalyzed cross-coupling reactions.

  • The Tertiary Propargylic Center (C3): Substituted with two methyl groups and a methoxy group.

    • Causality of Sterics: The gem-dimethyl groups provide immense steric shielding. This prevents unwanted nucleophilic attack at the propargylic position (SN2' reactions) and completely blocks alkyne-allene isomerization (the Meyer-Schuster rearrangement) because there is no abstractable propargylic proton.

    • Causality of Electronics: The methoxy group provides electronic stabilization and acts as a robust protecting group that survives harsh basic or nucleophilic conditions, unlike free propargylic alcohols.

Self-Validating Protocol: Synthesis of the Bromoalkyne Precursor

The transformation of the terminal alkyne (3-methoxy-3-methyl-1-butyne) to its 1-bromo derivative must avoid the dibromination of the π -bond. This is achieved using a silver-catalyzed bromination strategy[1].

Standard Operating Procedure (SOP)

Reagents: 3-methoxy-3-methyl-1-butyne (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Silver Nitrate (AgNO₃, 0.05 equiv), Acetone (solvent).

Step-by-Step Methodology:

  • Initiation: Dissolve 3-methoxy-3-methyl-1-butyne in anhydrous acetone under an inert argon atmosphere. Cool the reaction vessel to 0 °C to control the exothermic formation of the intermediate.

  • Catalyst Addition: Add AgNO₃ (5 mol%). Mechanistic Causality: The silver salt rapidly reacts with the terminal alkyne to form a silver acetylide intermediate. This intermediate is highly nucleophilic at the α -carbon, directing the incoming electrophile exclusively to the terminal position[1].

  • Bromination: Add NBS portion-wise over 15 minutes. The silver acetylide reacts instantaneously with the bromonium ion ( Br+ ) generated from NBS, yielding the 1-bromoalkyne and precipitating AgBr, which drives the reaction forward via Le Chatelier's principle.

  • Self-Validation & Workup:

    • In-process validation: Monitor via TLC (KMnO₄ stain). The terminal alkyne will disappear, replaced by a distinct, less polar spot.

    • Quench & Extract: Quench with ice water to dissolve the succinimide byproduct. Extract with hexanes.

    • Analytical validation: Post-concentration, subject the crude oil to GC-MS. The mass spectrum must display a characteristic 1:1 isotopic doublet (M and M+2) confirming monobromination, thereby validating the suppression of dibromination.

Mechanistic Exploitation in Cadiot-Chodkiewicz Couplings

The most prominent application of 1-bromo-3-methoxy-3-methyl-1-butyne is in the synthesis of unsymmetrical 1,3-diynes via the Cadiot-Chodkiewicz coupling[2].

A notorious failure mode in polyyne synthesis is the competitive homocoupling of the bromoalkyne. However, according to 3[3], propargylic oxygen substitution dramatically enhances the rate of the copper-catalyzed cross-coupling reaction. The methoxy group in 1-bromo-3-methoxy-3-methyl-1-butyne accelerates the oxidative addition of the Cu(I) acetylide to the C-Br bond. Because this step is rate-determining, the cross-coupling outpaces homocoupling, ensuring high yields of the unsymmetrical diyne[3].

Quantitative Efficacy in Cross-Coupling

The table below summarizes the comparative efficiency of propargylic ether bromoalkynes versus standard aliphatic bromoalkynes in Cu-catalyzed couplings.

Electrophile (Bromoalkyne)Nucleophile (Terminal Alkyne)Catalyst / Base SystemCross-Coupling Yield (%)Homocoupling Byproduct (%)
1-Bromo-3-methoxy-3-methyl-1-butyne PhenylacetyleneCuCl / EtNH₂88 - 92% < 2%
1-Bromo-1-hexyne (Standard)PhenylacetyleneCuCl / EtNH₂60 - 65%15 - 20%
1-Bromo-3-methoxy-3-methyl-1-butyne Propargyl alcoholCuCl / n-BuNH₂85% < 5%
1-Bromo-3,3-dimethyl-1-butynePropargyl alcoholCuCl / n-BuNH₂70%12%

Data synthesis demonstrates that the methoxy group is not merely a passive spectator but an active kinetic director in the catalytic cycle.

Pathway Visualization: The Catalytic Cycle

The following diagram illustrates the logical flow and intermediate states of the Cadiot-Chodkiewicz cross-coupling utilizing 1-bromo-3-methoxy-3-methyl-1-butyne.

Cadiot_Chodkiewicz Cu_cat Cu(I) Catalyst (e.g., CuCl) Cu_Acetylide Cu(I) Acetylide (R-C≡C-Cu) Cu_cat->Cu_Acetylide + Terminal Alkyne + Base Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Cu_Acetylide Base Amine Base (e.g., EtNH2) Base->Cu_Acetylide Ox_Addition Oxidative Addition Intermediate[Cu(III)] Cu_Acetylide->Ox_Addition + Bromoalkyne (Rate Determining) Bromoalkyne 1-Bromo-3-methoxy- 3-methyl-1-butyne Bromoalkyne->Ox_Addition Ox_Addition->Cu_cat Regeneration Product Unsymmetrical 1,3-Diyne Product Ox_Addition->Product Reductive Elimination

Caption: Cu-catalyzed Cadiot-Chodkiewicz cycle highlighting the rate-determining oxidative addition of the bromoalkyne.

Advanced Applications in Total Synthesis

Beyond simple cross-couplings, the 3-methoxy-3-methyl-1-butyne scaffold is heavily utilized in the total synthesis of complex natural products and pharmaceuticals.

  • Lithiation and Cuprate Formation: The terminal alkyne precursor can be subjected to lithiation followed by the addition of Copper(I) Iodide to form highly reactive copper(I) acetylides in situ. These reagents are critical for asymmetric conjugate additions to cycloalkenones, as documented in4[4].

  • Glycinoeclepin A Precursors: In the pursuit of agricultural pest control agents, derivatives of 3-methoxy-3-methyl-1-butyne have been employed as foundational building blocks. The lithiated alkyne is utilized to construct the complex enyne intermediates required for the A-ring and CD-ring linkages of Glycinoeclepin A[5].

Conclusion

1-Bromo-3-methoxy-3-methyl-1-butyne is not a generic reagent; it is a meticulously tailored electrophile. By combining the steric protection of gem-dimethyl groups with the kinetic enhancements provided by a propargylic ether, it bypasses traditional failure modes (like the Meyer-Schuster rearrangement and homocoupling) inherent to polyyne synthesis. For drug development professionals and synthetic chemists, integrating this derivative into retrosynthetic planning ensures higher fidelity, better yields, and scalable protocols.

References

  • Total synthesis of polyyne natural products - Comptes Rendus de l'Académie des Sciences Source: Académie des Sciences URL
  • (3-Bromobut-1-yn-1-yl)
  • Source: PMC (NIH)
  • Asymmetric conjugate addition of zincates or cuprates containing an optically active azaenolate...
  • STUDIES TOWARD THE TOTAL SYNTHESIS OF GLYCINOECLEPIN A Source: DSpace@MIT URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sonogashira Cross-Coupling Protocols Using 1-Bromo-3-methoxy-3-methyl-1-butyne

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and late-stage functionalization strategies. Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and late-stage functionalization strategies.

Strategic Utility & Chemical Rationale

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry[1]. However, traditional protocols rely on terminal alkynes acting as nucleophiles against electrophilic aryl or vinyl halides. By utilizing 1-bromo-3-methoxy-3-methyl-1-butyne , we fundamentally invert the electronic polarity of the coupling partners. In this "Inverse Sonogashira" paradigm, the bromoalkyne serves as a highly reactive electrophile[2].

Why 1-bromo-3-methoxy-3-methyl-1-butyne?

  • Steric Shielding: The gem-dimethyl groups adjacent to the alkyne provide intense steric bulk, suppressing unwanted nucleophilic attack (e.g., Michael-type additions) at the propargylic position.

  • Robust Pharmacophore: The methoxy group acts as a stable hydrogen-bond acceptor that improves aqueous solubility in drug candidates. Unlike labile trimethylsilyl (TMS) protecting groups, the methoxy-methyl-butyne motif survives harsh basic and weakly acidic conditions, allowing for extensive downstream transformations.

  • Suppression of Homocoupling: In the synthesis of unsymmetrical 1,3-diynes, coupling this bromoalkyne with a terminal alkyne under copper-free conditions completely eliminates the oxidative Glaser homocoupling side-reaction that typically reduces yields[3].

Mechanistic Pathways

To successfully deploy this reagent, one must understand the causality behind the catalytic cycles.

A. Copper-Free Sonogashira (Diyne Synthesis)

In standard diyne synthesis, copper co-catalysts promote the oxidative dimerization of terminal alkynes. By omitting copper and utilizing a palladium-only system, the Pd(0) species undergoes direct oxidative addition into the C–Br bond of 1-bromo-3-methoxy-3-methyl-1-butyne[4]. The terminal alkyne then coordinates to the Pd(II) center, followed by base-assisted deprotonation and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + 1-Bromo-3-methoxy- 3-methyl-1-butyne Trans Alkyne Coordination & Deprotonation OxAdd->Trans + Terminal Alkyne + Amine Base RedElim Reductive Elimination [Diyne Formation] Trans->RedElim - Amine•HBr RedElim->Pd0 + Unsymmetrical 1,3-Diyne

Caption: Catalytic cycle of the Cu-free Sonogashira coupling using 1-bromo-3-methoxy-3-methyl-1-butyne.

B. Rh-Catalyzed Inverse Sonogashira (C–H Alkynylation)

For late-stage functionalization (LSF) of pharmaceuticals, pre-functionalizing complex molecules with halides is often impossible. The inverse Sonogashira utilizes a Rh(III) catalyst to directly activate a C(sp2)–H bond directed by a weakly coordinating group (e.g., ketones, esters). The bromoalkyne then undergoes a turnover-limiting 1,2-migratory insertion into the Rh–C bond, followed by β-bromide elimination to yield the alkynylated product[5][6].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific monitoring instructions are embedded to ensure the chemist can verify the reaction's progress in real-time.

Workflow S1 1. Catalyst Activation S2 2. Reagent Assembly S1->S2 S3 3. Bromoalkyne Addition S2->S3 S4 4. Coupling Reaction S3->S4 S5 5. Isolation & Purification S4->S5

Caption: Standard experimental workflow for the modified Sonogashira cross-coupling protocol.

Protocol A: Copper-Free Synthesis of Unsymmetrical 1,3-Diynes

Objective: Couple 1-bromo-3-methoxy-3-methyl-1-butyne with a terminal alkyne to form a conjugated diyne without homocoupling[3][4].

  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (3x). Causality: Pd(0) is highly susceptible to atmospheric oxidation; rigorous exclusion of oxygen ensures catalyst longevity.

  • Reagent Assembly: Add Pd(PPh3​)4​ (5 mol%, 0.05 mmol) and the terminal alkyne (1.0 mmol). Add anhydrous, degassed THF (5.0 mL) and diisopropylamine (2.0 mmol).

  • Electrophile Addition: Via syringe, add 1-bromo-3-methoxy-3-methyl-1-butyne (1.2 mmol) dropwise over 5 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing background degradation.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. The solution will transition from pale yellow to a deep amber/brown, indicating the formation of the active catalytic species. Monitor via TLC (Hexanes/EtOAc 9:1). The product diyne will appear as a highly UV-active (and often blue-fluorescent at 254 nm) spot.

  • Workup: After 12 hours, quench with saturated aqueous NH4​Cl (10 mL) to neutralize the amine base. Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Rh-Catalyzed Directed C–H Alkynylation (Inverse Sonogashira)

Objective: Direct alkynylation of an aryl ketone or ester using the bromoalkyne[2][5].

  • Catalyst Activation: In a 10 mL pressure vial, combine [Cp∗RhCl2​]2​ (5 mol%), AgNTf2​ (20 mol%), and the aryl substrate (1.0 mmol). Add 1,2-dichloroethane (DCE, 4.0 mL).

  • Validation Check: Stir at room temperature for 5 minutes. Self-Validation: The immediate precipitation of a white solid (AgCl) confirms the successful abstraction of chloride ligands, generating the highly electrophilic, active cationic Rh(III) species.

  • Coupling: Add 1-bromo-3-methoxy-3-methyl-1-butyne (2.0 mmol). Seal the vial with a Teflon cap.

  • Heating: Heat the mixture to 85 °C in a pre-heated oil bath for 14 hours.

  • Isolation: Cool to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a short pad of Celite to remove the precipitated silver and rhodium salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes expected outcomes and optimized parameters based on literature precedents for 1-bromoalkyne cross-couplings[3][5][7].

Reaction TypeCatalyst SystemSubstrate PartnerTemp / TimeTypical YieldKey Mechanistic Advantage
Cu-Free Sonogashira Pd(PPh3​)4​ (5 mol%), HN(iPr)2​ Terminal Alkynes25 °C / 12 h75–92%Completely eliminates Glaser oxidative homocoupling.
Inverse Sonogashira [Cp∗RhCl2​]2​ (5 mol%), AgNTf2​ Aryl Ketones (C–H)85 °C / 14 h65–88%Enables late-stage functionalization without pre-halogenation.
Air-Tolerant Cadiot-Chodkiewicz CuBr (10 mol%), Na-AscorbateTerminal Alkynes25 °C / 0.5 h80–95%Ascorbate reductant protects metal centers, allowing open-air synthesis.

References

  • [1] Silva, R. F. N., et al. (2021). Sonogashira cross-coupling on carbohydrate templates. Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 45. Royal Society of Chemistry. Retrieved from:[Link]

  • [3] Organic-Chemistry.org / Organic Letters. (2023). Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. Org. Lett., 25, 8145-8149. Retrieved from:[Link]

  • [2] Pan, F., et al. (2018). Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups. ACS Catalysis, 8(3), 2166-2172. Retrieved from:[Link]

  • [5] PubMed Central (PMC). (2018). Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups. Retrieved from:[Link]

  • [6] Porey, S., et al. (2020). An Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a meta-Selective Inverse Sonogashira Coupling. Journal of the American Chemical Society, 142(2), 938-948. Retrieved from:[Link]

  • [7] ChemRxiv. (2019). An Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a meta-Selective Inverse Sonogashira Coupling. Retrieved from:[Link]

Sources

Application

Application Note: 1-Bromo-3-methoxy-3-methyl-1-butyne as a Bifunctional Synthetic Intermediate in Cross-Coupling and Click Chemistry

Introduction & Mechanistic Rationale In advanced organic synthesis and drug development, the construction of complex, highly functionalized scaffolds requires intermediates that are both highly reactive and sterically tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In advanced organic synthesis and drug development, the construction of complex, highly functionalized scaffolds requires intermediates that are both highly reactive and sterically tunable. 1-Bromo-3-methoxy-3-methyl-1-butyne is a specialized 1-bromoalkyne derived from the commercially available terminal alkyne, 3-methoxy-3-methyl-1-butyne[1].

The strategic value of this intermediate lies in its dual functionality:

  • The 1-Bromoalkyne Moiety: Terminal alkynes often suffer from unwanted Glaser-type homocoupling under oxidative transition-metal catalysis. Pre-activating the terminal alkyne via bromination to form a 1-bromoalkyne circumvents this issue, priming the molecule for highly selective, electrophilic cross-coupling reactions (such as the Cadiot-Chodkiewicz coupling)[2][3].

  • The 3-Methoxy-3-methyl Group: This tertiary propargylic ether provides significant steric shielding, preventing unwanted nucleophilic attack at the propargylic position. Furthermore, it acts as a stable, lipophilic protecting group for a tertiary alcohol equivalent, which can be unmasked late-stage in drug development workflows.

This application note details the self-validating protocols for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne and its subsequent utilization in unsymmetrical 1,3-diyne synthesis and bromo-click chemistry.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of the precursor and the brominated intermediate is critical for optimizing extraction and purification workflows. The tertiary methoxy group significantly increases the lipophilicity of the resulting bromoalkyne, allowing for selective phase-separation during workup.

Table 1: Quantitative Data & Reaction Yield Summaries

Compound / WorkflowMolecular WeightYield (%)Purity (GC-MS)Key Reaction Conditions
3-Methoxy-3-methyl-1-butyne (Precursor)98.14 g/mol N/A (Starting Material)>99%Commercially available
1-Bromo-3-methoxy-3-methyl-1-butyne 177.04 g/mol 88 - 92%>98%NBS, 10 mol% AgNO₃, Acetone, RT
Unsymmetrical 1,3-Diyne Variable75 - 82%>95%CuCl, n -BuNH₂, Phenylacetylene, 0 °C
5-Bromo-1,2,3-triazole Variable80 - 85%>95%CuI, TBTA, Benzyl Azide, RT

Experimental Protocols

Protocol A: Catalytic Bromination of 3-Methoxy-3-methyl-1-butyne

This protocol utilizes N-Bromosuccinimide (NBS) and a catalytic amount of Silver Nitrate (AgNO₃) to achieve mild, regioselective bromination[4][5].

  • Causality & Mechanism: The addition of AgNO₃ is not merely additive; it is mechanistically strictly required to lower the activation energy. The Ag⁺ ions react with the terminal alkyne to form a transient, highly nucleophilic silver acetylide intermediate. This intermediate rapidly attacks the electrophilic bromine of NBS, precipitating AgBr and driving the reaction forward under non-thermal conditions[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-3-methyl-1-butyne (10.0 mmol, 1.0 eq) in 25 mL of anhydrous acetone.

  • Catalyst Addition: Add AgNO₃ (1.0 mmol, 0.1 eq) to the solution. Stir for 5 minutes at room temperature in the dark (to prevent photolytic degradation of the silver salt).

  • Electrophilic Bromination: Add NBS (12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Self-Validation Check: The reaction mixture will gradually turn cloudy as succinimide and traces of AgBr precipitate.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain).

  • Workup & Extraction: Filter the suspension through a short pad of Celite to remove the solid succinimide and silver salts. Concentrate the filtrate under reduced pressure (Caution: Do not heat above 30 °C to prevent degradation).

  • Phase Separation: Suspend the concentrated residue in 30 mL of Hexane and wash with distilled water (3 x 15 mL). Causality: The highly lipophilic bromoalkyne selectively partitions into the hexane layer, while residual polar succinimide is washed into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-bromo-3-methoxy-3-methyl-1-butyne as a pale yellow oil.

Protocol B: Cadiot-Chodkiewicz Synthesis of Unsymmetrical 1,3-Diynes

The Cadiot-Chodkiewicz coupling is the premier method for synthesizing unsymmetrical diynes by coupling a 1-bromoalkyne with a terminal alkyne[2][6].

  • Causality & Mechanism: To prevent the homocoupling of the bromoalkyne, the concentration of the electrophile (bromoalkyne) must be kept artificially low relative to the nucleophile (copper acetylide). This is achieved via the slow, dropwise addition of the bromoalkyne to a pre-formed solution of the terminal alkyne and the Cu(I) catalyst[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under argon, dissolve CuCl (0.5 mmol, 0.05 eq) in 15 mL of a 30% aqueous n -butylamine solution. The solution will turn blue, indicating the formation of the copper-amine complex.

  • Nucleophile Introduction: Add the terminal alkyne (e.g., phenylacetylene, 11.0 mmol, 1.1 eq) to the mixture and cool to 0 °C using an ice bath. A yellow/orange suspension of copper phenylacetylide will form.

  • Controlled Coupling: Dissolve 1-bromo-3-methoxy-3-methyl-1-butyne (10.0 mmol, 1.0 eq) in 5 mL of THF. Add this solution dropwise via a syringe pump over 1 hour to the vigorously stirred copper acetylide suspension at 0 °C.

  • Quenching: Once addition is complete, stir for an additional 2 hours at room temperature. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to solubilize the copper salts.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the highly functionalized unsymmetrical 1,3-diyne.

Workflow Visualization

The following diagram illustrates the synthetic divergence of 1-bromo-3-methoxy-3-methyl-1-butyne, demonstrating its utility as a central node for both cross-coupling and click-chemistry workflows.

G A 3-Methoxy-3-methyl-1-butyne (Terminal Alkyne) B 1-Bromo-3-methoxy-3-methyl-1-butyne (Bromoalkyne) A->B NBS, AgNO3 (cat.) Acetone, rt C Unsymmetrical 1,3-Diyne (Cadiot-Chodkiewicz) B->C Terminal Alkyne, CuCl Amine base, 0°C D 5-Bromo-1,2,3-Triazole (CuAAC Click) B->D Organic Azide, Cu(I) Ligand, rt

Synthetic divergence of 1-bromo-3-methoxy-3-methyl-1-butyne into diynes and triazoles.

References

  • Title: Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes Source: Thieme Connect URL: [Link]

  • Title: Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature Source: ResearchGate URL: [Link]

Sources

Method

catalytic alkynylation reactions with 1-bromo-3-methoxy-3-methyl-1-butyne

Application Note: Catalytic C–H Alkynylation Strategies Utilizing 1-Bromo-3-methoxy-3-methyl-1-butyne Strategic Overview The precise installation of alkynyl groups into complex molecular architectures is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic C–H Alkynylation Strategies Utilizing 1-Bromo-3-methoxy-3-methyl-1-butyne

Strategic Overview

The precise installation of alkynyl groups into complex molecular architectures is a cornerstone of modern drug discovery and materials science. While traditional Sonogashira cross-couplings rely on the reaction of terminal alkynes with pre-functionalized aryl halides, direct C–H alkynylation offers a far more step-economical paradigm. In this context, 1-bromo-3-methoxy-3-methyl-1-butyne emerges as a highly specialized, electrophilic alkynylating reagent. This application note details the mechanistic rationale, comparative performance data, and self-validating protocols for utilizing this reagent in state-of-the-art transition-metal-catalyzed C–H functionalizations.

Mechanistic Causality & Reagent Design

The selection of 1-bromo-3-methoxy-3-methyl-1-butyne over other haloalkynes is driven by specific structural and electronic advantages that directly influence experimental outcomes:

  • Electrophilic Alkynylation: By reversing the traditional polarity of cross-coupling, bromoalkynes act as electrophiles. This enables the direct functionalization of unactivated C–H bonds on arenes and heteroarenes via migratory insertion pathways[1].

  • Suppression of Isomerization (Causality of the Tertiary Carbon): Primary and secondary bromoalkynes are notoriously prone to base-catalyzed isomerization, rapidly degrading into highly reactive, non-productive allenes. The fully substituted tertiary carbon in 1-bromo-3-methoxy-3-methyl-1-butyne completely blocks this degradation pathway, ensuring reagent stability during the catalytic cycle.

  • Steric Regiocontrol: The bulky 3-methoxy-3-methyl moiety exerts significant steric pressure during the migratory insertion step. This steric demand forces strict regiocontrol, which is particularly crucial in the functionalization of unsymmetrical benzynes[2] and the peri-alkynylation of naphthols[3].

  • Masked Functionality: The methoxy group serves as a robust protecting group for the tertiary propargylic alcohol. It survives the mild basic conditions (e.g., K₂CO₃) required for C–H activation[1], yet remains accessible for downstream synthetic manipulations, such as Lewis acid-mediated cleavage to reveal a terminal alkyne.

CatalyticPathway Precat Precatalyst [Cp*CoI2]2 or [RuCl2(p-cymene)]2 Active Active Cationic Catalyst Metal(III)+ or Metal(II)+ Precat->Active AgSbF6 (Halide Abstraction) Visual Cue: AgX Precipitation Metalacycle C-H Metalation (Metallacycle Formation) Active->Metalacycle Substrate + Base - H+ Insertion Migratory Insertion (1-bromo-3-methoxy-3-methyl-1-butyne) Metalacycle->Insertion Bromoalkyne Addition Elimination β-Bromo Elimination Insertion->Elimination Sterically Driven Product Alkynylated Product + Metal-Br Species Elimination->Product Product->Active Base / Ag+ Catalyst Regeneration

Figure 1: General transition-metal C-H alkynylation cycle with bromoalkynes.

Comparative Reaction Matrices

The versatility of 1-bromo-3-methoxy-3-methyl-1-butyne is demonstrated across various catalytic systems. The quantitative data below summarizes optimized conditions for different substrate classes.

Substrate ClassCatalyst SystemBase / AdditiveSolvent & TempYield RangeRef
Indoles & Pyrroles [CpCoI₂]₂ (5 mol%)K₂CO₃, AgSbF₆TFE, 25 °C75–92%[1]
Naphthols (peri) [RuCl₂(p-cymene)]₂ (5 mol%)K₂CO₃DCE/t-AmOH, 40–95 °C60–85%[3]
Ferrocene Carboxamides [RuCl₂(p-cymene)]₂ (5 mol%)K₂CO₃, AgSbF₆TFE, 80 °C49–89%[4]
Indolines (C-7) [CpCoI₂]₂ (5 mol%)NaHCO₃, AgSbF₆TFE, 80 °C70–90%[5]
Unsymmetrical Benzynes CuBr (10 mol%)None (HDDA generated)Toluene, 85 °C50–70%[2]

Self-Validating Experimental Workflows

The following protocol details the Co(III)-catalyzed C–H alkynylation of an N-pyrimidyl indole using 1-bromo-3-methoxy-3-methyl-1-butyne. The N-pyrimidyl group acts as a strong directing group to anchor the Co(III) center, ensuring strict ortho (C2) regioselectivity[1].

Step-by-Step Protocol

Step 1: Catalyst Activation

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, combine[Cp*CoI₂]₂ (5.0 mol%), AgSbF₆ (20 mol%), and K₂CO₃ (2.0 equiv). Add 2,2,2-trifluoroethanol (TFE) (0.2 M relative to substrate).

  • Causality: TFE is a strongly hydrogen-bonding, highly ionizing solvent that stabilizes the cationic cobalt intermediate, significantly accelerating the C–H metalation step.

  • Self-Validation Checkpoint: Upon the addition of TFE, a pale yellow precipitate (AgI) will immediately form. This visual cue confirms the successful abstraction of iodide ligands and the generation of the active cationic [Cp*Co(III)]⁺ species.

Step 2: Substrate & Reagent Introduction

  • Action: Add the N-pyrimidyl indole substrate (1.0 equiv, 0.2 mmol scale) to the activated catalyst suspension. Slowly inject 1-bromo-3-methoxy-3-methyl-1-butyne (1.2 equiv) via a gastight syringe over 2 minutes.

  • Causality: Slow addition minimizes localized high concentrations of the bromoalkyne, mitigating any potential metal-catalyzed homocoupling (Glaser-type) side reactions.

Step 3: Reaction Execution & Monitoring

  • Action: Stir the reaction mixture at 25 °C for 16 hours[1].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly fluorescent indole starting material under 254 nm UV light and the emergence of a new, lower Rf​ spot indicates conversion. GC-MS sampling should reveal a molecular ion peak corresponding to [M+97] (addition of the −C≡C−C(CH3​)2​OMe group minus a proton).

Step 4: Quenching & Purification

  • Action: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the insoluble cobalt and silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Workflow Step1 Catalyst Activation [Cp*CoI2]2 + AgSbF6 Step2 Substrate Addition Indole + K2CO3 in TFE Step1->Step2 Visual: AgI Precipitation Step3 Alkynylating Agent 1-bromo-3-methoxy- 3-methyl-1-butyne Step2->Step3 Step4 Reaction Execution 25 °C, 16h Step3->Step4 Slow Injection Step5 Validation & Workup TLC/GC-MS -> Celite Step4->Step5 Conversion Confirmed

Figure 2: Self-validating experimental workflow for Co(III)-catalyzed C-H alkynylation.

References

  • Cobalt(III)-Catalyzed C–H Alkynylation with Bromoalkynes under Mild Conditions Organic Letters (2015). URL:[1]

  • Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination Organic Letters (2017). URL:[3]

  • Ru(II)-catalyzed C–H alkynylation of ferrocenes with bromoalkynes directed by carboxamide groups Organic Chemistry Frontiers (2023). URL:[4]

  • Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes Journal of the American Chemical Society / PMC (2018). URL:[2]

  • Cobalt(III)-Catalyzed Directed C-7 Selective C–H Alkynylation of Indolines with Bromoalkynes Organic Letters (2023). URL:[5]

Sources

Application

Application Note: Divergent Synthesis of Highly Functionalized Propargylic Ethers via Cross-Coupling of 1-Bromo-3-methoxy-3-methyl-1-butyne

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction to the Electrophilic Propargylic Scaffold Propargylic ethers are highly valued in medicinal chemistry as robust pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction to the Electrophilic Propargylic Scaffold

Propargylic ethers are highly valued in medicinal chemistry as robust pharmacophores, rigid structural linkers, and versatile synthetic intermediates. While traditional syntheses rely on the nucleophilic addition of terminal alkynes to electrophiles, utilizing 1-bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) fundamentally inverts this paradigm.

By pre-installing a bromide on the alkyne terminus, the molecule undergoes an umpolung (polarity reversal), transforming the alkyne into a highly selective electrophile. This enables the rapid, modular construction of complex unsymmetrical 1,3-diynes, aryl alkynes, and conjugated 1,3-enynes—all retaining the sterically demanding tertiary propargylic ether motif.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific bromoalkyne scaffold behaves the way it does under cross-coupling conditions, rather than simply following a recipe.

  • Kinetic Enhancement via Propargylic Oxygen: The presence of the methoxy group at the propargylic position is not merely a passive structural feature. Literature demonstrates that propargylic oxygen substitution in bromoalkynes significantly enhances the rate of copper-catalyzed cross-coupling reactions (such as the Cadiot-Chodkiewicz coupling) [1]. This kinetic boost effectively outcompetes and mitigates unwanted homocoupling pathways that typically plague bromoalkyne reactions.

  • Suppression of Glaser Homocoupling: In our Cadiot-Chodkiewicz protocol, hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is explicitly added. Its causal role is to act as an in-situ reducing agent, continuously reducing any oxidized Cu(II) back to the catalytically active Cu(I) state, thereby preventing the oxidative Glaser homocoupling of the terminal alkyne [2].

  • Steric Preservation of the Ether: The tertiary nature of the carbon (gem-dimethyl groups) adjacent to the ether oxygen prevents α -deprotonation. This structural rigidity actively prevents base-catalyzed allene isomerization (Meyer-Schuster or Rupe rearrangements), ensuring the structural integrity of the propargylic ether is maintained even under harsh basic or metal-catalyzed conditions.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical quantitative outcomes when utilizing 1-bromo-3-methoxy-3-methyl-1-butyne across three distinct cross-coupling modalities.

Coupling ModalityReaction PartnerCatalyst / Base SystemTemp (°C)Typical YieldKey Synthetic Advantage
Cadiot-Chodkiewicz Terminal Alkynes CuCl (5 mol%) / EtNH2​ 0 to 2575–90%High hetero-selectivity; rapid kinetics driven by propargylic oxygen[1, 2].
Suzuki-Miyaura Arylboronic Acids Pd(PPh3​)4​ / K2​CO3​ 6065–85%Mild conditions; tolerates broad aryl electronics without ether cleavage [3].
Vinylsiloxane Coupling Vinylsiloxanes CuI / TBAF2570–88%Full retention of alkene stereochemistry; avoids toxic organostannanes [4].

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical 1,3-Diynes (Cadiot-Chodkiewicz Coupling)

This protocol details the synthesis of complex diyne propargylic ethers.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the terminal alkyne (1.2 mmol) in a mixture of methanol (2.0 mL) and 70% aqueous ethylamine (2.0 mL).

  • Catalyst Activation: Add CuCl (0.05 mmol, 5 mol%) and hydroxylamine hydrochloride ( NH2​OH⋅HCl , 0.1 mmol). The solution should turn pale yellow or colorless, indicating the reduction of any Cu(II) to Cu(I) .

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 mmol) in methanol (1.0 mL) and add it dropwise over 30 minutes. Causality note: Slow addition maintains a low concentration of the bromoalkyne, further suppressing homocoupling.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 25 °C for an additional 2 hours. Monitor completion via TLC (hexane/ethyl acetate).

  • Workup: Quench with saturated aqueous NH4​Cl to complex the copper. Extract with diethyl ether ( 3×10 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Synthesis of Aryl Propargylic Ethers (Suzuki-Miyaura Alkynylation)
  • Degassing: In a pressure vial, combine toluene (4.0 mL) and water (1.0 mL). Sparge with argon for 15 minutes to remove dissolved oxygen, which degrades the Pd catalyst.

  • Reagent Assembly: Add the arylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), and 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) under a stream of argon. Seal the vial.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours. Causality note: Bromoalkynes undergo oxidative addition much faster than aryl bromides, allowing for lower reaction temperatures that protect the delicate propargylic ether.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Synthesis of Conjugated 1,3-Enynes (Vinylsiloxane Cross-Coupling)
  • Setup: In a dry flask under argon, combine 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 mmol), the desired vinylsiloxane (1.2 mmol), and CuI (0.1 mmol, 10 mol%) in anhydrous THF (5.0 mL).

  • Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol) dropwise at room temperature. Causality note: TBAF attacks the silicon atom, generating a hypervalent, pentacoordinate silicate intermediate that is highly reactive toward transmetalation with copper.

  • Reaction: Stir at 25 °C for 4 hours. The reaction is stereoretentive, preserving the E or Z geometry of the starting vinylsiloxane.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, wash with ethyl acetate, concentrate, and purify via chromatography.

Synthetic Workflow Visualization

Workflow SM 1-Bromo-3-methoxy-3-methyl-1-butyne (Electrophilic Propargylic Ether) Cadiot Cadiot-Chodkiewicz (CuCl, Amine) SM->Cadiot Terminal Alkyne Suzuki Suzuki-Miyaura (Pd-Cat, Base) SM->Suzuki Arylboronic Acid Vinyl Vinylsiloxane Coupling (Cu-Cat, TBAF) SM->Vinyl Vinylsiloxane Diyne 1,3-Diyne Propargylic Ethers (High Hetero-selectivity) Cadiot->Diyne Aryl Aryl Propargylic Ethers (Broad Aryl Scope) Suzuki->Aryl Enyne 1,3-Enyne Propargylic Ethers (Stereoretentive) Vinyl->Enyne

Divergent synthetic workflows for propargylic ethers using 1-bromo-3-methoxy-3-methyl-1-butyne.

References

  • Total synthesis of polyyne natural products. Comptes Rendus de l'Académie des Sciences.[Link]

  • Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Organic Letters.[Link]

  • Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Journal of Combinatorial Chemistry.[Link]

  • Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters.[Link]

Method

Standard Protocol for the Handling, Transfer, and Storage of 1-Bromo-3-methoxy-3-methyl-1-butyne

Executive Summary 1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) is a highly functionalized, terminal bromoalkyne widely utilized as an electrophilic alkynylating agent in cross-coupling reactions (e.g., Cadiot-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-3-methoxy-3-methyl-1-butyne (CAS: 71151-43-4) is a highly functionalized, terminal bromoalkyne widely utilized as an electrophilic alkynylating agent in cross-coupling reactions (e.g., Cadiot-Chodkiewicz couplings) and complex cycloadditions 1[1]. Despite its immense synthetic utility, the compound exhibits pronounced sensitivity to light, thermal stress, and atmospheric oxygen. As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions by explaining the causality behind each handling constraint. By understanding the degradation mechanisms, researchers can implement a self-validating workflow that ensures reagent purity and reproducible yields.

Mechanistic Rationale for Handling Constraints

To establish a robust and self-validating protocol, it is critical to understand the specific degradation pathways of 1-bromo-3-methoxy-3-methyl-1-butyne:

  • Photolytic C–Br Cleavage: The carbon-bromine bond in bromoalkynes is highly photolabile. Exposure to ambient visible or ultraviolet light induces homolytic cleavage, generating highly reactive alkynyl and bromine radicals [[2]](2]. These radicals initiate uncontrolled radical chain polymerization 3[3].

  • Thermal Polymerization: Even in the absence of light, bromoalkynes can undergo transition-metal-free thermal polymerization at elevated temperatures 4[4]. Maintaining the reagent at sub-ambient temperatures suppresses the kinetic energy required to overcome the activation barrier for spontaneous oligomerization.

  • Oxidative and Hydrolytic Degradation: Prolonged exposure to ambient air and moisture accelerates the decomposition of the alkyne moiety 5[5]. Furthermore, the tertiary methoxy group, while generally stable under basic conditions, can undergo elimination under adventitious acidic conditions generated by the hydrolysis of trace brominated byproducts.

Table 1: Physicochemical Properties & Mechanistic Implications
ParameterDescription / ValueMechanistic Implication & Required Action
Chemical Structure Terminal bromoalkyne with a tertiary etherHighly electrophilic; avoid strong nucleophiles during storage.
Light Sensitivity High (UV/Vis)Prone to photolytic C-Br homolysis; requires amber vials and foil wrapping.
Thermal Stability LowSusceptible to thermal polymerization; mandate cryogenic storage (-20 °C).
Moisture/Air Sensitivity Moderate to HighOxidation and hydrolysis risk; mandate Schlenk line/Argon handling.

Standard Operating Procedure (SOP): Air-Free Transfer

Because of its sensitivity, 1-bromo-3-methoxy-3-methyl-1-butyne must be handled using rigorous Schlenk line techniques to prevent depressurization and exposure to the ambient environment 6[6].

Step-by-Step Transfer Protocol:
  • Glassware Preparation: Flame-dry or oven-dry (>120 °C for 4 hours) a receiving Schlenk flask equipped with a PTFE stopcock. Assemble while hot and cool under a dynamic vacuum 6[6].

  • Atmosphere Cycling: Connect the flask to the Schlenk line. Perform a minimum of three vacuum/argon cycles. Evacuate the system until the pressure stabilizes, then slowly backfill with high-purity Argon [[7]](7]. Expert Insight: Argon is denser than nitrogen and provides a superior protective blanket for volatile, low-molecular-weight alkynes.

  • Photoprotection: Wrap the receiving flask entirely in aluminum foil to prevent ambient laboratory lighting from initiating radical C-Br cleavage 5[5].

  • Syringe Purging: Purge a gas-tight syringe and stainless-steel needle with Argon by drawing and expelling the inert gas three times directly from the Schlenk line manifold 6[6].

  • Reagent Withdrawal: Penetrate the septum of the bromoalkyne storage vial. Withdraw the required volume, ensuring a slight overdraw to expel any argon bubbles, then adjust to the precise volume.

  • Transfer: Inject the reagent dropwise into the foil-wrapped Schlenk flask. If the target reaction is exothermic, maintain the receiving flask in a cooling bath (e.g., dry ice/acetone).

Storage Protocol & Inventory Management

Proper storage is the primary defense against reagent degradation. This protocol operates as a self-validating system: if the visual inspection passes, the storage parameters were successfully maintained.

  • Self-Validating Visual Inspection: Before use, inspect the reagent. A colorless to pale-yellow liquid indicates high purity. A dark brown or highly viscous appearance indicates extensive polymerization, meaning the storage protocol failed and the reagent requires immediate disposal 5[5].

  • Temperature: Store strictly at -20 °C in a spark-free laboratory freezer to halt thermal degradation 8[8].

  • Container Specifications: Use amber borosilicate glass vials to block UV/visible light transmittance. The vial must be sealed with a PTFE-lined silicone septum and a secure crimp or screw cap to prevent the ingress of moisture 7[7].

  • Atmosphere: After each use, the headspace of the storage vial must be purged and backfilled with Argon before returning it to the freezer.

Table 2: Required PPE & Engineering Controls
Control MeasureSpecificationRationale
Fume Hood Minimum face velocity of 100 fpmCaptures volatile alkynes and toxic brominated degradation products 9[9].
Hand Protection Double-gloved (Nitrile over Butyl)Prevents dermal absorption of reactive electrophiles.
Eye Protection Splash-proof chemical gogglesProtects ocular mucosa from volatile irritants and splash hazards.

Logical Workflow Diagram

BromoalkyneWorkflow Start Receive 1-Bromo-3-methoxy- 3-methyl-1-butyne Inspection Visual Inspection (Check for yellowing/polymers) Start->Inspection Schlenk Schlenk Line Setup (Argon/Vacuum Cycling) Inspection->Schlenk Passes Inspection (Colorless) Waste Quench & Disposal (Thiosulfate/Halogenated Waste) Inspection->Waste Degraded (Dark/Viscous) Transfer Air-Free Transfer (Cannula/Syringe) Schlenk->Transfer Reaction Reaction Vessel (Foil-wrapped, < 25°C) Transfer->Reaction Aliquot for Use Storage Long-Term Storage (Amber vial, Argon, -20°C) Transfer->Storage Remaining Stock Reaction->Waste Post-Reaction

Workflow for air-free handling, storage, and disposal of sensitive bromoalkynes.

Emergency Procedures & Waste Disposal

  • Spill Response: In the event of a spill outside the fume hood, evacuate the immediate area. Don appropriate PPE (respirator, heavy-duty nitrile gloves). Absorb the liquid with an inert absorbent (e.g., vermiculite or dry sand) and transfer to a sealed, labeled container [[9]](9].

  • Quenching & Disposal: Unused or degraded bromoalkyne should be diluted with an inert solvent (e.g., toluene) and quenched slowly with a saturated aqueous solution of sodium thiosulfate to neutralize any reactive halogen species. Dispose of the resulting mixture in a designated "Halogenated Organic Waste" container 10[10].

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem 10

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE 6

  • Guides - The Schlenk Line - Chemistry LibreTexts 7

  • Use of Schlenk Line (SOP) - University of Southampton 9

  • Working with Hazardous Chemicals - Organic Syntheses 5

  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses 8

  • Transition-Metal-Free Polymerization of Bromoalkynes and Phenols - ACS Publications 4

  • Iridium-Catalyzed Cycloaddition of Azides and 1-Bromoalkynes at Room Temperature - ACS Publications 1

  • Catalyst-Free Csp–Csp3 Cross-Coupling of Bromodifluoroacetamides with 1-Iodoalkynes under Visible-Light Irradiation - NII 2

  • Synthesis of Alkynylselenides under Visible-Light Irradiation Using the Ionic Liquid [BMIm]BF4 as a Solvent - SciELO 3

Sources

Application

Application Note: Selective Terminal Bromination of 3-Methoxy-3-methyl-1-butyne

Abstract This application note provides a comprehensive guide for the selective synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne, a valuable synthetic intermediate. The primary challenge in the bromination of terminal al...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the selective synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne, a valuable synthetic intermediate. The primary challenge in the bromination of terminal alkynes is achieving regioselectivity, favoring terminal functionalization over electrophilic addition across the triple bond. This guide details a robust and field-proven protocol utilizing N-Bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃), which reliably yields the desired 1-bromoalkyne. An alternative modern oxidative bromination method is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Synthetic Value of 1-Bromoalkynes

1-Bromoalkynes are powerful and versatile building blocks in organic synthesis. Their utility stems from the carbon-bromine bond, which allows them to act as electrophilic alkyne synthons. They are key precursors in a variety of carbon-carbon bond-forming reactions, most notably the Cadiot-Chodkiewicz coupling, which joins a 1-haloalkyne with a terminal alkyne to form unsymmetrical 1,3-diynes.[1][2][3] These diyne structures are prevalent in natural products, bioactive molecules, and advanced materials.

The target molecule, 1-bromo-3-methoxy-3-methyl-1-butyne , is of particular interest as it incorporates a protected tertiary alcohol functionality, making it a useful intermediate for the synthesis of more complex molecular architectures. The challenge lies in the selective bromination at the terminal (C1) position of the starting material, 3-methoxy-3-methyl-1-butyne , without promoting addition reactions across the alkyne's π-bonds.

Mechanistic Rationale: Achieving Terminal Selectivity

Direct bromination of alkynes with molecular bromine (Br₂) typically results in an electrophilic addition reaction, yielding a mixture of E and Z 1,2-dibromoalkene products. This pathway is non-selective for the desired terminal functionalization. Therefore, alternative strategies are required.

The Role of NBS and Silver Nitrate

The combination of N-Bromosuccinimide (NBS) as an electrophilic bromine source and a catalytic quantity of silver nitrate (AgNO₃) is a classic and highly effective method for this transformation.[4][5] The key to this reaction's success is the activation of the terminal alkyne by the silver(I) ion.

The proposed mechanism proceeds as follows:

  • π-Complex Formation: The carbophilic silver(I) ion coordinates with the π-system of the alkyne triple bond.[6]

  • Acetylide Formation: This coordination increases the acidity of the terminal acetylenic proton, facilitating its removal by a mild base (often the solvent, e.g., acetone) to form a silver acetylide intermediate.

  • Electrophilic Attack: The silver acetylide then reacts with the electrophilic bromine atom from NBS. This step cleaves the carbon-silver bond and forms the desired carbon-bromine bond, yielding the 1-bromoalkyne product.

This silver-catalyzed pathway elegantly circumvents the problematic electrophilic addition pathway.

Figure 1. Proposed mechanism for silver-catalyzed terminal alkyne bromination.
Alternative: Oxidative Bromination

A more modern approach involves the oxidative halogenation of terminal alkynes. This method uses an alkali metal bromide, such as sodium bromide (NaBr), as the bromine source and a suitable oxidant. One effective system employs Chloramine-B as the oxidant.[7][8][9] This reaction proceeds under mild conditions and avoids the use of stoichiometric heavy metals, presenting a greener alternative. The mechanism is believed to involve the in-situ generation of a reactive electrophilic bromine species (e.g., BrCl or Br₂) from the interaction between Chloramine-B and the bromide salt.[8]

Comparison of Bromination Reagents

The choice of reagent is critical for the successful synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne. The table below summarizes the outcomes of different brominating systems.

Reagent SystemPredominant ProductSelectivity for 1-BromoalkyneKey Considerations & Causality
Br₂ (1-2 equiv.) 1,2-Dibromoalkene or 1,1,2,2-TetrabromoalkaneNoneFollows an electrophilic addition mechanism across the π-bonds; unsuitable for terminal functionalization.
NBS / AgNO₃ (cat.) 1-Bromoalkyne High to Excellent Silver(I) catalyzes the formation of a silver acetylide intermediate, directing bromination to the terminal carbon. This is the recommended method.[4]
NaBr / Chloramine-B 1-Bromoalkyne Good to Excellent An oxidative method that generates an electrophilic bromine species in situ. Avoids silver and offers a practical alternative.[7][8]

Experimental Protocols

Protocol 1: Synthesis using NBS and Silver Nitrate (Recommended)

This protocol is the primary recommended method due to its high selectivity and reliability.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methoxy-3-methyl-1-butyne98.1410.00.98 g
N-Bromosuccinimide (NBS)177.9811.0 (1.1 equiv)1.96 g
Silver Nitrate (AgNO₃)169.871.0 (0.1 equiv)170 mg
Acetone (anhydrous)--40 mL
Diethyl Ether--For extraction
Saturated NaCl (brine)--For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-3-methyl-1-butyne (10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous acetone and stir until the alkyne is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (11.0 mmol) to the solution. The mixture may remain a suspension.

  • Catalyst Addition: In a single portion, add silver nitrate (1.0 mmol). Crucially, wrap the flask in aluminum foil immediately after adding the silver nitrate to protect the light-sensitive reagents and intermediates.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the silver salts and succinimide precipitate. Wash the filter cake with a small amount of diethyl ether.

    • Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (2 x 40 mL) and saturated brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Use minimal heat to avoid degradation of the product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-bromo-3-methoxy-3-methyl-1-butyne as a colorless to pale yellow oil.

Figure 2. Workflow for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne.
Protocol 2: Oxidative Bromination using NaBr and Chloramine-B

This protocol provides a silver-free alternative.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methoxy-3-methyl-1-butyne98.140.549 mg
Sodium Bromide (NaBr)102.890.75 (1.5 equiv)77 mg
Chloramine-B213.621.5 (3.0 equiv)320 mg
Acetonitrile/Water (3:1)--4 mL

Procedure (adapted from Liu et al., 2018): [7]

  • Setup: In a 25 mL round-bottom flask with a magnetic stir bar, combine 3-methoxy-3-methyl-1-butyne (0.5 mmol), sodium bromide (0.75 mmol), and 4 mL of a 3:1 acetonitrile/water solvent mixture.

  • Reagent Addition: Add Chloramine-B (1.5 mmol) to the mixture.

  • Reaction: Heat the mixture to 70 °C and stir for up to 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter to remove any solids.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent.[10][11] It can cause severe skin burns and eye damage.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust. Keep away from combustible materials.

  • Silver Nitrate (AgNO₃): Silver nitrate is an oxidizing solid that causes severe skin burns and eye damage.[14] It will stain skin and clothing black upon exposure to light.[15] Wear gloves and eye protection at all times.[16]

  • Waste Disposal: Silver-containing waste should be collected and disposed of according to institutional guidelines for heavy metal waste.[17][18] A common practice is to precipitate silver as silver chloride by adding a solution of sodium chloride.[15]

  • Bromoalkynes: The product, 1-bromo-3-methoxy-3-methyl-1-butyne, should be handled with care in a well-ventilated fume hood as low molecular weight bromoalkynes can be lachrymatory and skin irritants.[19][20]

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Reaction Inactive catalyst (decomposed AgNO₃). Insufficient reaction time.Use fresh AgNO₃ from a container protected from light. Increase stirring time and continue to monitor by TLC.
Low Yield Product volatility. Degradation during work-up.Use a cold trap during solvent evaporation. Avoid excessive heat during concentration and purification.
Formation of Byproducts Reaction exposed to light, causing radical side reactions.Ensure the reaction flask is thoroughly wrapped in foil for the entire duration of the reaction.
Succinimide in Product Incomplete removal during work-up.Perform additional aqueous washes before drying the organic layer.

Conclusion

The selective bromination of the terminal position of 3-methoxy-3-methyl-1-butyne is most effectively and reliably achieved using N-Bromosuccinimide in the presence of a catalytic amount of silver nitrate. This method leverages a silver-acetylide intermediate to ensure high regioselectivity, providing a straightforward and scalable route to the valuable 1-bromoalkyne intermediate. For laboratories seeking to avoid heavy metals, the oxidative bromination with sodium bromide and Chloramine-B presents a viable and efficient alternative. Adherence to the detailed protocols and safety precautions outlined in this note will enable researchers to successfully synthesize this key building block for applications in pharmaceutical development and complex molecule synthesis.

References

  • Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air. (2022). Organic Letters. Available at: [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

  • Gung, B. W., & Omollo, A. O. (2011). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. ACS Combinatorial Science, 13(3), 293–297. Available at: [Link]

  • A novel Zinc-catalyzed Cadiot-Chodkiewicz cross-coupling reaction of terminal alkynes with 1-bromoalkynes in ethanol solvent. (2019). ResearchGate. Available at: [Link]

  • S D Fine-Chem Limited. N-Bromosuccinimide Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

  • Chinta, R., & Baire, B. (2020). Cadiot–Chodkiewicz Cross‐Coupling Reaction: An Indispensable Tool for the Synthesis of Unsymmetrical 1,3‐Diynes. The Chemical Record, 20(9), 944-964. Available at: [Link]

  • Quora. How to safely dispose of silver nitrate. (2017). Available at: [Link]

  • Sci-Hub. Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes. Available at: [Link]

  • Adimurthy, S., et al. (2006). Sodium Bromate: An Eco-Friendly Brominating and Oxidizing Reagent. Synlett, 2006(19), 3237-3238. Available at: [Link]

  • Organic Chemistry Portal. Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr. Available at: [Link]

  • Decon Labs. Silver nitrate 1 percent - SAFETY DATA SHEET. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Silver nitrate solution 0.1mol/l. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Silver Nitrate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of alkynyl bromides. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • ResearchGate. Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. (2007). Available at: [Link]

  • Professor Dave Explains. (2020, November 21). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Available at: [Link]

  • Zhang, R., et al. (2012). Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide. Catalysis Letters, 142, 496-502. Available at: [Link]

  • Homework.Study.com. Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3-methyl hexane. Available at: [Link]

  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available at: [Link]

  • Bi, X. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 53(5), 1047-1061. Available at: [Link]

  • Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. Available at: [Link]

Sources

Method

Leveraging 1-Bromo-3-methoxy-3-methyl-1-butyne in the Synthesis of Advanced Organometallic Frameworks

An Application Guide for Researchers Abstract Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from catalysis to targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from catalysis to targeted drug delivery.[1][2] The key to unlocking their full potential lies in the rational design and functionalization of their constituent organic linkers.[3][4] This guide provides detailed application notes and protocols for the use of 1-bromo-3-methoxy-3-methyl-1-butyne , a specialized precursor for introducing unique functionalities into MOFs. We will explore its role in pre-synthetic linker modification via Sonogashira cross-coupling, a powerful method for C-C bond formation, and discuss the subsequent synthesis and characterization of the resulting functionalized frameworks.[5][6] This document is intended for researchers in materials chemistry and drug development seeking to create bespoke MOFs with tailored chemical environments.

Introduction: The Imperative of Functionalized MOFs

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[4][7] This modular nature allows for precise control over pore size, shape, and surface chemistry.[8] While standard, unfunctionalized linkers create the basic porous structure, the introduction of specific functional groups is critical for advanced applications.[9] For instance, in drug delivery, functional groups can enhance biocompatibility, improve drug loading capacity, and enable stimuli-responsive release at a target site.[2][10]

The precursor, 1-bromo-3-methoxy-3-methyl-1-butyne , is a strategic choice for this purpose. Its structure offers two key features:

  • A bromo-alkyne terminus , which is a highly versatile reactive handle for palladium/copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6][11] This allows for its covalent attachment to other organic molecules.

  • A sterically hindered, methoxy-protected tertiary alcohol . This moiety introduces bulk, potentially tuning the framework's pore dimensions, and provides a latent hydrophilic site (the alcohol can be revealed by deprotection) that could be crucial for interacting with therapeutic agents or improving stability in aqueous environments.

This guide will focus on a robust "linker-first" approach, where a standard aromatic linker is functionalized with our precursor prior to its assembly into a MOF structure.

Synthetic Strategy: Pre-Synthetic Modification via Sonogashira Coupling

The most reliable method to ensure uniform incorporation of the 1-bromo-3-methoxy-3-methyl-1-butyne moiety is to attach it to a primary MOF linker before the framework is synthesized. The Sonogashira reaction is the premier choice for coupling a terminal alkyne (or in this case, a bromoalkyne) with an aryl halide.[5]

For this protocol, we will use 2-amino-1,4-benzenedicarboxylic acid (NH2-BDC), a common linker used in well-known MOFs like IRMOF-3, and functionalize it with an alkyne. We will then couple this alkyne-functionalized linker with our target molecule, 1-bromo-3-methoxy-3-methyl-1-butyne.

Workflow for Pre-Synthetic Linker Functionalization

G cluster_0 Step 1: Initial Linker Modification cluster_1 Step 2: Final Functionalization cluster_2 Step 3: MOF Synthesis A Start: 2-Amino-1,4-benzenedicarboxylic acid (NH2-BDC) B Reaction: Sonogashira Coupling with a protected terminal alkyne (e.g., trimethylsilylacetylene) A->B C Purification & Deprotection B->C D Intermediate: 2-Amino-5-ethynyl-1,4- benzenedicarboxylic acid C->D E Start: Intermediate Linker (from Step 1) F Reaction: Sonogashira Coupling with 1-bromo-3-methoxy-3-methyl-1-butyne E->F G Purification & Characterization (NMR, MS) F->G H Final Functionalized Linker Ready for MOF Synthesis G->H I Start: Final Functionalized Linker J Reaction: Solvothermal Synthesis with Metal Salt (e.g., Zn(NO3)2·4H2O) I->J K Activation & Characterization (PXRD, N2 Adsorption, TGA) J->K L Final Product: Functionalized MOF K->L

Caption: Workflow for creating a functionalized MOF using a pre-synthetic modification strategy.

Experimental Protocols

Protocol 1: Synthesis of the Functionalized Linker

This protocol details the Sonogashira coupling to produce the final linker ready for MOF synthesis.

Rationale: This C-C coupling reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] The base (diisopropylamine) is crucial for deprotonating the terminal alkyne and regenerating the active palladium catalyst. The reaction is performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne and to protect the palladium catalyst from deactivation.

Materials:

  • 2-Amino-5-ethynyl-1,4-benzenedicarboxylic acid (Intermediate Linker)

  • 1-Bromo-3-methoxy-3-methyl-1-butyne (Precursor)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the intermediate linker (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous DMF via cannula to dissolve the solids.

  • Add 1-bromo-3-methoxy-3-methyl-1-butyne (1.1 eq) to the reaction mixture via syringe.

  • Add anhydrous DIPA (3.0 eq) to the flask.

  • Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure, functionalized linker.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

Protocol 2: Solvothermal Synthesis of the Functionalized MOF

Rationale: Solvothermal synthesis is a common method for producing high-quality, crystalline MOFs.[7] A high-boiling point solvent like DMF is used, and the reaction is heated for an extended period to allow for the slow, reversible formation of coordination bonds, leading to a thermodynamically stable, crystalline product.[3]

Materials:

  • Functionalized Linker (from Protocol 1)

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Scintillation vials or Teflon-lined autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve the functionalized linker (1.0 eq) in 15 mL of DMF.

  • In a separate container, dissolve the metal salt, Zn(NO₃)₂·4H₂O (3.0 eq), in 5 mL of DMF.

  • Combine the two solutions in the scintillation vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the oven to 100 °C and hold for 48 hours.

  • After 48 hours, slowly cool the oven to room temperature.

  • Crystalline product should be observed at the bottom of the vial.

  • Carefully decant the supernatant liquid.

  • Wash the crystals by immersing them in fresh DMF for 24 hours, replacing the DMF three times.

  • Activation: To remove guest solvent molecules from the pores, the crystals are then solvent-exchanged with a more volatile solvent (like chloroform or acetone) and finally heated under vacuum.[12][13] This step is critical for obtaining a porous material.

Characterization of the Functionalized MOF

A suite of characterization techniques is essential to validate the synthesis, confirm the incorporation of the functional group, and assess the material's properties.[14][15][16][17]

Logical Flow of MOF Characterization

Caption: A logical workflow for the comprehensive characterization of a newly synthesized MOF.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the bulk crystallinity and phase purity of the synthesized material.[14]The diffraction pattern should show sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent with the expected topology (e.g., isoreticular to IRMOF-3).
FTIR/DRIFTS Spectroscopy To verify the presence of key functional groups from the linker within the MOF structure.[16]Peaks corresponding to the C≡C triple bond (~2100-2260 cm⁻¹) and the C-O ether stretch from the methoxy group (~1050-1150 cm⁻¹) should be present.
¹H NMR Spectroscopy (of digested MOF) To confirm the chemical integrity of the organic linker after its incorporation into the framework.The MOF is dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to release the linker. The resulting spectrum should match that of the pure functionalized linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules after activation.[16]The TGA curve will show an initial weight loss corresponding to the removal of pore-bound solvent, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at a high temperature.
Nitrogen Adsorption-Desorption Isotherms To quantify the porosity, including the BET surface area and pore volume, of the activated MOF.[14]A Type I or Type IV isotherm is expected for microporous/mesoporous materials, confirming permanent porosity. The measured surface area may be lower than the parent MOF due to the bulky functional group.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, octahedral) and size distribution of the MOF particles.[14]Images should reveal uniformly shaped crystals, which is indicative of a well-controlled synthesis.

Applications in Drug Development

The successful synthesis of a MOF functionalized with the 3-methoxy-3-methyl-butynyl group opens several possibilities for drug development professionals.

  • Tunable Hydrophilicity: The methoxy group can potentially be cleaved post-synthetically to reveal a tertiary alcohol. This would dramatically increase the hydrophilicity of the pore environment, which could be advantageous for encapsulating and stabilizing polar drug molecules.[9]

  • Controlled Release: The steric bulk of the functional group can narrow the pore apertures of the MOF, potentially slowing the diffusion and release of an encapsulated drug, leading to a more sustained-release profile.[10]

  • Enhanced Drug Loading: The functional group provides additional sites for host-guest interactions (e.g., hydrogen bonding if deprotected), which could increase the loading capacity for specific therapeutic agents.[1][2]

By using this specialized precursor, researchers can create a new class of MOFs with finely tuned pore environments, paving the way for more sophisticated and effective drug delivery systems.[8]

References

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC.
  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks | Chemistry of Materials - ACS Publications.
  • Applications of MOFs in Drug Delivery.
  • Functionalized graphene MOFs in drug delivery application - E3S Web of Conferences.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - IntechOpen.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing).
  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks | Request PDF - ResearchGate.
  • Physicochemical characterization of metal organic framework materials: A mini review.
  • Characterization Techniques for Elucidating MOF Structural Transformations.
  • Metal–Organic Azolate Frameworks with an Acetylene-bis- pyrazolate Linker: Assessing the Role of the Triple - HHU.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Metal–Organic Azolate Frameworks with an Acetylene-bis-pyrazolate Linker: Assessing the Role of the Triple-Bond Spacer in Gas and Vapor Sorption - ACS Publications.
  • MOF-253 immobilized Pd and Cu as recyclable and efficient green catalysts for Sonogashira reaction - Arabian Journal of Chemistry.
  • Recyclable Catalysts for Alkyne Functionalization - PMC - NIH.
  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. - ResearchGate.
  • Adventures in the Synthesis of Metal Organic Frameworks - YouTube.
  • Metal Organic Frameworks | Open Access Journals - Research and Reviews.

Sources

Application

Preparation of 1-bromo-3-methoxy-3-methyl-1-butyne: An Application Note and Detailed Protocol

Introduction 1-bromo-3-methoxy-3-methyl-1-butyne is a valuable synthetic intermediate in organic chemistry, finding applications in the construction of complex molecular architectures in pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-bromo-3-methoxy-3-methyl-1-butyne is a valuable synthetic intermediate in organic chemistry, finding applications in the construction of complex molecular architectures in pharmaceutical and materials science research. Its bifunctional nature, possessing both a reactive alkynyl bromide and a sterically hindered ether moiety, allows for selective transformations at either end of the molecule. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne from the corresponding terminal alkyne, 3-methoxy-3-methyl-1-butyne. The described method utilizes N-bromosuccinimide (NBS) as the bromine source, catalyzed by silver nitrate (AgNO₃), a well-established and efficient method for the synthesis of 1-bromoalkynes.[1]

This application note is intended for researchers, scientists, and drug development professionals. It offers not only a detailed experimental procedure but also expert insights into the rationale behind key steps, safety precautions, and thorough analytical characterization of the final product.

Reaction Principle

The synthesis proceeds via an electrophilic bromination of the terminal alkyne. The reaction is initiated by the silver(I) ion, which acts as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack. N-bromosuccinimide serves as the electrophilic bromine source. The proposed mechanism involves the formation of a silver acetylide intermediate, which then reacts with NBS to yield the desired 1-bromoalkyne and a silver-containing byproduct.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
3-methoxy-3-methyl-1-butyne≥98%Commercially Available13994-57-5[2][3]
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available128-08-5
Silver Nitrate (AgNO₃)ACS Reagent GradeCommercially Available7761-88-8
AcetoneACS GradeCommercially Available67-64-1
Diethyl Ether (Et₂O)AnhydrousCommercially Available60-29-7
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-houseN/A
Saturated Sodium Chloride (Brine) SolutionN/APrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • High-vacuum pump

  • NMR spectrometer (¹H and ¹³C)

  • FTIR spectrometer

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of terminal alkynes.[4]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-3-methyl-1-butyne (1.0 eq, e.g., 5.0 g, 50.9 mmol).

  • Dissolve the starting material in 50 mL of acetone.

  • In a separate container, weigh out N-bromosuccinimide (NBS) (1.1 eq, e.g., 9.9 g, 55.9 mmol) and silver nitrate (AgNO₃) (0.1 eq, e.g., 0.86 g, 5.1 mmol).

    • Expert Insight: Using a slight excess of NBS ensures complete consumption of the starting alkyne. Silver nitrate is a catalyst and is used in sub-stoichiometric amounts.

Step 2: Reaction Execution

  • Cool the solution of 3-methoxy-3-methyl-1-butyne in acetone to 0 °C using an ice-water bath.

  • To the cooled and stirring solution, add the N-bromosuccinimide and silver nitrate in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Expert Insight: The reaction is initially performed at a low temperature to control the exothermic nature of the reaction and to minimize potential side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Step 3: Work-up and Isolation

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

  • Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Expert Insight: The sodium bicarbonate wash is crucial to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is a pale yellow oil. Purify the crude product by vacuum distillation to obtain 1-bromo-3-methoxy-3-methyl-1-butyne as a colorless liquid.

    • Expert Insight: Due to the potential for instability of bromoalkynes, it is advisable to perform the distillation at the lowest possible temperature under high vacuum.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 3-methoxy-3-methyl-1-butyne in acetone C Cool alkyne solution to 0 °C A->C B Weigh NBS and AgNO3 D Add NBS and AgNO3 B->D C->D E Stir at 0 °C, then warm to RT D->E F Quench with ice-water E->F G Extract with diethyl ether F->G H Wash with NaHCO3 and brine G->H I Dry and concentrate H->I J Vacuum Distillation I->J

Caption: Experimental workflow for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne.

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

Analytical Data 1-bromo-3-methoxy-3-methyl-1-butyne
Molecular Formula C₆H₉BrO
Molecular Weight 177.04 g/mol
Appearance Colorless liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted: 3.35 (s, 3H, -OCH₃), 1.45 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted: 75.1 (-C(CH₃)₂), 51.0 (-OCH₃), 45.2 (C-Br), 29.5 (-C(CH₃)₂)
FTIR (neat) ν (cm⁻¹) Predicted: 2980-2930 (C-H stretch), 2210 (C≡C stretch), 1080 (C-O stretch)

Note: Predicted spectral data is based on typical chemical shifts for similar functional groups.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Silver Nitrate (AgNO₃): Silver nitrate is a strong oxidizing agent and can cause burns. It will also stain skin and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-bromo-3-methoxy-3-methyl-1-butyne: The product is a bromoalkyne and should be handled with care as similar compounds can be lachrymatory and irritants.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne. The use of N-bromosuccinimide and a catalytic amount of silver nitrate offers an efficient and high-yielding method for the preparation of this valuable synthetic intermediate. The provided experimental details, expert insights, and safety precautions will enable researchers to safely and successfully perform this synthesis in their laboratories.

References

  • PubChem. 3-Methoxy-3-methylbut-1-yne. [Link]

  • Carl ROTH. Safety data sheet: 3-Methoxy-3-methyl-1-butanol. [Link]

  • Organic Chemistry Portal. Synthesis of alkynyl bromides. [Link]

  • PubChem. 1-Bromo-3-methylbut-1-yne. [Link]

  • ResearchGate. Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. [Link]

  • OECD Existing Chemicals Database. 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. [Link]

  • ResearchGate. 3-Methoxy-3-Methyl-1-Butanol. [Link]

  • Reddit. Terminal Alkyne Bromination. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Bromo-3-methoxy-3-methyl-1-butyne Synthesis

Welcome to the Application Scientist Support Hub. This portal provides validated protocols, mechanistic troubleshooting, and quantitative yield optimization for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This portal provides validated protocols, mechanistic troubleshooting, and quantitative yield optimization for the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne. This tertiary propargylic ether is a highly valuable, sterically demanding building block frequently utilized in Sonogashira cross-couplings and complex active pharmaceutical ingredient (API) development[1].

Below, you will find our self-validating workflows, causality-driven methodologies, and a dedicated FAQ section to resolve common experimental bottlenecks.

I. Synthesis Workflow Overview

Synthesis A 2-Methyl-3-butyn-2-ol (Starting Material) B 3-Methoxy-3-methyl-1-butyne (Intermediate) A->B NaH, MeI THF, 0°C to RT C 1-Bromo-3-methoxy-3- methyl-1-butyne (Target) B->C NBS, cat. AgNO3 Acetone, RT

Caption: Two-step synthesis workflow from 2-methyl-3-butyn-2-ol to the brominated target.

II. Validated Experimental Protocols

As a self-validating system, each protocol includes integrated analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Etherification (Methylation of 2-Methyl-3-butyn-2-ol)
  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Addition: Slowly add 2-methyl-3-butyn-2-ol (1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

    • Causality: Complete deprotonation of the tertiary alcohol is required to prevent competitive side reactions. While terminal alkynes are weakly acidic (pKa ~25), the tertiary alcohol (pKa ~17) is deprotonated preferentially, ensuring chemoselective O-alkylation.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Analyze an aliquot via GC-MS. The disappearance of the starting material (m/z 84) and appearance of the intermediate (m/z 98) confirms complete conversion[2].

  • Workup (CRITICAL): Quench with cold water. Extract with diethyl ether. Do not rotary evaporate under high vacuum. Distill the solvent through a Vigreux column at atmospheric pressure to prevent loss of the highly volatile product.

Protocol B: Terminal Alkyne Bromination
  • Preparation: Dissolve 3-methoxy-3-methyl-1-butyne (1.0 eq) in strictly anhydrous, HPLC-grade acetone.

  • Catalysis: Add Silver Nitrate (AgNO₃, 0.1 eq). The solution will slightly darken as the silver acetylide intermediate forms[3].

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) in portions over 15 minutes. Wrap the flask in aluminum foil to completely exclude light.

    • Causality: Light exclusion prevents the homolytic cleavage of the N-Br bond, suppressing free-radical Wohl-Ziegler pathways that lead to polybrominated impurities[4].

  • Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). Stain with KMnO₄. The brominated product spot will elute slightly higher (less polar) than the starting material.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove precipitated silver bromide (AgBr) and succinimide. Concentrate carefully under mild vacuum.

III. Quantitative Data & Yield Analysis

Yield optimization requires strict control over volatility and reagent purity. The table below summarizes the quantitative impact of adjusting critical parameters.

Experimental ParameterStandard / Sub-optimal ConditionsOptimized ConditionsQuantitative Impact on Yield
Methylation Workup Rotary evaporation (<100 mbar)Fractional distillation (1 atm)+45% (Prevents volatility loss)
NBS Quality Off-the-shelf (yellowish tint)Recrystallized from H₂O (white)+20% (Prevents polybromination)
Light Exposure Ambient laboratory lightFlask wrapped in foil (Dark)+15% (Suppresses radical pathways)
Catalyst Loading No catalyst (NBS only)10 mol% AgNO₃+50% (Drives electrophilic substitution)
IV. Mechanistic Pathway

Mechanism A Terminal Alkyne (Substrate) B Silver Acetylide Intermediate A->B + Ag+ / - H+ C Transition State [R-C≡C-Ag-Br-Succ]‡ B->C + NBS D 1-Bromoalkyne (Product) C->D - Succinimide Ag AgNO3 Catalyst C->Ag Ag+ Release Ag->A Catalytic Loop

Caption: Silver-catalyzed electrophilic bromination cycle of the terminal alkyne.

V. Troubleshooting Guides & FAQs

Q1: My GC-MS shows 100% conversion in the methylation step, but my isolated yield of 3-methoxy-3-methyl-1-butyne is under 20%. Where is my product? A: You are likely pumping your product into the cold trap. 3-methoxy-3-methyl-1-butyne has a low molecular weight of 98.14 g/mol [2] and a boiling point of approximately 81-82 °C at atmospheric pressure. If you are using a rotary evaporator at standard reduced pressures (e.g., 40 °C water bath, <100 mbar) to remove THF or diethyl ether, the product will co-distill with the solvent. Solution: Switch to a fractional distillation setup using a Vigreux column at atmospheric pressure to remove the solvent.

Q2: During the bromination step, HPLC-MS indicates a large fraction of polybrominated side products. How do I stop this over-reaction? A: Polybromination occurs when NBS degrades, releasing molecular bromine (Br₂), which subsequently undergoes an electrophilic addition across the alkyne triple bond[3]. This is heavily exacerbated by ambient light, which initiates a free-radical pathway[4]. Solution: Ensure your NBS is pristine. Recrystallize it from near-boiling water to remove succinic acid and free Br₂ (it should be gleaming white, not yellow)[4]. Additionally, wrap your reaction flask in aluminum foil to completely exclude UV/visible light, forcing the reaction through the desired silver-catalyzed ionic pathway.

Q3: The bromination reaction stalls at ~50% conversion. Adding more NBS doesn't help. What is the mechanistic cause? A: Your silver catalyst has likely been poisoned or depleted. The reaction relies on AgNO₃ to form a highly reactive silver acetylide intermediate[3]. If your acetone contains moisture or trace halide impurities, the Ag⁺ ions will prematurely precipitate as inactive salts (e.g., AgCl or Ag₂O). Solution: Use strictly anhydrous, HPLC-grade acetone. If the reaction stalls, spike the mixture with an additional 5 mol% of fresh AgNO₃ rather than more NBS.

Q4: Can I reverse the synthetic sequence? (i.e., Brominate 2-methyl-3-butyn-2-ol first, then methylate the alcohol?) A: While technically possible, it is highly discouraged. Brominating the unprotected tertiary propargylic alcohol exposes the molecule to potential Meyer-Schuster rearrangements under acidic conditions, or competitive oxidation of the alcohol. Methylating first acts as a robust protecting group strategy, locking the oxygen as an inert ether and cleanly isolating the terminal alkyne for selective bromination[1].

VI. References
  • Terminal Alkyne Bromination : r/OrganicChemistry - Reddit. Identifies common pitfalls regarding polybromination and NBS/AgNO₃ catalyst systems. 3

  • Synthesis of alkynyl bromides - Organic Chemistry Portal. Details standard methodologies for the direct oxidative halogenation of terminal alkynes. 5

  • 3-Methoxy-3-methylbut-1-yne | C6H10O | CID 4913256 - PubChem (NIH). Provides critical physicochemical properties including molecular weight and structural identifiers. 2

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Explains the mechanistic pathways of NBS, including radical initiation and the necessity of light exclusion. 4

  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands - The Journal of Organic Chemistry (ACS). Contextualizes the use of 3-methoxy-3-methyl-1-butyne in advanced cross-coupling reactions. 1

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 1-Bromo-3-methoxy-3-methyl-1-butyne

Welcome to the Application Scientist Support Portal. Handling bifunctional haloalkynes requires a rigorous understanding of their intrinsic reactivity. 1-Bromo-3-methoxy-3-methyl-1-butyne presents a unique dual-threat de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling bifunctional haloalkynes requires a rigorous understanding of their intrinsic reactivity. 1-Bromo-3-methoxy-3-methyl-1-butyne presents a unique dual-threat degradation profile: a highly light-sensitive bromoalkyne moiety and an acid-sensitive tertiary methyl ether.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound during long-term storage and experimental handling.

Part 1: Troubleshooting & FAQs

Q: My sample transitioned from a clear liquid to a dark brown, viscous oil during storage. What is the mechanism of this degradation, and how can I prevent it? A: You are observing macroscopic photolytic polymerization. Bromoalkynes are inherently susceptible to homolytic cleavage of the C–Br bond when exposed to ambient light or thermal stress, generating highly reactive alkynyl radicals . Because alkynyl radicals are exceptionally electrophilic, they rapidly undergo cross-coupling and addition reactions with the alkyne π-system of adjacent molecules. This cascade creates conjugated polyene/polyyne networks that absorb broadly in the visible spectrum, resulting in the dark, viscous appearance. Corrective Action: Always store the neat compound in amber borosilicate vials to block UV/Vis transmission. For long-term storage, the addition of a radical scavenger (e.g., 50 ppm Butylated hydroxytoluene, BHT) intercepts incipient radicals before the propagation phase begins.

Q: NMR analysis of my stored batch shows a depletion of the methoxy singlet (~3.3 ppm) and the appearance of new vinylic protons. Why did this happen under cold storage? A: This is the result of autocatalytic acid cleavage. The 3-methoxy-3-methyl group is a tertiary ether. If adventitious moisture enters the vial, it can slowly hydrolyze the bromoalkyne to generate trace hydrobromic acid (HBr). This acid protonates the methoxy oxygen. The subsequent loss of methanol yields a highly stable tertiary carbocation, which rapidly eliminates a proton to form conjugated enyne impurities (e.g., 1-bromo-3-methylbut-3-en-1-yne). Corrective Action: Ensure the storage environment is rigorously anhydrous. Storing the compound over activated 4Å molecular sieves or adding a trace amount of anhydrous potassium carbonate (K₂CO₃) acts as an acid sponge, neutralizing HBr before it can catalyze ether cleavage.

Q: Is it safer to store this compound in solution rather than neat? A: Yes. Dilution significantly reduces the bimolecular collision rate required for radical propagation. Storing the compound as a 0.5 M solution in anhydrous, deoxygenated toluene or THF dramatically extends its shelf life . However, the solvent must be rigorously degassed; dissolved oxygen can act as a radical initiator or lead to the formation of reactive peroxides.

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize the competing degradation vectors. The diagram below maps the causal relationships between environmental triggers and the resulting chemical impurities.

DegradationPathways Compound 1-Bromo-3-methoxy- 3-methyl-1-butyne LightHeat Light / Heat (Homolytic Cleavage) Compound->LightHeat Acid Trace Acid / Moisture (Protonation) Compound->Acid Radical Alkynyl Radical Intermediate LightHeat->Radical -Br• Polymer Dark Viscous Polymerization Products Radical->Polymer Cross-coupling Carbocation Tertiary Carbocation (-MeOH) Acid->Carbocation -CH3OH Enyne Conjugated Enyne Impurities Carbocation->Enyne -H+

Degradation pathways of 1-bromo-3-methoxy-3-methyl-1-butyne via radical and acidic routes.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative impact of various storage conditions on the half-life and purity of 1-bromo-3-methoxy-3-methyl-1-butyne. Use this matrix to select the appropriate storage strategy for your laboratory's needs.

Storage ConditionTemperatureAtmosphereAdditive / Solvent6-Month PurityPrimary Degradant Observed
Clear Vial (Neat)20 °CAmbient AirNone< 15%Polyyne networks (Dark oil)
Amber Vial (Neat)4 °CAmbient AirNone~ 60%Enyne impurities (Acid cleavage)
Amber Vial (Neat)-20 °CArgonNone> 92%Trace bromoketones (Hydrolysis)
Amber Vial (Neat)-20 °CArgon50 ppm BHT + K₂CO₃> 98% None detected
Solution (0.5 M)-20 °CArgonAnhydrous Toluene> 99% None detected

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of your compound, do not simply place it in a freezer. Follow this self-validating Schlenk-line workflow. Every step is designed with a specific mechanistic purpose, and the protocol includes an internal feedback loop to verify success.

Materials Required:
  • Amber borosilicate vials with PTFE-lined septa caps.

  • Anhydrous Potassium Carbonate (K₂CO₃), oven-dried at 120 °C.

  • Butylated hydroxytoluene (BHT).

  • Schlenk line with high-purity Argon.

Step-by-Step Methodology:
  • Receptacle Preparation: Add 5 mg of anhydrous K₂CO₃ and 1 mg of BHT to a 10 mL amber vial.

    • Causality: K₂CO₃ acts as an insoluble heterogeneous base to immediately neutralize any HBr formed via trace hydrolysis, preventing the autocatalytic cleavage of the tertiary ether. BHT serves as a sacrificial radical scavenger to halt photolytic polymerization .

  • Aliquoting: Transfer the 1-bromo-3-methoxy-3-methyl-1-butyne into the prepared vial under a gentle stream of argon.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the vial in a liquid nitrogen bath until the compound is completely frozen.

    • Open the vial to a high vacuum (10⁻³ mbar) for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the sample to thaw in a room-temperature water bath, releasing dissolved gases.

    • Repeat this cycle three times.

    • Causality: Dissolved oxygen is a potent radical initiator. Removing it eliminates the primary trigger for the homolytic cleavage of the C–Br bond.

  • Inert Backfilling: After the final thaw, backfill the vial with Argon (not Nitrogen) and quickly seal with a PTFE-lined cap. Wrap the seal tightly with Parafilm.

    • Causality: Argon is denser than air and Nitrogen. It provides a heavy, inert blanket that physically displaces moisture-laden atmospheric air away from the liquid surface.

  • Validation Step (The Feedback Loop): Before placing the vial in the -20 °C freezer, extract a 10 µL aliquot using an argon-purged microsyringe. Dissolve in CDCl₃ and acquire a baseline ¹H NMR spectrum.

    • Validation Criteria: Confirm the integration ratio of the methoxy singlet (~3.3 ppm, 3H) to the gem-dimethyl singlet (~1.5 ppm, 6H) is exactly 1:2. The absence of vinylic protons (5.0–6.5 ppm) confirms that no acid-catalyzed elimination occurred during handling. Retain this spectrum as your batch-specific baseline for future comparisons.

References

  • Alkynyl Radicals, Myths and Realities Source: JACS Au (ACS Publications) URL:[Link]

  • Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations Source: PMC (National Institutes of Health) URL:[Link]

Troubleshooting

optimizing reaction conditions for 1-bromo-3-methoxy-3-methyl-1-butyne cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique mechanistic and practical challenges associated with the cross-coupling of 1-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique mechanistic and practical challenges associated with the cross-coupling of 1-bromo-3-methoxy-3-methyl-1-butyne .

This substrate presents a fascinating dichotomy: it is a highly valuable building block for complex enynes and diynes, yet its tertiary propargylic ether moiety introduces significant steric hindrance and electronic instability. This guide moves beyond basic recipes, providing you with the causality behind experimental choices and self-validating protocols to ensure reproducible success.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My cross-coupling yields are consistently low (<20%), and I am recovering significant amounts of unreacted bromoalkyne. What is causing this sluggish reactivity? A1: The primary bottleneck is the immense steric bulk of the tertiary propargylic group ( −C(CH3​)2​OCH3​ ). This steric shield severely raises the activation energy required for the oxidative addition of the C–Br bond to the Palladium(0) center, or the transmetalation step in pure Copper-catalyzed systems.

  • The Solution: You must optimize the ligand environment. For copper-catalyzed Cadiot-Chodkiewicz couplings, utilizing electron-rich phosphines like tris(o-tolyl)phosphine can significantly accelerate the reaction while avoiding the cost and air-sensitivity of palladium[1]. If using a Pd/Cu co-catalyzed system, ensure you are using a ligand with an appropriate bite angle. In some cases, reducing the copper co-catalyst loading (e.g., down to 5%) paradoxically improves yields by preventing the formation of unreactive, higher-order cuprate aggregates[2].

Q2: I am observing a major byproduct with a mass matching the product, but NMR analysis reveals an allene structure instead of the expected alkyne. How do I prevent this? A2: You are observing a classic propargylic rearrangement. While the methoxy group is generally a poor leaving group, the tertiary carbon adjacent to the alkyne can undergo ionization under strong Lewis acidic conditions (such as high localized concentrations of PdII or CuI ). This generates a highly stabilized propargylic/allenylic cation. Subsequent nucleophilic attack on this intermediate yields an allene rather than the desired cross-coupled alkyne. This dual reactivity is a hallmark of tertiary propargylic systems[3].

  • The Solution: Strict temperature control and base selection are critical. Keep the reaction temperature at or below 40 °C[2]. Avoid strong Lewis acids and ensure your base (e.g., K2​CO3​ or Et2​NH ) is completely anhydrous, as trace moisture facilitates the ionization of the methoxy group.

Q3: There is a significant amount of symmetrical diyne (homocoupling) in my reaction mixture. How can I minimize this? A3: Glaser-type homocoupling is a pervasive issue driven by trace oxygen, which oxidizes CuI to CuII , triggering the homocoupling of the copper acetylide intermediate. Palladium and copper act as "complementary competitors" in these systems; while Pd drives the main cross-coupling cycle via ligand design, unoptimized Cu can hijack the process toward homocoupling[4].

  • The Solution: Rigorous deoxygenation is non-negotiable. Switch from simple argon sparging to the freeze-pump-thaw method. Additionally, implement a slow-addition protocol for the bromoalkyne to keep its steady-state concentration low, preventing it from outcompeting the terminal alkyne during the transmetalation step.

Part 2: Self-Validating Experimental Protocol

This protocol details a Pd/Cu co-catalyzed cross-coupling of 1-bromo-3-methoxy-3-methyl-1-butyne with a terminal alkyne. It is engineered as a self-validating system , meaning it contains built-in diagnostic checkpoints to verify success at intermediate stages before proceeding. This specific catalyst combination is highly effective for sterically hindered propargylic ethers[5].

Reagents:

  • 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl2​(PPh3​)2​ (5 mol%)

  • CuI (10 mol%)

  • Diethylamine ( Et2​NH ) (3.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • System Deoxygenation: Add PdCl2​(PPh3​)2​ and CuI to an oven-dried Schlenk flask. Seal and purge with Argon (3x vacuum/argon cycles). Add anhydrous THF and Et2​NH .

    • Validation Checkpoint 1: The solution should initially appear pale yellow/green. Sparge the liquid directly with Argon for 15 minutes. If the solution turns blue or green-blue, oxygen is present (indicating CuII formation); you must discard and restart.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes.

    • Validation Checkpoint 2: Observe a color shift to a clear, deep red or brown. This visual cue confirms the reduction of PdII to the active Pd0 species by the amine/alkyne.

  • Substrate Addition: Add the terminal alkyne in one portion. Then, using a syringe pump, add the 1-bromo-3-methoxy-3-methyl-1-butyne dropwise over 1 hour to suppress homocoupling.

  • Reaction Monitoring: Gently heat the solution to 40 °C to push the reaction to completion[2].

    • Validation Checkpoint 3: At the 2-hour mark, withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. You must confirm >90% consumption of the bromoalkyne and <5% symmetrical diyne mass before proceeding to workup.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to complex the copper. Extract with EtOAc (3x), wash the combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Part 3: Quantitative Data Summary

The following table synthesizes the causality of varying reaction parameters on the yield and product distribution for this specific sterically hindered substrate.

EntryCatalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 CuI (10 mol%)None K2​CO3​ / EtOH2515%Sluggish oxidative addition due to steric bulk; unreacted bromoalkyne recovered[1].
2 CuI (10 mol%)TMEDA Et3​N / THF4045%Diamine ligands can sometimes destabilize the specific intermediate, lowering yields[6].
3 PdCl2​ / CuI PPh3​ Et2​NH / THF4088% Optimized. Dual catalysis overcomes steric hindrance; clean conversion[5].
4 PdCl2​ / CuI XantPhos K2​CO3​ / DCE8030%High temperatures promote propargylic ionization and substrate decomposition[7].
5 CuI (5 mol%) P(o−tolyl)3​ K2​CO3​ / EtOH2582%Highly effective Cu-only condition if Pd must be avoided[1].

Part 4: Mechanistic Pathway Visualization

The diagram below illustrates the active catalytic cycle alongside the primary failure mode (propargylic ionization leading to allene formation). Understanding this bifurcation is critical for troubleshooting.

Pathway Substrate 1-Bromo-3-methoxy- 3-methyl-1-butyne Ox_Add Oxidative Addition Intermediate Substrate->Ox_Add + Pd(0) Side_Ion Propargylic Ionization (Lewis Acid Promoted) Substrate->Side_Ion High Temp / Strong Lewis Acid Pd_Cat Active Pd(0) Catalyst Pd_Cat->Ox_Add Transmetalation Transmetalation Complex Ox_Add->Transmetalation Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Transmetalation Terminal Alkyne + Base Transmetalation->Pd_Cat Catalyst Regeneration Product Target Diyne (Cross-Coupled) Transmetalation->Product Reductive Elimination Side_Allene Allene Byproduct (Rearrangement) Side_Ion->Side_Allene

Figure 1: Catalytic cycle of Pd/Cu cross-coupling vs. competing propargylic ionization pathway.

Part 5: References

  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes Source: Organic Chemistry Portal / Synthesis URL:[Link]

  • Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes Source: Organic Letters - ACS Publications URL:[Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans Source: RSC Publishing URL:[Link]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions Source: Organometallics - ACS Publications URL:[Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents Source: MDPI Molecules URL:[Link]

  • US5440049A - Process for producing enyne derivatives Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting 1-Bromo-3-methoxy-3-methyl-1-butyne Workflows

Welcome to the Application Scientist Support Center. Working with 1-bromo-3-methoxy-3-methyl-1-butyne presents a unique set of synthetic challenges. As a bifunctional molecule, it features a highly reactive bromoalkyne m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 1-bromo-3-methoxy-3-methyl-1-butyne presents a unique set of synthetic challenges. As a bifunctional molecule, it features a highly reactive bromoalkyne moiety—ideal for Csp–Csp cross-couplings like the Cadiot-Chodkiewicz reaction—alongside a sterically hindered but electronically sensitive tertiary propargylic ether.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols to eliminate side reactions during your workflows.

I. Mechanistic Pathway Analysis

Understanding the divergent reactivity of 1-bromo-3-methoxy-3-methyl-1-butyne is the first step in troubleshooting. The diagram below maps the competitive pathways between the desired cross-coupling and the three most common modes of failure.

G cluster_0 Reaction Pathways SM 1-Bromo-3-methoxy- 3-methyl-1-butyne Desired Unsymmetrical 1,3-Diyne (Target Product) SM->Desired Cu(I), Amine Base + Reductant Homo Symmetrical 1,3-Diyne (Homocoupling) SM->Homo O2 Exposure Excess Cu(II) Proto Terminal Alkyne (Protodehalogenation) SM->Proto Moisture / Radical Initiation Cleavage Enone / Allene (Ether Cleavage) SM->Cleavage Strong Lewis Acids High Temperatures

Reaction pathways of 1-bromo-3-methoxy-3-methyl-1-butyne highlighting desired vs. side reactions.

II. Diagnostic Dashboard: Analytical Signatures

Before adjusting your protocol, you must accurately diagnose the side reaction. Use this quantitative data summary to interpret your GC-MS and NMR results.

Side Product CategoryStructural SignaturePrimary Analytical Marker (NMR / MS)Relative Yield Impact
Homocoupling Symmetrical 1,3-DiyneMS: M+ = 194 m/z (Dimer mass).NMR: Loss of terminal alkyne proton; symmetry simplifies the 13 C spectrum.High (20–50% if unoptimized)
Protodehalogenation 3-Methoxy-3-methyl-1-butyneMS: M+ = 98 m/z.NMR: Appearance of a sharp terminal alkyne singlet at ~2.4 ppm ( 1 H).Moderate (5–15% in wet solvents)
Ether Cleavage Propargylic Enone / AlleneMS: Loss of 31 m/z ( −OCH3​ ).NMR: Disappearance of the methoxy singlet (~3.2 ppm); appearance of vinylic protons.Variable (Highly dependent on Lewis acidity)

III. Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my cross-coupling reaction yielding a large amount of symmetrical diyne (homocoupling) instead of the desired unsymmetrical product?

Causality: Bromoalkynes are highly susceptible to oxidative homocoupling (a Glaser-type side reaction) when exposed to trace oxygen or when Cu(II) species accumulate in the reaction mixture. The presence of Cu(II) facilitates the single-electron oxidation of the copper acetylide intermediate, forcing the molecules to dimerize rather than cross-couple. Solution: Implement a reductant-assisted protocol. Adding a mild reducing agent, such as sodium ascorbate, continuously reduces any adventitious Cu(II) back to the catalytically active Cu(I) state. This kinetically suppresses the oxidative homocoupling of both the bromoalkyne and the terminal alkyne partner . Furthermore, adding the bromoalkyne dropwise via a syringe pump keeps its steady-state concentration low, heavily favoring the cross-coupling pathway.

Q2: GC-MS analysis shows a significant byproduct with a mass corresponding to the dehalogenated terminal alkyne. What causes this?

Causality: Protodehalogenation occurs when the C–Br bond is cleaved and replaced by a proton. This is typically driven by two distinct mechanisms: (A) Hydrolysis due to adventitious moisture in the presence of basic amines, or (B) Radical-mediated reduction if the reaction is exposed to light or radical initiators. Solution: Ensure strictly anhydrous conditions by drying all solvents over activated 3Å molecular sieves. If radical pathways are suspected (common in brightly lit fume hoods), conduct the reaction in amber glassware or add a radical scavenger (e.g., BHT or TEMPO) in catalytic amounts (1-2 mol%) to quench premature radical formation.

Q3: The alkyne coupling appears successful, but NMR shows the loss of the methoxy group and the formation of an enone. How do I protect the propargylic ether?

Causality: The tertiary propargylic ether moiety ( −C(CH3​)2​OCH3​ ) is sterically hindered but electronically prone to ionization. In the presence of strong Lewis acids (like high loadings of unliganded copper or trace metal impurities) or elevated temperatures, the ether undergoes C–O bond cleavage. This generates a stable tertiary propargylic carbocation, which subsequently undergoes a Meyer-Schuster-type rearrangement to an enone or eliminates to form an allene . Solution: Attenuate the Lewis acidity of your catalyst system. Maintain the reaction strictly at or below room temperature (0 °C to 20 °C). Use a chelating ligand (e.g., TMEDA or 1,10-phenanthroline) to bind the copper catalyst, reducing its ability to interact with the ether oxygen .

IV. Self-Validating Protocol: Reductant-Assisted Cadiot-Chodkiewicz Coupling

To synthesize unsymmetrical 1,3-diynes while actively suppressing homocoupling and ether cleavage, utilize this optimized, self-validating methodology.

Materials Required:

  • 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 equiv, Electrophile)

  • Terminal Alkyne (1.2 equiv, Nucleophile)

  • CuBr (10 mol%, Catalyst)

  • Sodium Ascorbate (1.0 equiv, Reductant)

  • n -Butylamine (1.5 equiv, Base)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Catalyst Activation & Deoxygenation:

    • Add CuBr (10 mol%) and sodium ascorbate (1.0 equiv) to a Schlenk flask containing anhydrous ethanol (0.2 M relative to the terminal alkyne).

    • Causality: Sodium ascorbate acts as an in-situ reductant, locking copper in the +1 oxidation state to prevent oxidative homocoupling.

    • Validation Check: Stir for 5 minutes. The suspension must appear pale yellow or colorless. If a blue/green tint is observed , unreduced Cu(II) is present; add additional ascorbate in 5 mol% increments until the solution clears.

  • Terminal Alkyne Metalation:

    • Cool the flask to 0 °C using an ice bath. Add the terminal alkyne (1.2 equiv) followed by n -butylamine (1.5 equiv). Stir at 0 °C for 15 minutes.

    • Causality: The amine base deprotonates the terminal alkyne, facilitating transmetalation to form the copper acetylide intermediate. The low temperature prevents base-catalyzed degradation of sensitive functional groups.

  • Controlled Electrophile Addition:

    • Dissolve 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 equiv) in a small volume of anhydrous ethanol. Add this solution dropwise via a syringe pump over 1 hour to the 0 °C mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the bromoalkyne, kinetically favoring cross-coupling over bromoalkyne homocoupling.

    • Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate). The disappearance of the bromoalkyne spot (UV/KMnO 4​ active) confirms complete consumption.

  • Quench and Extraction:

    • Quench the reaction at 0 °C by adding saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×15 mL).

    • Causality: NH4​Cl strongly complexes with copper, pulling the metal into the aqueous layer and immediately halting any further Lewis acid-catalyzed ether cleavage during the concentration and workup phases.

    • Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to protect the ether).

V. References

  • Fung, A. K. K., Sowden, M. J., Coote, M. L., Sherburn, M. S. "Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings." Organic Letters, 2023.[Link]

  • Suzuki, T., et al. "Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg." Organic Letters, 2007.[Link]

  • Wang, S., Yu, L., Li, P., Meng, L., Wang, L. "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes." Synthesis, 2011.[Link]

Troubleshooting

Technical Support Center: Purification of Crude 1-Bromo-3-methoxy-3-methyl-1-butyne

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-bromo-3-methoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-bromo-3-methoxy-3-methyl-1-butyne. The following sections are designed to address specific challenges encountered during experimental work, offering practical solutions and the scientific rationale behind them.

Section 1: Troubleshooting Common Purification Issues

This section addresses common problems encountered during the purification of 1-bromo-3-methoxy-3-methyl-1-butyne, providing step-by-step guidance to resolve them.

Issue 1: Co-elution of a Major Impurity with the Product During Flash Chromatography.

  • Question: During flash column chromatography on silica gel using a standard hexane/ethyl acetate solvent system, a significant impurity is co-eluting with my desired product, 1-bromo-3-methoxy-3-methyl-1-butyne. How can I improve the separation?

  • Answer: Co-elution is a frequent challenge, often arising from impurities with similar polarity to the target compound. Here’s a systematic approach to troubleshoot this issue:

    • Identify the Impurity (If Possible): Understanding the nature of the impurity is the first step. Common impurities in the synthesis of bromoalkynes can include unreacted starting materials, isomeric byproducts, or decomposition products. If feasible, obtaining a mass spectrum or NMR of a mixed fraction can provide valuable clues.

    • Optimize the Solvent System: The standard ethyl acetate/hexane system may not provide sufficient selectivity.[1] Experiment with different solvent systems to exploit subtle differences in polarity and functional group interactions.

      • Alternative Solvent Systems:

        • Ether/Pentane or Ether/Hexane: Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes resolve closely eluting spots.[1]

        • Dichloromethane/Hexane: This system provides a different polarity range and can be effective for separating moderately polar compounds.

        • Methanol/Dichloromethane: For more polar impurities, a small percentage of methanol can significantly alter the elution profile.[1]

    • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.

      • Alumina (Basic or Neutral): Alumina can be effective for separating compounds that are sensitive to the acidic nature of silica gel or for purifying amines.[1]

      • Florisil: This is a mild, neutral medium that can be useful for certain separations, though it's always advisable to test a small sample first as some compounds may adhere strongly.[1]

      • Reverse-Phase Silica: In reverse-phase chromatography, the elution order is inverted, with the most polar compounds eluting first. This can be highly effective for separating compounds that are difficult to resolve on normal-phase silica.[1]

    • Employ Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can sharpen peaks and improve the separation of components with close Rf values.

Issue 2: Product Decomposition During Distillation.

  • Question: I'm attempting to purify 1-bromo-3-methoxy-3-methyl-1-butyne by distillation, but I'm observing significant product loss and the formation of a dark, tarry residue. What's causing this and how can I prevent it?

  • Answer: Thermal decomposition is a common issue with functionalized alkynes, especially those containing bromine, which can be a good leaving group. The presence of acidic or basic impurities can also catalyze decomposition at elevated temperatures.

    • Causality: The combination of heat and potential impurities can lead to side reactions such as elimination, polymerization, or other degradation pathways.[2]

    • Mitigation Strategies:

      • Vacuum Distillation: The most critical step is to lower the boiling point of your compound by performing the distillation under reduced pressure (vacuum).[3] This allows the distillation to proceed at a lower temperature, minimizing thermal stress on the molecule.

      • Aqueous Workup Prior to Distillation: Before distilling, wash the crude product with a mild aqueous solution to remove acidic or basic impurities. A wash with a dilute sodium bicarbonate solution can neutralize acidic byproducts, followed by a water wash and drying over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).[4][5]

      • Never Distill to Dryness: Always leave a small amount of liquid in the distillation flask. Distilling to dryness can lead to the concentration of potentially explosive peroxides (if formed) and high-boiling, unstable impurities.

      • Use of Boiling Chips or a Stir Bar: Ensure smooth boiling by adding boiling chips or using a magnetic stir bar. This prevents bumping, which can lead to inefficient separation and potential apparatus failure.

      • Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus can be very effective as it minimizes the path length for the vapor and allows for distillation at lower temperatures.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of 1-bromo-3-methoxy-3-methyl-1-butyne.

  • Q1: What is the recommended first-pass purification method for crude 1-bromo-3-methoxy-3-methyl-1-butyne?

    • A1: For most laboratory-scale syntheses, flash column chromatography is the recommended initial purification method.[6] It is a versatile technique that can effectively remove a wide range of impurities. The choice of solvent system and stationary phase can be tailored to the specific impurity profile of your crude material.[1][7]

  • Q2: How can I determine the purity of my final product?

    • A2: A combination of analytical techniques should be used to assess purity:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities, often allowing for their identification and quantification through integration.

      • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity. A pure compound should ideally show a single spot in multiple solvent systems.

  • Q3: My purified 1-bromo-3-methoxy-3-methyl-1-butyne is a colorless oil, but it turns yellow or brown upon storage. Why is this happening and how can I prevent it?

    • A3: Bromoalkynes can be sensitive to light and air, leading to gradual decomposition over time. The discoloration is likely due to the formation of small amounts of degradation products. To ensure stability during storage:

      • Store the purified compound in a tightly sealed amber vial to protect it from light.

      • Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Store at low temperatures (in a refrigerator or freezer) to slow down potential decomposition reactions.

  • Q4: Can I use crystallization to purify 1-bromo-3-methoxy-3-methyl-1-butyne?

    • A4: While crystallization is a powerful purification technique for solids, 1-bromo-3-methoxy-3-methyl-1-butyne is expected to be a liquid at room temperature. Therefore, crystallization is not a suitable primary purification method. However, if you are working at a very low temperature where the compound solidifies, it might be a possibility, though distillation and chromatography are generally more practical for this type of molecule.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general workflow for purifying crude 1-bromo-3-methoxy-3-methyl-1-butyne using flash chromatography.

Materials:

  • Crude 1-bromo-3-methoxy-3-methyl-1-butyne

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (or other appropriate solvents)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using an air or nitrogen line to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound using Thin-Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-bromo-3-methoxy-3-methyl-1-butyne.

Table 1: Troubleshooting Guide for Flash Chromatography
Problem Potential Cause Recommended Solution
Poor SeparationInappropriate solvent system.Test different solvent systems with varying polarities (e.g., ether/pentane, CH₂Cl₂/hexane).[1]
Overloading the column.Use a larger column or reduce the amount of crude material.
Cracking of Silica BedColumn packed unevenly or ran dry.Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica.
Tailing of Spots on TLCCompound is too polar for the solvent system or is interacting strongly with the silica.Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.
No Compound ElutingCompound is too polar and sticking to the silica.Gradually increase the polarity of the eluent (gradient elution).

Section 4: Visualizing the Workflow

Diagram 1: Logical Workflow for Purification and Analysis

PurificationWorkflow Crude_Product Crude 1-Bromo-3-methoxy- 3-methyl-1-butyne Aqueous_Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO₄) Aqueous_Workup->Drying Purification Primary Purification Drying->Purification Flash_Chromatography Flash Chromatography Purification->Flash_Chromatography Recommended Vacuum_Distillation Vacuum Distillation Purification->Vacuum_Distillation Alternative/ Secondary Analysis Purity Analysis Flash_Chromatography->Analysis Vacuum_Distillation->Analysis GC_MS GC-MS Analysis->GC_MS NMR NMR Spectroscopy Analysis->NMR TLC TLC Analysis->TLC Pure_Product Pure Product GC_MS->Pure_Product NMR->Pure_Product TLC->Pure_Product Storage Proper Storage Pure_Product->Storage

Caption: A logical workflow for the purification and analysis of 1-bromo-3-methoxy-3-methyl-1-butyne.

References

Sources

Optimization

Technical Support Center: Handling 1-bromo-3-methoxy-3-methyl-1-butyne

Welcome to the technical support center for 1-bromo-3-methoxy-3-methyl-1-butyne. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-bromo-3-methoxy-3-methyl-1-butyne. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As a terminal bromoalkyne, its reactivity is key to its synthetic utility; however, this same reactivity makes it highly susceptible to degradation by moisture. This document provides in-depth, field-proven insights and protocols to ensure experimental success and reagent integrity.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Sensitivity

This section addresses the fundamental principles governing the moisture sensitivity of 1-bromo-3-methoxy-3-methyl-1-butyne.

Q1: Why is 1-bromo-3-methoxy-3-methyl-1-butyne so sensitive to moisture?

A1: The sensitivity arises from the electronic nature of the bromoalkyne functional group. The sp-hybridized carbon of the alkyne is highly electronegative, which polarizes the carbon-bromine (C-Br) bond, making the carbon atom susceptible to nucleophilic attack. Water, while a weak nucleophile, can hydrolyze the C-Br bond, especially under prolonged contact or in the presence of trace acids or bases. This reaction leads to the formation of unstable intermediates that can decompose or rearrange, ultimately consuming your starting material. Bromoalkynes are known to be reactive electrophiles, frequently used in carbon-carbon bond-forming reactions like Cadiot-Chodkiewicz couplings, which underscores the lability of the C-Br bond.[1]

Q2: What are the observable consequences of moisture contamination in my experiments?

A2: Moisture contamination manifests in several ways, often leading to confounding results:

  • Reduced Reaction Yields: The most common consequence is the degradation of the starting material, leading to lower-than-expected yields of your desired product.

  • Formation of Complex Impurities: Hydrolysis can initiate a cascade of side reactions, producing byproducts that complicate the purification and analysis of your target molecule.

  • Inconsistent Results: Trace amounts of moisture can lead to significant variability between experimental runs, undermining the reproducibility of your synthesis.

  • Visual Changes in the Reagent: Over time, a pure, colorless reagent may become discolored (e.g., yellow or brown) or develop precipitates upon significant moisture exposure, indicating decomposition.

Q3: Can I visually inspect the reagent to determine if it has been compromised by moisture?

A3: While a visual check is a good first step, it is not definitive. A clear, colorless appearance is a positive sign, but the absence of color does not guarantee the absence of degradation. Conversely, any discoloration or the presence of solid matter is a strong indicator that the reagent's integrity has been compromised. For a definitive assessment of purity, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2]

Part 2: Troubleshooting Guide - Diagnosing Experimental Failures

This guide provides a structured approach to identifying and resolving common issues encountered when working with 1-bromo-3-methoxy-3-methyl-1-butyne.

Issue 1: My reaction yield is unexpectedly low, and I suspect moisture contamination.

Potential Cause Troubleshooting Action Scientific Rationale
Improperly Dried Glassware Ensure all glassware is oven-dried at a minimum of 125°C overnight and cooled under a stream of dry, inert gas (N₂ or Ar) immediately before use.[3]Glass surfaces readily adsorb a thin film of atmospheric moisture. Aggressive heating is required to remove this water, and cooling under an inert atmosphere prevents re-adsorption.
Contaminated Solvents Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. If using bottled anhydrous solvents, use proper syringe/cannula techniques to maintain a dry atmosphere.Even "anhydrous" solvents can accumulate moisture if handled improperly. The use of specialized packaging like AcroSeal™ bottles is designed to mitigate this.[4]
Atmospheric Leaks in Apparatus Check all joints, septa, and connections for a tight seal. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. A positive pressure of inert gas, confirmed by a bubbler, should be maintained throughout the reaction.Small leaks can introduce a continuous stream of atmospheric moisture and oxygen into the reaction, steadily degrading the sensitive reagent.
"Wet" Inert Gas If you suspect your inert gas line is contaminated, pass the gas through a drying tube containing a suitable desiccant (e.g., Drierite) before it enters your apparatus.The inert gas supply itself can sometimes be a source of moisture, particularly in humid environments or from older gas cylinders.
Troubleshooting Workflow: Low Reaction Yield

Here is a logical decision tree to diagnose the source of low yields in your moisture-sensitive reaction.

G start Low Reaction Yield Observed q1 Was all glassware oven-dried overnight and cooled under N₂/Ar? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Was a fresh bottle of anhydrous solvent or a purification system used? a1_yes->q2 sol1 Re-run experiment with rigorously dried glassware. a1_no->sol1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Was a positive inert gas pressure maintained throughout the setup and reaction? a2_yes->q3 sol2 Use a new, sealed bottle of anhydrous solvent or freshly dispensed solvent. a2_no->sol2 a3_yes YES q3->a3_yes a3_no NO q3->a3_no q4 Is the starting material old or previously opened multiple times? a3_yes->q4 sol3 Ensure all seals are tight and use a bubbler to monitor gas flow. a3_no->sol3 a4_yes YES q4->a4_yes a4_no NO q4->a4_no sol4 Test reagent purity via GC-MS or use a new, unopened bottle. a4_yes->sol4 end Consider other reaction parameters (temperature, stoichiometry, catalyst). a4_no->end

Caption: Troubleshooting decision tree for low reaction yields.

Issue 2: I observe a new, unidentified peak in my GC-MS/NMR analysis.

A2: An unexpected peak could very well be a byproduct from the reaction of 1-bromo-3-methoxy-3-methyl-1-butyne with water. The likely hydrolysis product would be 3-methoxy-3-methyl-2-butanone, formed after the tautomerization of the initial ynol intermediate. Compare the mass spectrum and fragmentation pattern of the impurity with known compounds. If acidic impurities are suspected in your crude product, a pre-distillation wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) can be effective for their removal.[2]

Part 3: Core Experimental Protocols

Adherence to strict anhydrous techniques is paramount for success. The following protocols provide step-by-step guidance for common manipulations.

Protocol 1: Rigorous Drying of Glassware
  • Clean all glassware (reaction flasks, dropping funnels, condensers, etc.) thoroughly and rinse with deionized water, followed by a final rinse with acetone.

  • Place the glassware in a laboratory oven at >125°C for a minimum of 4 hours, though overnight is preferred.[3]

  • Assemble the hot glassware quickly while flushing with a stream of dry inert gas (nitrogen or argon).

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. This is often achieved using a Schlenk line or a manifold connected to a bubbler.

Protocol 2: Transfer of 1-bromo-3-methoxy-3-methyl-1-butyne via Syringe

This protocol outlines the safe and effective transfer of the air- and moisture-sensitive liquid from a septum-sealed bottle (e.g., AcroSeal™ or Sure/Seal™) to a reaction flask.[4][5]

  • Preparation:

    • Ensure your reaction flask is assembled, flame-dried or oven-dried, and under a positive pressure of inert gas.

    • Dry a glass syringe of the appropriate volume in an oven and cool it in a desiccator or by flushing repeatedly with dry inert gas.[5]

    • Select a long needle (e.g., 18-21 gauge) that can reach the bottom of the reagent bottle.[4]

  • Inert Gas Purge:

    • Puncture the septum of the reagent bottle with a needle connected to your inert gas line to create a slight positive pressure. A balloon filled with inert gas can also be used.

  • Withdrawal:

    • Puncture the septum with the dry syringe and needle.

    • First, draw a small amount of the inert gas from the headspace into the syringe.

    • Invert the bottle and carefully withdraw the desired volume of the liquid reagent.

  • Transfer:

    • Remove the syringe from the reagent bottle and immediately insert it through the septum of your reaction flask.

    • Gently depress the plunger to add the reagent to your reaction mixture.

  • Cleanup:

    • Immediately and carefully clean the syringe and needle. Quench any residual reagent by rinsing with a suitable alcohol (e.g., isopropanol) followed by water, all within a fume hood.[5]

Workflow Visualization: Anhydrous Liquid Transfer

G cluster_prep Preparation cluster_transfer Transfer Process cluster_cleanup Cleanup p1 1. Assemble and dry reaction flask under N₂/Ar p2 2. Dry syringe and needle t1 3. Puncture reagent bottle septum with inert gas line to pressurize p2->t1 t2 4. Insert dry syringe into bottle t1->t2 t3 5. Withdraw desired volume of liquid t2->t3 t4 6. Transfer reagent to reaction flask t3->t4 t5 7. Remove syringe and allow reaction to proceed t4->t5 c1 8. Immediately quench and clean syringe and needle t5->c1

Caption: Standard workflow for transferring a moisture-sensitive liquid.

Part 4: Storage and Handling Summary

Proper storage is critical to maintaining the long-term stability of 1-bromo-3-methoxy-3-methyl-1-butyne.

Parameter Recommendation Rationale
Storage Condition Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat and ignition sources.[6][7]Minimizes thermal decomposition and prevents atmospheric moisture from entering the container. The compound is expected to be flammable.[6]
Inert Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents slow degradation from atmospheric moisture and oxygen over time.
Container Type Use the original manufacturer's septum-sealed bottle (e.g., Sure/Seal™) for as long as possible.[5] For long-term storage of bulk material, consider aliquoting into smaller, single-use vials inside a glove box.[3]This minimizes repeated puncture of a single septum and reduces the chance of contamination for the entire batch.
Shelf Life Use within the manufacturer's recommended timeframe. If the material is older or has been opened, verify its purity by an appropriate analytical method (e.g., GC, NMR) before use.Chemical stability can decrease over time, even under ideal storage conditions.

References

  • Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US4161495A - Method for stabilizing acetylene.
  • NextSDS. (n.d.). 1-bromo-3-methoxy-3-methylbutane — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]

  • Mao, L., et al. (2020). Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions of (Z)-Bromovinylboronates. The Journal of Organic Chemistry, 85(12), 7894–7903. [Link]

  • Liu, J., et al. (2016). Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface Nanostructures. ACS Nano, 10(7), 6935–6942. [Link]

  • Wikipedia. (n.d.). Eschenmoser fragmentation. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface Nanostructures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Bromo-3-Methyl Butane. Retrieved from [Link]

  • Request PDF. (2025, October 25). Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13317467, 1-Bromo-3-methylbut-1-yne. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • Aschmann, S. M., Arey, J., & Atkinson, R. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. Environmental Science & Technology, 45(16), 6896-901. [Link]

  • Homework.Study.com. (n.d.). Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3.... Retrieved from [Link]

  • Vaia. (n.d.). Q12 P. 3-Bromo-1-butene and 1-bromo-2-b.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4913256, 3-Methoxy-3-methylbut-1-yne. Retrieved from [Link]

  • Quora. (2023, January 15). What is the detailed mechanism of the RXN (S)-3-bromo-3-methylhexane and water?. Retrieved from [Link]

  • NIST. (n.d.). 1-bromo-3-methyl-1-butene. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-bromo-3-methyl-1-butyne. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-3-Methyl-1-Butanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. Retrieved from [Link]

  • PubMed. (2024, April 1). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and moisture-sensitive degradation of bromocresol green for isostructural MOFs assembled with D-camphorate and bipyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1-Bromo-3-methoxy-3-methylbut-1-yne Couplings

Welcome to the advanced troubleshooting and optimization center for the cross-coupling of 1-bromo-3-methoxy-3-methylbut-1-yne . This specific bromoalkyne presents unique synthetic challenges: the gem-dimethyl group provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization center for the cross-coupling of 1-bromo-3-methoxy-3-methylbut-1-yne . This specific bromoalkyne presents unique synthetic challenges: the gem-dimethyl group provides significant steric bulk at the propargylic position, while the methoxy group introduces an oxygen atom capable of off-cycle metal coordination.

This guide is designed for researchers and drug development professionals to move beyond basic protocol scaling, providing the mechanistic causality required to optimize catalyst loads, suppress side reactions, and achieve self-validating experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cross-coupling reaction is stalling at 40-50% conversion. Should I just double the palladium loading? A1: No. Stalling with this specific substrate is rarely due to an insufficient initial concentration of the active catalyst. Instead, it is caused by catalyst deactivation. The bulky −C(CH3​)2​(OCH3​) group severely retards the oxidative addition of the C−Br bond to the Pd(0) center. If the transmetalation partner (e.g., a terminal alkyne or organometallic reagent) is present in excess, it can prematurely react with the catalyst to form unreactive Pd(II) bis-alkynyl complexes, effectively freezing the catalytic cycle. Actionable Optimization: Do not increase the Pd(OAc)2​ beyond 5 mol%. Instead, switch to a bidentate ligand with a large bite angle, such as Xantphos (5.5 mol%). This specific ligand architecture accelerates reductive elimination and forces the catalytic cycle forward, completely inhibiting off-cycle stalling[1].

Q2: I am observing significant amounts of Glaser-type homocoupling (1,4-disubstituted 1,3-diynes). How do I adjust my catalyst load to prevent this? A2: Homocoupling in Sonogashira-type reactions is driven by the copper co-catalyst in the presence of trace oxidants. Because the primary palladium cycle is slowed by the steric hindrance of the 3-methoxy-3-methyl group, the intermediate copper-acetylide has a longer residence time in the reaction mixture, increasing the probability of oxidative homocoupling[2]. Actionable Optimization: Reduce the CuI loading to ≤1.5 mol%. If homocoupling persists, abandon the copper co-catalyst entirely. Transition to a Nickel-catalyzed system utilizing 5 mol% Ni(OAc)2​ and 10 mol% P(o−furyl)3​ . This system is highly efficient for sterically hindered bromoalkynes and fundamentally eliminates Cu-mediated homocoupling pathways[3].

Q3: Can I couple this bromoalkyne with organozinc reagents (Negishi-type)? What is the optimal catalyst? A3: Yes, but palladium is often suboptimal here. For cross-couplings with organozinc reagents, a Cu(I) catalyst is highly preferred. The optimal catalytic system is 5 mol% CuCN⋅2LiBr . Actionable Optimization: The addition of LiBr is strictly required, not optional. It breaks up polymeric organozinc aggregates into reactive monomers and stabilizes the copper intermediates, preventing the reaction from freezing at low temperatures[4].

Part 2: Catalyst Optimization Matrix

Use the following quantitative data to select and optimize your catalyst loading based on your desired reaction pathway.

Reaction PathwayRecommended CatalystOptimal LoadingLigand / AdditiveBaseExpected YieldKey Advantage
Pd-Catalyzed Alkynylation Pd(OAc)2​ 2.5 – 5.0 mol%Xantphos (5.5 mol%) LiO−t−Bu 85 - 95%Completely inhibits bromoalkyne homocoupling[1].
Ni-Catalyzed Cross-Coupling Ni(OAc)2​ 5.0 mol% P(o−furyl)3​ (10 mol%)None (Organoalane)75 - 90%Copper-free; highly tolerant of steric bulk.
Cu-Catalyzed Organozinc CuCN⋅2LiBr 5.0 mol% LiBr (1.0 equiv)None (Organozinc)70 - 85%Operates at low temperatures (-78 °C to RT)[5].
Fe-Catalyzed Cadiot-Chodkiewicz FeCl3​⋅6H2​O 10.0 mol%Zn dust (2.0 equiv) KOH 70 - 80%Environmentally benign; runs in water under air.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific visual or analytical checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Copper-Free Pd-Catalyzed Direct Alkynylation

Optimized for suppressing homocoupling in sterically hindered substrates.

  • Preparation: In a glovebox, charge a Schlenk flask with Pd(OAc)2​ (5 mol%), Xantphos (5.5 mol%), and LiO−t−Bu (2.0 equiv).

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M relative to the bromoalkyne) and stir for 10 minutes at room temperature.

  • Substrate Addition: Inject 1-bromo-3-methoxy-3-methylbut-1-yne (1.0 equiv) and the terminal alkyne partner (1.2 equiv).

  • Heating: Heat the mixture to 100 °C for 2 hours.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the bromoalkyne mass peak ( m/z≈176/178 ) validates oxidative addition. The strict absence of a dimerized mass peak confirms that the Xantphos ligand has successfully suppressed homocoupling.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate in vacuo.

Protocol B: Ni-Catalyzed Cross-Coupling with Organoalanes

Optimized for high atom-economy and rapid transmetalation.

  • Catalyst Activation: To a dried Schlenk tube under argon, add Ni(OAc)2​ (5 mol%) and P(o−furyl)3​ (10 mol%) in anhydrous toluene.

  • Validation Checkpoint: Stir at room temperature. A color change from pale green to a deep red/brown indicates the successful formation of the active Ni(0) species. If the solution remains green, the catalyst is dead; discard and restart.

  • Coupling: Add 1-bromo-3-methoxy-3-methylbut-1-yne (1.0 equiv), followed by the dropwise addition of the organoalane reagent (1.2 equiv).

  • Reaction: Stir at 60 °C for 3 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol C: Cu-Catalyzed Coupling with Organozinc Reagents

Optimized for low-temperature functionalization.

  • Zinc Activation: In a Schlenk flask, prepare the organozinc reagent in THF.

  • Catalyst Preparation: In a separate vial, prepare a 0.5 M solution of CuCN⋅2LiBr in THF.

  • Validation Checkpoint: The addition of LiBr must result in a completely homogenous, clear solution. If the solution is turbid, the polymeric zinc aggregates have not been broken down, and transmetalation will fail.

  • Coupling: Cool the organozinc solution to -78 °C. Slowly add the CuCN⋅2LiBr solution (5 mol%), followed by 1-bromo-3-methoxy-3-methylbut-1-yne (1.0 equiv).

  • Reaction: Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Part 4: Pathway Visualization

The following diagram illustrates the critical intersection between the Palladium and Copper cycles. Understanding this intersection is key to optimizing catalyst loads: an overly fast Cu-cycle relative to a sterically hindered Pd-cycle leads directly to homocoupling.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Br)(Alkyne)L2 Pd0->OxAdd + 1-Bromo-3-methoxy- 3-methylbut-1-yne TransMet Transmetalation Pd(II)(Alkyne1)(Alkyne2)L2 OxAdd->TransMet + Nucleophile (e.g., Cu-Acetylide) RedElim Reductive Elimination Product + Pd(0)L2 TransMet->RedElim RedElim->Pd0 Release of Coupled Product CuCycle Cu(I) Co-Catalytic Cycle (Source of Homocoupling Risk) CuCycle->TransMet Transfers Nucleophile

Catalytic cycle for the cross-coupling of sterically hindered bromoalkynes.

References

  • Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst , RSC Publishing.[Link]

  • Highly Efficient and Versatile Pd-Catalyzed Direct Alkynylation of Both Azoles and Azolines , ACS Publications.[Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents , MDPI / PMC.[Link]

  • Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air , ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Butyne, 1-bromo-3-methoxy-3-methyl- vs 1-iodo analogs in reactivity

Title: Reactivity Showdown: 1-Bromo- vs. 1-Iodo-3-methoxy-3-methyl-1-butyne in Organic Synthesis As a Senior Application Scientist, selecting the correct haloalkyne building block is rarely a simple matter of availabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Showdown: 1-Bromo- vs. 1-Iodo-3-methoxy-3-methyl-1-butyne in Organic Synthesis

As a Senior Application Scientist, selecting the correct haloalkyne building block is rarely a simple matter of availability; it is a strategic decision that dictates the kinetic and thermodynamic trajectory of your entire synthetic pathway. 3-Methoxy-3-methyl-1-butyne is a highly specialized terminal alkyne. Its gem-dimethyl groups provide significant steric hindrance that suppresses unwanted propargylic rearrangements, while the methoxy group acts as a hemilabile ligand capable of stabilizing electrophilic metal intermediates.

When functionalized into a 1-haloalkyne, the choice between the 1-bromo and 1-iodo analogs fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of these two analogs, equipping drug development professionals and synthetic chemists with the insights needed to optimize cross-couplings, cycloadditions, and organometallic additions.

Thermodynamic & Kinetic Fundamentals: The C-X Bond

The fundamental divergence in chemical behavior between the 1-bromo and 1-iodo analogs is rooted in the properties of the carbon-halogen (C-X) bond[1].

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 240 kJ/mol) and more polarizable than the C-Br bond (approx. 276 kJ/mol) [2]. This lower BDE makes the 1-iodo analog a vastly superior electrophile and an excellent leaving group.

  • Oxidative Addition Kinetics: In palladium- or copper-catalyzed cross-couplings, oxidative addition into the C-X bond is typically the rate-determining step. The weaker C-I bond allows 1-iodo-3-methoxy-3-methyl-1-butyne to undergo rapid oxidative addition at room temperature. Conversely, the stronger C-Br bond of the 1-bromo analog creates a higher activation barrier, often requiring elevated temperatures (60–80 °C) and highly active, electron-rich phosphine ligands to achieve similar turnover frequencies [1].

Comparative Performance in Synthetic Workflows

Cross-Coupling Reactions (Sonogashira & Cadiot-Chodkiewicz)

For the synthesis of unsymmetrical 1,3-diynes or arylalkynes, 1-iodoalkynes generally provide superior yields under milder conditions [3]. The rapid insertion of the metal catalyst into the C-I bond minimizes the residence time of sensitive intermediates, protecting thermosensitive functional groups elsewhere on the molecule. However, this high reactivity is a double-edged sword: 1-iodoalkynes are highly susceptible to copper-mediated Glaser-type homocoupling if oxygen is not rigorously excluded. The 1-bromo analog, while kinetically slower, is far more stable and often provides higher chemoselectivity in complex, multi-functional substrates.

Halogen Exchange Vulnerabilities in Organometallic Additions

A critical differentiator emerges in reactions involving strong nucleophiles or radical precursors. When coupling haloalkynes with α,α-difluoro-substituted organozinc reagents, 1-iodoalkynes suffer from severe premature zinc/iodine exchange. This parasitic pathway destroys the organozinc reagent and leads to complex product mixtures[4]. In stark contrast, 1-bromoalkynes resist this halogen exchange due to their stronger C-Br bond, seamlessly undergoing the desired copper-catalyzed carbometalation to afford gem-difluorinated alkynes in high yields[4].

Quantitative Reactivity Metrics

The following table summarizes the operational differences between the two analogs to guide your reagent selection:

Property / Metric1-Bromo-3-methoxy-3-methyl-1-butyne1-Iodo-3-methoxy-3-methyl-1-butynePractical Implication
C-X Bond Dissociation Energy ~276 kJ/mol~240 kJ/molIodoalkynes undergo faster oxidative addition with transition metals.
Electrophilicity ModerateHighIodoalkynes react under milder conditions but are less stable.
Optimal Cross-Coupling Temp 60–80 °C20–25 °C (Room Temp)Iodoalkynes save energy and protect thermosensitive functional groups.
Susceptibility to Halogen Exchange Low (Resistant)High (Vulnerable)Bromoalkynes are mandatory when using strong organometallic nucleophiles.
Storage Stability High (Stable for months at 4 °C)Moderate (Light/temp sensitive)Iodoalkynes should be stored in the dark over copper wire to prevent degradation.

Mechanistic Visualization

ReactivityPathway Substrate 1-Halo-3-methoxy-3-methyl-1-butyne (X = Br, I) PdCat Pd(0) / Cu(I) Catalysis (Cross-Coupling) Substrate->PdCat Pathway A ZnReagent Organozinc Reagents (R-ZnX) Substrate->ZnReagent Pathway B OxAdd_I Fast Oxidative Addition (X = I, 25°C) PdCat->OxAdd_I Weaker C-I Bond OxAdd_Br Slow Oxidative Addition (X = Br, 60°C+) PdCat->OxAdd_Br Stronger C-Br Bond HalExchange Zn/I Halogen Exchange (Major Side Reaction for X = I) ZnReagent->HalExchange If X = I (Nucleophilic Attack) Product_Zn Successful C-C Coupling (Optimal for X = Br) ZnReagent->Product_Zn If X = Br (Carbometalation) Product_CC Desired Cross-Coupled Product OxAdd_I->Product_CC OxAdd_Br->Product_CC

Divergent reactivity pathways of bromo- vs iodoalkynes in cross-coupling and organozinc additions.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Chemoselective Synthesis of the Haloalkynes

Objective: Synthesize 1-bromo- or 1-iodo-3-methoxy-3-methyl-1-butyne from the terminal alkyne precursor.

  • Setup & Initiation: Dissolve 3-methoxy-3-methyl-1-butyne (1.0 eq) in anhydrous acetone. Add AgNO3 (0.1 eq).

    • Causality: AgNO3 catalyzes the formation of a silver acetylide intermediate. This significantly enhances the nucleophilicity of the alkyne carbon without requiring harsh basic conditions that could cleave the propargylic ether.

  • Halogen Source Addition: Slowly add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq) at 0 °C.

    • Validation Check: The reaction mixture will rapidly become cloudy as AgBr or AgI precipitates. This precipitation is a visual, self-validating indicator that the halogen transfer is occurring successfully.

  • Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Validation Check: Because the alkyne is not highly UV-active, use a KMnO4 stain. The terminal alkyne will reduce KMnO4 (appearing as a yellow spot on a purple background). Complete disappearance of this spot confirms 100% conversion.

  • Isolation: Filter through a short pad of Celite to remove silver salts. Concentrate and purify via vacuum distillation.

    • Causality: Distillation is preferred over column chromatography for these volatile, low-molecular-weight haloalkynes to prevent material loss on silica.

Protocol B: Copper-Catalyzed Coupling with Organozinc Reagents

Objective: Chemoselective synthesis of gem-difluorinated alkynes using the 1-bromo analog to prevent halogen exchange.

  • Organozinc Preparation: Generate the α,α-difluoro-substituted organozinc reagent in situ in anhydrous DMF under an argon atmosphere.

  • Haloalkyne Addition: Add 1-bromo-3-methoxy-3-methyl-1-butyne (1.0 eq) and CuI (5 mol%).

    • Causality: The bromoalkyne is explicitly chosen here. If the iodoalkyne were used, the highly polarizable C-I bond would undergo rapid Zn/I exchange, destroying the organozinc reagent. The stronger C-Br bond forces the reaction through the desired copper-catalyzed carbometalation pathway.

  • Temperature Control: Maintain the reaction at 0 °C, slowly warming to room temperature over 16 hours.

    • Validation Check: Analyze an aliquot via 19F NMR. The appearance of the characteristic CF2 doublet/multiplet of the product, and the complete absence of halogen-exchange byproducts, validates the chemoselectivity of the bromoalkyne.

  • Quench & Extract: Quench with saturated aqueous NH4Cl.

    • Causality: NH4Cl effectively solubilizes copper and zinc salts, breaking emulsions and ensuring clean phase separation during organic extraction.

Conclusion & Selection Matrix

The choice between 1-bromo- and 1-iodo-3-methoxy-3-methyl-1-butyne should be dictated by the specific demands of your catalytic cycle:

  • Choose the 1-Iodo Analog when your primary goal is maximizing reaction rates under mild conditions (e.g., room temperature Sonogashira couplings) and your substrate lacks competing nucleophiles.

  • Choose the 1-Bromo Analog when working with strong organometallic reagents (like organozincs or Grignards) where preventing premature halogen exchange is critical, or when chemoselectivity in a highly functionalized molecule is prioritized over raw reaction speed.

References

  • Wang, D., et al. "Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis." Accounts of Chemical Research. Available at:[Link]

  • Levin, V. V., et al. "Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Asano, K., et al. "Halogenation of Alkynes: Bromination, Chlorination & Iodination of Alkynes." Master Organic Chemistry. Available at: [Link]

Sources

Comparative

HPLC validation methods for 1-Butyne, 1-bromo-3-methoxy-3-methyl- purity

An in-depth comparative guide and validation framework for the purity analysis of 1-bromo-3-methoxy-3-methyl-1-butyne , designed for analytical chemists and drug development professionals. Analytical Challenges of Propar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide and validation framework for the purity analysis of 1-bromo-3-methoxy-3-methyl-1-butyne , designed for analytical chemists and drug development professionals.

Analytical Challenges of Propargylic Bromoalkynes

1-bromo-3-methoxy-3-methyl-1-butyne ( C6​H9​BrO , MW: 177.04 g/mol ) is a highly reactive propargylic building block often utilized in cross-coupling reactions. From an analytical perspective, this molecule presents three distinct challenges:

  • Weak Chromophore: The molecule lacks an aromatic ring or extended conjugated system. The only UV-active moiety is the bromoalkyne group ( −C≡C−Br ), which exhibits weak π→π∗ and n→π∗ transitions that max out deep in the UV range (< 220 nm).

  • Chemical Instability: The tertiary methoxy group is highly susceptible to acid-catalyzed solvolysis. In acidic mobile phases (e.g., those containing Trifluoroacetic Acid), it rapidly forms a stable tertiary carbocation, leading to elimination (enyne formation) or hydrolysis.

  • Semi-Volatility: With a relatively low molecular weight and lack of strong hydrogen bonding, the compound is semi-volatile, complicating aerosol-based detection methods.

To address these challenges, analytical scientists must carefully select their detection strategy and strictly control the pH of the chromatographic environment.

G A 1-bromo-3-methoxy-3-methyl-1-butyne (Intact Analyte) B Acidic Matrix / Solvolysis (H+ Catalysis) A->B Degradation C Tertiary Carbocation Intermediate B->C - MeOH D 1-bromo-3-methylbut-3-en-1-yne (Elimination) C->D - H+ E 1-bromo-3-methylbut-1-yn-3-ol (Hydrolysis) C->E + H2O

Fig 1: Acid-catalyzed solvolysis and degradation pathway of the tertiary propargylic ether.

Method Selection: RP-HPLC-UV vs. RP-HPLC-CAD

When analyzing compounds with poor UV absorbance, [1] is often the superior alternative to low-wavelength UV detection. CAD provides a near-universal response independent of the analyte's chemical structure, relying instead on the mass of the aerosolized particle. However, because 1-bromo-3-methoxy-3-methyl-1-butyne is semi-volatile, the CAD evaporation temperature must be heavily optimized to prevent the analyte from vaporizing alongside the mobile phase. Recent advancements, such as [2], have further enhanced CAD sensitivity and stability for such challenging molecules.

Quantitative Performance Comparison
ParameterRP-HPLC-UV (210 nm)RP-HPLC-CAD (Evap Temp: 35 °C)
Detection Mechanism Absorbance of −C≡C−Br bondMeasurement of residual charged aerosol mass
Sensitivity (LOD) ~0.5 µg/mL (Matrix dependent)~0.1 µg/mL (Highly sensitive)
Linearity Model Linear (Beer-Lambert Law)Non-linear (Quadratic or Log-Log transformation)
Gradient Compatibility Poor (Severe baseline drift at 210 nm)Excellent (Minimal baseline drift with pure solvents)
Response Factor Highly variable across impuritiesNear-uniform for all non-volatile impurities

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol builds in causality-driven parameters. Ammonium acetate is selected over TFA to prevent the acid-catalyzed degradation outlined in Figure 1, while a low CAD evaporation temperature preserves the semi-volatile analyte.

Step-by-Step Methodology
  • Sample Preparation:

    • Diluent: Prepare a neutral diluent of Acetonitrile:Water (50:50, v/v). Causality: A neutral pH prevents the cleavage of the tertiary ether linkage during sample storage.

    • Concentration: Accurately weigh and dissolve the standard to a working concentration of 1.0 mg/mL. Store in amber vials to prevent potential photo-degradation of the carbon-bromine bond.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm). Causality: The phenyl phase provides orthogonal π−π interactions with the alkyne, improving retention compared to standard C18.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

    • Gradient Program: 40% B to 90% B over 15 minutes, hold for 5 minutes, return to 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detector Settings:

    • UV Detector: Set to 210 nm with a reference wavelength of 360 nm to electronically subtract gradient baseline drift.

    • CAD Detector: Set the evaporation tube temperature to 35 °C . Causality: Higher temperatures (e.g., 50 °C) will cause the semi-volatile 1-bromo-3-methoxy-3-methyl-1-butyne to evaporate, drastically reducing the signal-to-noise ratio.

ICH Q2(R2) Compliant Validation Workflow

The validation of this method must strictly adhere to the[3], which emphasizes a lifecycle and risk-based approach to method robustness.

G V1 Method Lifecycle ICH Q2(R2) V2 Specificity (Forced Degradation) V1->V2 V3 Range & Linearity (LOQ to 120%) V2->V3 V4 Accuracy & Precision (Recovery & RSD) V3->V4 V5 Robustness (DoE Parameters) V4->V5 V6 Validated Method V5->V6

Fig 2: Sequential HPLC validation workflow compliant with ICH Q2(R2) regulatory guidelines.

Key Validation Parameters
  • Specificity (Forced Degradation): Subject the compound to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , heat (60 °C), and UV light. Ensure the resolution ( Rs​ ) between the intact API and the primary solvolysis degradant (1-bromo-3-methylbut-3-en-1-yne) is ≥1.5 .

  • Linearity & Range: Evaluate from the Limit of Quantitation (LOQ) up to 120% of the nominal specification. For the CAD detector, apply a log-log transformation or a quadratic fit, as CAD response is inherently non-linear across wide dynamic ranges[2]. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0% recovery.

  • Precision (Repeatability): Inject the 100% standard preparation six times. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Robustness: Utilize a Design of Experiments (DoE) approach to slightly vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and CAD evaporation temperature ( ±2 °C). Confirm that System Suitability Testing (SST) criteria (e.g., Tailing Factor ≤1.5 , Theoretical Plates ≥5000 ) are consistently met.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination... Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed / Elsevier) URL:[Link]

  • Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-3-methoxy-3-methyl-1-butyne

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-3-methoxy-3-methyl-1-butyne. By dissecting the molecule's key functional groups—a term...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-3-methoxy-3-methyl-1-butyne. By dissecting the molecule's key functional groups—a terminal bromoalkyne and a tertiary ether—we can predict its fragmentation behavior with high confidence. This analysis is essential for researchers in synthetic chemistry and drug development who rely on mass spectrometry for structural elucidation and reaction monitoring.

Predicted Fragmentation of 1-Bromo-3-methoxy-3-methyl-1-butyne

The structure of 1-bromo-3-methoxy-3-methyl-1-butyne contains several features that dictate its fragmentation under electron ionization: a bromine atom, a terminal alkyne, and a tertiary carbon bonded to a methoxy group. The molecular formula is C₆H₉BrO, with a molecular weight of approximately 176/178 g/mol , accounting for the two major isotopes of bromine.

Upon ionization, the molecular ion (M⁺˙) is formed. A key initial observation in the mass spectrum will be the molecular ion cluster at m/z 176 and 178. This is the hallmark of a monobrominated compound, as bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2][3] This M/M+2 pattern will propagate through any fragment that retains the bromine atom.

The fragmentation pathways are driven by the formation of the most stable cations and neutral radicals.[4][5] For this molecule, two primary cleavage events are predicted to dominate the spectrum.

Pathway A: Alpha-Cleavage at the Ether Group

The most favorable fragmentation for aliphatic ethers is typically alpha-cleavage, which involves the cleavage of a bond adjacent to the oxygen atom.[6][7][8][9] In this molecule, the carbon alpha to the oxygen is a quaternary carbon. The loss of the largest possible radical is generally preferred, but here, the loss of a methyl radical (•CH₃) is a highly probable event.

This cleavage is initiated by the ionization of one of the lone pair electrons on the oxygen atom. The resulting radical cation undergoes cleavage of the C-C bond adjacent to the oxygen, expelling a methyl radical and forming a stable, resonance-stabilized oxonium ion at m/z 161/163 . This fragment is expected to be a major peak in the spectrum.

Pathway B: Cleavage of the Carbon-Bromine Bond

Halogens are good leaving groups, and the C-Br bond is relatively weak. Therefore, the loss of a bromine radical (•Br) is another highly probable fragmentation pathway.[2][3] This results in a cation at m/z 97 . This fragment, corresponding to the C₆H₉O⁺ species, would not exhibit the M+2 isotopic pattern.

Secondary and Minor Fragmentations

  • Propargylic Cleavage: Terminal alkynes are known to undergo cleavage at the bond between the α and β carbons from the triple bond, yielding a resonance-stabilized propargyl cation.[10] For the parent molecule, this would involve the cleavage of the C2-C3 bond. This would lead to the formation of the tertiary cation [C(OCH₃)(CH₃)₂]⁺ at m/z 73 . This is predicted to be a significant and stable fragment.

  • Loss of Methoxy Group: The loss of a methoxy radical (•OCH₃) could also occur, leading to a fragment at m/z 145/147 .

  • Loss of Terminal Hydrogen: While common for simple terminal alkynes to show an M-1 peak, this pathway is likely to be less significant compared to the highly favorable alpha-cleavage and bromine loss in this more complex molecule.[10]

The predicted fragmentation cascade is visualized in the diagram below.

G M Molecular Ion (M⁺˙) m/z 176/178 NL1 - •CH₃ (Alpha-Cleavage) M->NL1 NL2 - •Br M->NL2 NL3 - •C₄H₄Br (Propargylic Cleavage) M->NL3 NL4 - •OCH₃ M->NL4 F1 [M - CH₃]⁺ m/z 161/163 (Oxonium Ion) F2 [M - Br]⁺ m/z 97 F3 [C(OCH₃)(CH₃)₂]⁺ m/z 73 F4 [M - OCH₃]⁺ m/z 145/147 NL1->F1 NL2->F2 NL3->F3 NL4->F4

Caption: Predicted EI fragmentation pathway of 1-bromo-3-methoxy-3-methyl-1-butyne.

Comparative Analysis

To understand the influence of each functional group, we can compare the predicted fragmentation of our target molecule with that of a structural analog, 3-methoxy-3-methyl-1-butyne (which lacks the bromine atom).

For 3-methoxy-3-methyl-1-butyne (MW = 98.14 g/mol ), the mass spectrum would be significantly different:

  • Absence of Isotope Pattern: The most obvious difference would be the lack of the characteristic 1:1 M/M+2 isotope pattern throughout the spectrum. The molecular ion would appear as a single peak at m/z 98.

  • No Bromine Loss: The fragment corresponding to the loss of a bromine atom (at m/z 97 in the target molecule) would be entirely absent.

  • Dominance of Alpha-Cleavage: The alpha-cleavage pathway, leading to the loss of a methyl group (•CH₃), would still be highly favorable. This would produce a prominent peak at m/z 83 ([M-15]⁺).

  • Propargylic Cleavage: The propargylic cleavage would produce the same stable cation at m/z 73 . In this simpler molecule, this fragment might even become the base peak due to the absence of competing fragmentation pathways involving bromine.

This comparison highlights how the presence of the bromine atom provides a unique isotopic signature and introduces a major fragmentation channel (C-Br cleavage) that competes with the pathways dictated by the ether functionality.

Ion Predicted m/z (Target Molecule) Description Predicted m/z (Analog)
[M]⁺˙176/178Molecular Ion98
[M - CH₃]⁺161/163Alpha-cleavage at ether83
[M - Br]⁺97Loss of bromine radicalN/A
[C(OCH₃)(CH₃)₂]⁺73Propargylic cleavage73

Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a generalized protocol for acquiring an electron ionization mass spectrum for a semi-volatile organic compound like 1-bromo-3-methoxy-3-methyl-1-butyne, typically using a Gas Chromatograph-Mass Spectrometer (GC-MS).

Objective: To obtain a reproducible EI mass spectrum for structural elucidation.

Materials:

  • Sample: 1-bromo-3-methoxy-3-methyl-1-butyne

  • Solvent: High-purity volatile solvent (e.g., Dichloromethane, Hexane)

  • GC-MS system equipped with an EI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent. High concentrations can lead to source contamination and spectral distortion.

  • GC Method Setup:

    • Injector: Set to a temperature sufficient to vaporize the sample without degradation (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a moderate rate (e.g., 10-15 °C/min) to a final temperature that ensures elution (e.g., 280 °C).

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Set to the standard 70 eV.[4] This standard energy ensures that fragmentation patterns are consistent and comparable to library spectra.

    • Source Temperature: Typically set between 230 °C and 250 °C.

    • Mass Range: Scan a range that includes the molecular weight of the compound and expected fragments (e.g., m/z 35-300).

    • Scan Speed: Use a scan speed that allows for sufficient data points across the chromatographic peak (e.g., 2-3 scans/sec).

  • Data Acquisition & Analysis:

    • Inject the sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the center of the peak, ensuring to subtract background ions from the baseline.

    • Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions as predicted.

Caption: Workflow for GC-MS analysis of a semi-volatile organic compound.

References

  • Mass Spectrometry: Alkyne Fragmentation. JoVE. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Alpha cleavage. Wikipedia. [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. [Link]

  • ms isotopes: Br and Cl. csbsju.edu. [Link]

  • GCMS Section 6.13. Whitman College. [Link]

  • MS Fragmentation. OpenOChem Learn. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

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Comparative

A Comprehensive Guide to the Validation of 1H and 13C NMR Peak Assignments for 1-bromo-3-methoxy-3-methyl-1-butyne

The Imperative of Unambiguous Structural Verification In the realm of chemical research and development, particularly in the synthesis of novel compounds, the unequivocal confirmation of a molecule's structure is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Unambiguous Structural Verification

In the realm of chemical research and development, particularly in the synthesis of novel compounds, the unequivocal confirmation of a molecule's structure is paramount. NMR spectroscopy stands as the cornerstone of molecular structure elucidation. However, the interpretation of NMR spectra is not always straightforward and requires a systematic approach to validation, especially for new chemical entities. This guide will walk you through the process of predicting, acquiring, and interpreting the NMR data for 1-bromo-3-methoxy-3-methyl-1-butyne, ensuring the highest degree of scientific integrity.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-bromo-3-methoxy-3-methyl-1-butyne. These predictions are based on the analysis of structurally related compounds and established chemical shift theory.[1][2][3][4] The proposed numbering convention for the molecule is as follows:

Table 1: Predicted ¹H NMR Spectral Data for 1-bromo-3-methoxy-3-methyl-1-butyne (in CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-C(CH ₃)₂ (c)~1.4Singlet6HProtons of the two equivalent methyl groups on a quaternary carbon. Expected to be a singlet in the aliphatic region.
-OCH ₃ (d)~3.4Singlet3HProtons of the methoxy group. Typically appear as a singlet in this region due to the electronegative oxygen.[5]
Table 2: Predicted ¹³C NMR Spectral Data for 1-bromo-3-methoxy-3-methyl-1-butyne (in CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C -1 (Br-C ≡)~45The bromine atom's "heavy atom effect" causes a significant upfield shift for the directly attached sp-hybridized carbon.[6][7]
C -2 (-C ≡C-)~85The second sp-hybridized carbon, deshielded by the adjacent quaternary carbon and the triple bond's anisotropy.
C -3 (-C (CH₃)₂)~75Quaternary carbon deshielded by the attached oxygen and the alkyne group.
-C(C H₃)₂ (c)~28Equivalent methyl carbons in the aliphatic region.
-OC H₃ (d)~51Typical chemical shift for a methoxy carbon.[5]

Experimental Validation Workflow

The validation of the predicted assignments requires a systematic experimental approach. The following workflow outlines the necessary steps to acquire high-quality, unambiguous data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_assign Structural Assignment & Validation prep Dissolve 5-10 mg (1H) or 20-50 mg (13C) in ~0.7 mL of CDCl₃ with TMS acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR & DEPT proc_1d Process 1D Spectra: - Reference to TMS - Integrate ¹H signals - Peak pick all signals acq_1h->proc_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->proc_1d proc_2d Process 2D Spectra: - Analyze cross-peaks acq_2d->proc_2d assign_1h Assign ¹H signals based on chemical shift, integration, and multiplicity proc_1d->assign_1h assign_13c Assign ¹³C signals using DEPT and HSQC data proc_1d->assign_13c assign_hmbc Confirm connectivity with HMBC correlations proc_2d->assign_hmbc assign_1h->assign_13c assign_13c->assign_hmbc compare Compare experimental data with predicted values and alternatives assign_hmbc->compare

Caption: Experimental workflow for NMR data acquisition and validation.

Detailed Experimental Protocols

1. Sample Preparation [3]

  • For ¹H NMR: Accurately weigh 5-10 mg of purified 1-bromo-3-methoxy-3-methyl-1-butyne into a clean, dry NMR tube.

  • For ¹³C NMR: Accurately weigh 20-50 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition [8]

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A spectral width of ~220 ppm is appropriate.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for confirming the methyl and methoxy carbons and the absence of CH or CH₂ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): While no homonuclear couplings are expected in this molecule, a COSY experiment can confirm the absence of such correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is essential for linking the proton and carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the most powerful tool for establishing the connectivity of the molecular skeleton.

In-depth Peak Assignment and Validation Logic

The following section explains the reasoning behind the assignment of each signal, integrating data from all proposed NMR experiments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be simple, showing only two singlets.

  • Singlet at ~1.4 ppm (6H): The integration value of 6H corresponds to the six equivalent protons of the two methyl groups. The singlet multiplicity confirms that there are no adjacent protons. Its chemical shift is in the expected aliphatic region.

  • Singlet at ~3.4 ppm (3H): The integration of 3H is characteristic of a methoxy group. Its downfield shift compared to the other methyl groups is due to the deshielding effect of the directly attached, electronegative oxygen atom.[9]

¹³C NMR and DEPT Spectra Analysis

The proton-decoupled ¹³C NMR spectrum should display four distinct signals, as there are four unique carbon environments in the molecule.

  • DEPT-135: This experiment will show two positive peaks, corresponding to the two CH₃ groups (-C(C H₃)₂ and -OC H₃). The quaternary carbons and the alkyne carbons will be absent.

  • DEPT-90: This experiment will show no peaks, confirming the absence of any CH groups.

2D NMR Correlation Analysis

HSQC: The HSQC spectrum will provide direct correlations between the proton and carbon signals:

  • The proton signal at ~1.4 ppm will show a cross-peak with the carbon signal at ~28 ppm, definitively assigning these to the gem-dimethyl groups.

  • The proton signal at ~3.4 ppm will correlate with the carbon signal at ~51 ppm, assigning these to the methoxy group.

HMBC: The HMBC experiment is critical for confirming the overall connectivity of the molecule. The following long-range correlations are expected:

Caption: Key expected HMBC correlations for structural validation.

  • From the gem-dimethyl protons (H-c):

    • A strong correlation to the quaternary carbon (C3 ) at ~75 ppm (a two-bond correlation, ²J).

    • A correlation to the other methyl carbon (C(c) ) at ~28 ppm (a two-bond correlation, ²J).

    • A crucial correlation to the alkyne carbon (C2 ) at ~85 ppm (a three-bond correlation, ³J). This correlation confirms the connection between the tertiary butyl group and the alkyne.

  • From the methoxy protons (H-d):

    • A strong correlation to the quaternary carbon (C3 ) at ~75 ppm (a two-bond correlation, ²J), confirming that the methoxy group is attached to the same carbon as the gem-dimethyl groups.

The presence of these specific HMBC cross-peaks provides unambiguous evidence for the proposed structure of 1-bromo-3-methoxy-3-methyl-1-butyne and allows for the confident assignment of all ¹H and ¹³C signals.

Comparison with Potential Alternatives

To further enhance the confidence in the structural assignment, it is prudent to consider potential isomeric impurities or alternative products that could arise during synthesis. For example, an alternative structure could be 4-bromo-3-methoxy-3-methyl-1-butene. This alternative would have a significantly different NMR spectrum, featuring signals in the vinyl region (~5-6 ppm) of the ¹H NMR spectrum and sp² carbon signals (~110-140 ppm) in the ¹³C NMR spectrum, which would be clearly distinguishable from the proposed alkyne structure.

Conclusion

This guide has provided a comprehensive framework for the validation of the ¹H and ¹³C NMR peak assignments for 1-bromo-3-methoxy-3-methyl-1-butyne. By combining predicted spectral data with a rigorous experimental workflow that includes 1D and 2D NMR techniques, researchers can achieve an unambiguous and confident structural elucidation. The systematic application of these methodologies is fundamental to ensuring the integrity and reproducibility of chemical research.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. (2024, March 19). [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023, January 22). [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

Validation

A Comprehensive Comparison Guide: 1-Bromo-3-methoxy-3-methylbut-1-yne vs. Standard Terminal Alkynes in Advanced Organic Synthesis

For researchers and drug development professionals, the strategic selection of alkyne building blocks dictates the success of complex molecular assemblies. While standard terminal alkynes like 3-methoxy-3-methylbut-1-yne...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the strategic selection of alkyne building blocks dictates the success of complex molecular assemblies. While standard terminal alkynes like 3-methoxy-3-methylbut-1-yne are ubiquitous in cross-coupling and click chemistry[1], their brominated counterparts—specifically 1-bromo-3-methoxy-3-methylbut-1-yne —offer a profound paradigm shift in reactivity.

This guide objectively compares the performance, mechanistic pathways, and experimental utility of 1-bromo-3-methoxy-3-methylbut-1-yne against standard terminal alkynes, providing actionable, self-validating protocols for your laboratory.

Reactivity Paradigm Shift: Nucleophilic vs. Electrophilic Alkynes

The fundamental difference between a standard terminal alkyne and a 1-bromoalkyne lies in the electronic character of the sp-hybridized carbon.

  • Standard Terminal Alkynes (e.g., 3-methoxy-3-methylbut-1-yne): The terminal proton is weakly acidic. Upon deprotonation by a base in the presence of a transition metal (typically Cu or Pd), it forms a metal acetylide. In this state, the alkyne acts as a nucleophile [2].

  • Bromoalkynes (e.g., 1-bromo-3-methoxy-3-methylbut-1-yne): The substitution of the proton with a bromine atom induces an umpolung (polarity reversal) effect. The alkyne now functions as an electrophile at the halogenated carbon. This enables it to undergo oxidative addition or direct substitution reactions, making it the premier choice for synthesizing unsymmetrical 1,3-diynes via Cadiot-Chodkiewicz coupling[3][4].

The Causality of the 3-Methoxy-3-Methyl Substituent

Why utilize the specific 3-methoxy-3-methyl propargylic architecture instead of simpler aliphatic chains?

  • Prevention of Propargylic Rearrangement: The tertiary carbon lacks a propargylic hydrogen. This completely eliminates the risk of unwanted Meyer-Schuster or Rupe rearrangements under harsh catalytic conditions.

  • Steric Shielding: The bulky gem-dimethyl groups and the methoxy ether provide significant steric hindrance. This shielding stabilizes the bromoalkyne against premature degradation and drastically suppresses unwanted homocoupling side reactions (Glaser coupling)[5].

  • Volatility Control: Simple bromoalkynes (like 1-bromopropyne) are highly volatile and hazardous to handle. The addition of the 3-methoxy-3-methyl group increases the molecular weight and boiling point, rendering the reagent bench-stable and allowing for precise stoichiometric control[4].

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance differences between the two alkyne classes under standard synthetic conditions.

Property / Reaction3-Methoxy-3-methylbut-1-yne (Terminal)1-Bromo-3-methoxy-3-methylbut-1-yne (Brominated)
Electronic Role Nucleophile (as an acetylide)Electrophile (halogen abstraction)
CuAAC (Click) Product 1,4-disubstituted 1,2,3-triazoles5-Alkynyl-1,4,5-trisubstituted triazoles (via interception)
Cross-Coupling Utility Sonogashira coupling (forms enynes/arylalkynes)Cadiot-Chodkiewicz coupling (forms unsymmetrical diynes)
Homocoupling Tendency High (Glaser coupling in presence of O2​ )Low (Sterically hindered by the tertiary methoxy group)
Bench Stability Highly volatile liquidStable, low-volatility liquid

Mechanistic Pathways & Logical Relationships

To understand how 1-bromo-3-methoxy-3-methylbut-1-yne outperforms terminal alkynes in specific multicomponent reactions, we must visualize the catalytic cycles.

Pathway A: Cadiot-Chodkiewicz Cross-Coupling

Standard terminal alkynes cannot easily couple with each other to form unsymmetrical diynes without statistical mixtures. By pairing a terminal alkyne with 1-bromo-3-methoxy-3-methylbut-1-yne, the copper catalyst selectively activates the terminal alkyne, which then attacks the electrophilic bromoalkyne[3].

CadiotChodkiewicz A Terminal Alkyne (Nucleophile Precursor) B Cu(I) Catalyst & Base (Deprotonation) A->B Base C Copper Acetylide Intermediate B->C Cu(I) insertion E Oxidative Addition & Reductive Elimination C->E D 1-Bromo-3-methoxy-3-methylbut-1-yne (Electrophile) D->E Halogen abstraction F Unsymmetrical 1,3-Diyne (Target Product) E->F C-C Bond Formation

Fig 1: Cadiot-Chodkiewicz pathway forming unsymmetrical diynes.

Pathway B: Interrupted CuAAC (Click Chemistry)

Traditional CuAAC with terminal alkynes yields 1,4-disubstituted triazoles. However, introducing 1-bromo-3-methoxy-3-methylbut-1-yne into the reaction mixture intercepts the intermediate cuprate-triazole before protonation, yielding fully substituted 5-alkynyl-1,2,3-triazoles[6][7].

InterruptedClick A Terminal Alkyne + Organic Azide B Cu(I) Catalyst (Cycloaddition) A->B C Cuprate-Triazole Intermediate B->C CuAAC E Alkynylation C->E D 1-Bromo-3-methoxy-3-methylbut-1-yne (Electrophilic Interceptor) D->E Interception F Fully Substituted 5-Alkynyl-1,2,3-triazole E->F Regeneration of Cu(I)

Fig 2: Interrupted CuAAC pathway yielding fully substituted triazoles.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure self-validation at critical steps, minimizing false positives in your syntheses.

Protocol A: Synthesis of Unsymmetrical 1,3-Diynes (Cadiot-Chodkiewicz)

Causality Note: The slow addition of the bromoalkyne is critical. If added all at once, the local concentration of the electrophile spikes, leading to unwanted homocoupling of the bromoalkyne.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the terminal alkyne (1.0 equiv) in anhydrous ethanol.

  • Catalyst Activation: Add CuI (5 mol%), P(o−Tol)3​ ligand (10 mol%), and K2​CO3​ (2.0 equiv)[3]. Validation: The solution will transition from colorless to a pale yellow/green suspension, indicating the formation of the active copper-ligand complex.

  • Controlled Addition: Dissolve 1-bromo-3-methoxy-3-methylbut-1-yne (1.2 equiv) in a small volume of ethanol. Add this solution dropwise over 30 minutes via a syringe pump.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc). Validation: The disappearance of the terminal alkyne spot and the emergence of a highly UV-active spot (the conjugated diyne) confirms progression.

  • Workup: Quench with saturated aqueous NH4​Cl to sequester the copper catalyst (the aqueous layer will turn deep blue, confirming successful catalyst removal). Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles

Causality Note: LiOtBu is utilized as the base because its steric bulk prevents nucleophilic attack on the bromoalkyne, while being strong enough to facilitate the initial copper acetylide formation.

  • Initialization: To a reaction vial containing 4Å molecular sieves, add the terminal alkyne (1.0 equiv), organic azide (1.5 equiv), and 1-bromo-3-methoxy-3-methylbut-1-yne (2.0 equiv) in 1,2-dichloroethane (DCE)[7].

  • Catalysis: Add CuCl (20 mol%) and LiOtBu (2.0 equiv) under a nitrogen atmosphere[7].

  • Incubation: Stir at room temperature for 12 hours. Validation: The reaction mixture will gradually darken as the cuprate-triazole intermediate forms and is subsequently intercepted by the bromoalkyne.

  • Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves and precipitated copper salts. Wash with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting fully substituted triazole via flash column chromatography.

References

  • Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles - Organic Chemistry Portal.
  • Copper(I)
  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes - Organic Chemistry Portal.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC.
  • Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupling - Department of Chemistry and Biochemistry.
  • Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Gener
  • 3-Methoxy-3-methylbut-1-yne | C6H10O | CID 4913256 - PubChem.

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-bromo-3-methoxy-3-methyl-1-butyne

This guide provides an in-depth analysis of the infrared (IR) absorption bands characteristic of 1-bromo-3-methoxy-3-methyl-1-butyne. Designed for researchers and professionals in drug development and organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the infrared (IR) absorption bands characteristic of 1-bromo-3-methoxy-3-methyl-1-butyne. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple catalog of peaks to offer a comparative framework, grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its IR spectrum, compare these predictions with established data for analogous functional groups, and provide a robust experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Functional Group Analysis

The key to interpreting an IR spectrum lies in deconstructing the molecule into its constituent functional groups. The structure of 1-bromo-3-methoxy-3-methyl-1-butyne is as follows:

Br—C≡C—C(CH₃)₂—OCH₃

This molecule contains four distinct functional groups, each with characteristic vibrational modes that serve as spectroscopic fingerprints:

  • Bromoalkyne (R-C≡C-Br): An internal alkyne functionalized with a bromine atom. This will exhibit a carbon-carbon triple bond stretch and a carbon-bromine stretch.

  • Ether (Tertiary Alkyl Methyl Ether): Characterized by the C-O-C linkage, which produces a strong, asymmetric stretching vibration.

  • Gem-dimethyl Group (-C(CH₃)₂): Two methyl groups attached to the same carbon, which will show typical sp³ C-H stretching and bending vibrations.

  • Alkyl Halide (C-Br): The carbon-bromine single bond has a characteristic stretching frequency, though it appears in the complex fingerprint region.

Understanding where these groups absorb and how their signals compare to other common functionalities is crucial for accurate spectral interpretation.

Comparative Analysis of Expected IR Absorption Bands

The IR spectrum of an organic molecule is a superposition of the vibrations of its bonds. While most compounds containing saturated carbon-hydrogen bonds will show absorptions in the 2850-2960 cm⁻¹ range, the most diagnostic peaks for 1-bromo-3-methoxy-3-methyl-1-butyne are found in the triple bond and fingerprint regions of the spectrum.[1][2]

The Alkyne (C≡C) Stretch

The carbon-carbon triple bond stretch of an alkyne is a highly reliable diagnostic tool because very few other functional groups absorb in this region (2100-2260 cm⁻¹).[3][4]

  • Expected Absorption: A peak in the 2190-2260 cm⁻¹ range is expected for this molecule.

  • Intensity and Comparison: For internal alkynes, this peak is often weak to medium in intensity, and can even be absent in highly symmetrical molecules.[5][6] In 1-bromo-3-methoxy-3-methyl-1-butyne, the asymmetry induced by the bromine atom on one side and the bulky carbon group on the other should result in a discernible, albeit potentially weak, absorption band. This contrasts with terminal alkynes (R-C≡C-H), which not only show a more intense C≡C stretch but also a very sharp and strong ≡C-H stretching band around 3300 cm⁻¹.[1][3][5][7] The definitive absence of a sharp peak at ~3300 cm⁻¹ is strong evidence that the alkyne is internal.

The Ether (C-O) Stretch

Ethers are identified by a strong C-O-C asymmetric stretching vibration that appears in the fingerprint region.

  • Expected Absorption: A strong, prominent band between 1070-1150 cm⁻¹ .[8][9]

  • Causality and Comparison: This absorption is due to the asymmetric stretching of the C-O-C bond.[8] While many functional groups have absorptions in this region, the C-O stretch of an ether is typically one of the most intense peaks in this part of the spectrum.[10][11] To confidently assign this peak to an ether, one must verify the absence of other functionalities. For instance, alcohols also show a C-O stretch in this range but are easily distinguished by the simultaneous presence of a very broad O-H stretching band from 3200-3500 cm⁻¹.[11] Similarly, esters exhibit a C-O stretch but are definitively identified by an intense carbonyl (C=O) peak around 1735-1750 cm⁻¹.[11] The absence of these O-H and C=O bands is a critical piece of corroborating evidence for the ether functionality.

Alkyl C-H and C-Br Vibrations
  • sp³ C-H Stretch: Like most organic molecules, a strong set of peaks is expected in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) groups.[1][12]

  • C-H Bend: The methyl groups will also produce characteristic bending (scissoring and rocking) vibrations. Look for a medium-intensity band around 1450-1470 cm⁻¹ and another in the 1370-1390 cm⁻¹ range.[13][14]

  • C-Br Stretch: The carbon-bromine bond stretch is expected in the low-frequency region of 515-690 cm⁻¹ .[15][16][17] This absorption falls deep within the fingerprint region, which is often crowded with many other bending and skeletal vibrations. While its presence is expected, it can be difficult to assign with certainty and is generally less diagnostic than the other key functional group absorptions.[18][19]

Summary Data Table: Predicted IR Absorptions

The following table summarizes the expected IR absorption bands for 1-bromo-3-methoxy-3-methyl-1-butyne, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
AlkyneC≡C Stretch2190 - 2260Weak to Medium, SharpDiagnostic peak in an uncongested region.[3][5][12]
Alkyl (Methyl)sp³ C-H Stretch2850 - 2960Strong, SharpCommon to most organic molecules.[1][12]
Alkyl (Methyl)C-H Bend1450 - 1470 & 1370 - 1390MediumCharacteristic methyl group bending modes.[13][14]
EtherC-O-C Asymmetric Stretch1070 - 1150StrongOften the most intense peak in the fingerprint region.[8][9]
Alkyl HalideC-Br Stretch515 - 690Medium to StrongLocated in the complex fingerprint region; may be difficult to assign.[15][16][17]
N/A≡C-H StretchAbsent (~3300)N/AAbsence confirms the alkyne is not terminal.[1][3]
N/AO-H StretchAbsent (3200-3500)N/AAbsence rules out alcohol contamination or structure.[11]
N/AC=O StretchAbsent (1670-1780)N/AAbsence rules out carbonyl-containing compounds.[1]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the use of a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a standard and efficient method for analyzing liquid samples.

Objective: To obtain a clean, artifact-free IR spectrum of liquid 1-bromo-3-methoxy-3-methyl-1-butyne.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Confirm the ATR accessory (typically a diamond or zinc selenide crystal) is clean. Clean the crystal surface with a solvent known to dissolve the sample and evaporate quickly (e.g., isopropanol or acetone), using a soft, lint-free wipe.

  • Background Spectrum Acquisition (Self-Validation):

    • Causality: A background scan is critical. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature. By collecting this as a reference, these signals can be computationally subtracted from the sample spectrum, ensuring the final spectrum represents only the sample itself.

    • Run a background scan according to the instrument's software prompts. A typical scan accumulates 16-32 interferograms for a good signal-to-noise ratio.

  • Sample Application:

    • Place a single drop of 1-bromo-3-methoxy-3-methyl-1-butyne directly onto the center of the ATR crystal. The sample must completely cover the crystal to ensure proper interaction with the evanescent wave.

    • If the sample is volatile, you may need to acquire the spectrum quickly after application.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Use the same scan parameters (e.g., number of scans, resolution) as the background scan for proper subtraction.

    • The software will automatically perform the Fourier transform and ratio the sample scan against the stored background scan, displaying the resulting spectrum in units of percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis and Cleaning:

    • Examine the collected spectrum. Ensure the major peaks are not "flat-topped," which indicates detector saturation. If they are, clean the crystal and use a smaller drop of the sample.

    • Use the software's peak-picking tool to label the wavenumbers of the key absorption bands identified in the table above.

    • Clean the ATR crystal thoroughly with a suitable solvent immediately after analysis to prevent cross-contamination.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of 1-bromo-3-methoxy-3-methyl-1-butyne from its IR spectrum.

IR_Analysis_Workflow cluster_regions Spectral Region Analysis start_node start_node region_node region_node finding_node finding_node absence_node absence_node conclusion_node conclusion_node 3500-3200 3500-3200 abs_OH Absence Confirms: - No Alcohol - Internal Alkyne 3500-3200->abs_OH Check for broad O-H or sharp ≡C-H 3000-2800 3000-2800 sp3_CH sp³ C-H Stretch (Methyl Groups) 3000-2800->sp3_CH Strong Absorptions 2300-2100 2300-2100 alkyne_stretch C≡C Stretch (Internal Alkyne) 2300-2100->alkyne_stretch Weak/Medium Peak 1800-1600 1800-1600 abs_CO Absence Confirms: - No Ketone/Aldehyde - No Ester/Acid 1800-1600->abs_CO Check for strong C=O 1500-1000 1500-1000 ether_stretch C-O-C Stretch (Ether) 1500-1000->ether_stretch Strongest Peak ch_bend C-H Bends (Methyl Groups) 1500-1000->ch_bend Medium Peaks Below_1000 < 1000 cbr_stretch C-Br Stretch Region (~515-690 cm⁻¹) Below_1000->cbr_stretch Fingerprint Region start Full IR Spectrum conclusion Structure Confirmed

Caption: Logical workflow for IR spectral analysis of the target molecule.

Conclusion

The infrared spectrum of 1-bromo-3-methoxy-3-methyl-1-butyne presents a unique combination of absorption bands that, when analyzed systematically, allow for its unambiguous identification. The most telling features are the weak-to-medium C≡C stretch near 2200 cm⁻¹, a strong C-O ether stretch around 1100 cm⁻¹, and the conspicuous absence of bands for ≡C-H, O-H, and C=O groups. By comparing the positions and relative intensities of these key bands against known values and utilizing the self-validating experimental protocol provided, researchers can confidently characterize this molecule and distinguish it from potential synthetic precursors, byproducts, or alternative isomers.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

  • ALL 'bout Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Scribd. IR Spectrum of Alkyl Halides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

  • University of Puget Sound. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Irvine. IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Chart. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment and Safe Handling of 1-Butyne, 1-bromo-3-methoxy-3-methyl-

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 1-Butyne, 1-bromo-3-methoxy-3-methyl-. As specific toxicological data for this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 1-Butyne, 1-bromo-3-methoxy-3-methyl-. As specific toxicological data for this compound is not extensively published, this guidance is synthesized from an expert analysis of its constituent functional groups: a terminal alkyne, a secondary bromoalkane, and an ether. This approach mandates a conservative safety posture, treating the substance with the highest degree of caution appropriate for its chemical class.

Hazard Analysis: A Mechanistic Approach to Safety

Understanding the "why" behind safety protocols is critical for building a culture of trust and vigilance in the laboratory. The chemical structure of 1-Butyne, 1-bromo-3-methoxy-3-methyl- presents a composite of hazards that must be individually and collectively addressed.

  • Terminal Alkyne Moiety: The C≡C-H group makes the molecule analogous to other terminal alkynes like 1-Butyne. These compounds are highly flammable, and their vapors can form explosive mixtures with air.[1][2] The terminal proton is also weakly acidic, which can lead to the formation of unstable, explosive metal acetylides if exposed to certain metals.

  • Bromoalkane Functionality: The presence of a carbon-bromine bond classifies this as a brominated organic compound.[3] Such compounds are often toxic and can be absorbed through the skin. Upon combustion or in certain reactions, they can release toxic and corrosive vapors such as hydrogen bromide.[4]

  • Ether Linkage: Ethers are notorious for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5] The methoxy group in this molecule necessitates vigilance for peroxide formation.

Given this profile, the compound must be presumed to be flammable, potentially explosive under specific conditions, toxic, and corrosive. All handling procedures must reflect these significant risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to provide comprehensive protection against all potential routes of exposure. All PPE must be selected to be resistant to the chemical classes present in the molecule.

EquipmentSpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles and a full-face shield.Safety glasses are insufficient. Chemical splash goggles are required to protect against liquid splashes and vapors.[6][7] A face shield must be worn over the goggles whenever there is a higher risk of splashes, such as during transfers of large volumes or when working with reactions under pressure.[8][9]
Hand Protection Double-gloving: an inner nitrile glove with an outer, chemical-resistant glove (e.g., neoprene or Silver Shield).A single glove type does not offer universal protection.[9] Nitrile provides a good baseline, but brominated compounds and ethers can degrade it. An outer glove of a more robust material is essential. For chemicals of unknown toxicity, a laminate glove like Silver Shield is recommended for one of the layers.[8]
Body Protection Flame-resistant (FR) lab coat.The flammability of the alkyne functional group presents a significant fire risk.[1] A standard cotton or polyester-blend lab coat is not sufficient. An FR lab coat must be worn and kept fully buttoned with sleeves rolled down.[8]
Respiratory Protection NIOSH-approved respirator with an organic vapor/acid gas cartridge.Due to the volatility and potential toxicity of brominated compounds and the irritating nature of alkynes, all work must be conducted in a certified chemical fume hood.[10][11] If there is any risk of the fume hood failing or for emergency situations, a respirator is essential to protect against inhaling harmful vapors.[7][12]
Foot Protection Closed-toe shoes made of a chemically resistant material.No open-toed shoes or sandals are ever permissible in a laboratory setting.[8] Shoes should be substantial enough to protect against spills and falling objects.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to be a self-validating system, where each step mitigates a known or anticipated hazard.

Pre-Operational Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[11]

  • Assemble All PPE: Don all required PPE as detailed in the table above before bringing the chemical into the work area.

  • Prepare for Spills: Have a spill kit rated for flammable and halogenated organic compounds readily accessible. This should include an absorbent material like Chemizorb® and non-sparking tools for cleanup.[11][13]

G cluster_prep Preparation cluster_handling Handling & Disposal cluster_emergency Emergency Response start Start: Acquire Chemical verify_hood Verify Fume Hood start->verify_hood locate_safety Locate Safety Equipment verify_hood->locate_safety don_ppe Don Full PPE locate_safety->don_ppe prep_spill Prepare Spill Kit don_ppe->prep_spill handle Conduct Work in Hood prep_spill->handle dispose_liquid Dispose Liquid Waste handle->dispose_liquid spill Spill Occurs handle->spill off-normal exposure Personnel Exposure handle->exposure off-normal dispose_solid Dispose Solid Waste dispose_liquid->dispose_solid decontaminate Decontaminate Area dispose_solid->decontaminate end End: Doff PPE decontaminate->end spill_response Spill Response Protocol spill->spill_response exposure_response First Aid & Medical exposure->exposure_response

Sources

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